Product packaging for 3-Chloro-2-methoxypyridine-5-boronic acid(Cat. No.:CAS No. 942438-89-3)

3-Chloro-2-methoxypyridine-5-boronic acid

Cat. No.: B1593251
CAS No.: 942438-89-3
M. Wt: 187.39 g/mol
InChI Key: LOLPLMDQLOJSDH-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxypyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H7BClNO3 and its molecular weight is 187.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BClNO3 B1593251 3-Chloro-2-methoxypyridine-5-boronic acid CAS No. 942438-89-3

Properties

IUPAC Name

(5-chloro-6-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLPLMDQLOJSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647884
Record name (5-Chloro-6-methoxypyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942438-89-3
Record name (5-Chloro-6-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Chloro-2-methoxypyridine-5-boronic acid, a pivotal building block in contemporary medicinal chemistry and materials science. The document elucidates the strategic considerations underpinning the synthesis, with a primary focus on a robust and regioselective lithiation-borylation route. A detailed, step-by-step experimental protocol is provided, accompanied by expert insights into the causality of procedural choices. Furthermore, this guide discusses alternative synthetic strategies and culminates in a complete reference section for further exploration.

Introduction: The Significance of this compound

This compound (CAS 942438-89-3) is a highly functionalized heterocyclic compound of significant interest in the fields of drug discovery and materials science.[1][2] Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the linkage of the pyridinyl scaffold to a diverse array of aryl and heteroaryl moieties.

The specific arrangement of substituents on the pyridine ring—a chloro group at the 3-position, a methoxy group at the 2-position, and the boronic acid at the 5-position—offers a unique combination of electronic properties and reactive handles. This trifunctional pattern is instrumental in the synthesis of complex molecules with tailored biological activities, finding applications in the development of novel therapeutics in areas such as oncology and inflammation.[2]

Strategic Synthesis Design: Pathways to a Key Intermediate

The synthesis of this compound necessitates a strategic approach to ensure the correct regiochemical placement of the three distinct functional groups. The two principal retrosynthetic strategies considered are:

  • Late-Stage Borylation: This approach involves the synthesis of a pre-functionalized pyridine ring containing the chloro and methoxy groups, followed by the introduction of the boronic acid moiety at the C5 position.

  • Pyridine Ring Construction: This strategy entails the construction of the substituted pyridine ring from acyclic precursors, incorporating the desired functionalities during the cyclization process.

For reasons of efficiency, modularity, and commercial availability of starting materials, the late-stage borylation approach is overwhelmingly favored. Within this strategy, two primary methods for the carbon-boron bond formation are prominent:

  • Lithiation-Borylation via Halogen-Metal Exchange: This is a classic and highly effective method for the synthesis of aryl and heteroaryl boronic acids.[3] It relies on the greater reactivity of bromine over chlorine in the lithium-halogen exchange reaction, allowing for selective functionalization.

  • Palladium-Catalyzed Miyaura Borylation: This method offers an alternative, milder approach to C-B bond formation, though it may require more complex catalytic systems and optimization.

This guide will focus on the Lithiation-Borylation pathway, which is a robust and well-established method for this class of compounds.

Primary Synthesis Pathway: Lithiation-Borylation of 3-Bromo-5-chloro-2-methoxypyridine

The most direct and reliable route to this compound commences with the commercially available precursor, 3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1).[4][5] The synthesis proceeds in two key steps: a regioselective lithium-halogen exchange, followed by quenching with a borate ester and subsequent hydrolysis.

Synthesis_Pathway Start 3-Bromo-5-chloro-2-methoxypyridine Intermediate 5-Lithio-3-chloro-2-methoxypyridine Start->Intermediate Lithium-Halogen Exchange Product This compound Intermediate->Product Borylation & Hydrolysis Reagent1 n-Butyllithium (n-BuLi) THF, -78 °C Reagent2 1. Triisopropyl borate 2. Aqueous Workup (e.g., HCl)

Caption: Primary synthesis pathway for this compound.

Mechanistic Rationale: The Principle of Regioselective Halogen-Metal Exchange

The success of this synthetic route hinges on the differential reactivity of the C-Br and C-Cl bonds in the lithium-halogen exchange reaction. The order of reactivity for halogens in this exchange is I > Br > Cl.[3] This pronounced difference allows for the selective exchange of the bromine atom at the C5 position with lithium when treated with an organolithium reagent like n-butyllithium at low temperatures, leaving the C3 chloro group intact.

The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid product. The methoxy group at the C2 position can also play a role in directing the lithiation through a "directed ortho-metalation" (DoM) effect, although the halogen-metal exchange is the dominant pathway in this substrate.[6]

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
3-Bromo-5-chloro-2-methoxypyridine102830-75-1C₆H₅BrClNO222.47
n-Butyllithium (2.5 M in hexanes)109-72-8C₄H₉Li64.06
Triisopropyl borate5419-55-6C₉H₂₁BO₃188.07
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11
Hydrochloric acid (2 M aqueous)7647-01-0HCl36.46
Diethyl ether60-29-7C₄H₁₀O74.12
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37

Procedure:

  • Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.

  • Initial Solution: The flask is charged with 3-Bromo-5-chloro-2-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

  • Quenching and Workup: The reaction is cautiously quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C. The mixture is stirred for 30 minutes.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to afford this compound as a solid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry flask under N₂ B Add 3-Bromo-5-chloro-2-methoxypyridine and anhydrous THF A->B C Cool to -78 °C B->C D Dropwise addition of n-BuLi (maintain < -70 °C) C->D E Stir at -78 °C for 1h D->E F Dropwise addition of Triisopropyl borate (maintain < -70 °C) E->F G Stir at -78 °C for 2h, then warm to room temperature F->G H Quench with 2M HCl at 0 °C G->H I Extract with Diethyl Ether H->I J Dry, Filter, and Concentrate I->J K Purify (Recrystallization/Chromatography) J->K

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Pathway: Miyaura Borylation

An alternative approach to the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction would also utilize 3-Bromo-5-chloro-2-methoxypyridine as the starting material, reacting it with a boron source such as bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable ligand.

While this method avoids the use of cryogenic temperatures and highly reactive organolithium reagents, it often requires careful screening of catalysts, ligands, bases, and solvents to achieve high yields and selectivity. The C-Br bond would be expected to react preferentially over the C-Cl bond in the oxidative addition step to the palladium catalyst.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step lithiation-borylation sequence starting from 3-Bromo-5-chloro-2-methoxypyridine. This method takes advantage of the well-established principles of regioselective lithium-halogen exchange to furnish the desired product in good yield. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize this valuable and versatile chemical building block.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.
  • Scribd. (n.d.). Directed Ortho Metalation Guide.
  • Baran Group, The Scripps Research Institute. (n.d.). Directed Metalation: A Survival Guide.
  • PubMed. (2014). Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor.
  • MySkinRecipes. (n.d.). This compound.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • PubChem. (n.d.). 5-Bromo-2-chloro-3-methoxypyridine.
  • ResearchGate. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Pivotal Role of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of functionalized heterocyclic scaffolds is paramount. 3-Chloro-2-methoxypyridine-5-boronic acid has emerged as a key building block, offering a unique constellation of reactive sites that enable the facile construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the precise introduction of a substituted pyridine moiety, a common and often critical component in biologically active compounds and functional materials.[1] A thorough understanding of its physical properties is not merely academic; it is the bedrock upon which robust, reproducible, and scalable synthetic methodologies are built. This guide provides a detailed exploration of these properties, offering both validated data and the scientific context necessary for its effective application.

Core Physicochemical Characteristics

The fundamental physical constants and structural attributes of a molecule dictate its behavior in both storage and reaction environments.

Molecular Identity:

  • Chemical Name: this compound

  • CAS Number: 942438-89-3[2][3]

  • Molecular Formula: C₆H₇BClNO₃[3]

  • Molecular Weight: 187.39 g/mol [3]

Structural Representation:

Caption: 2D Structure of this compound.

Table 1: Summary of Key Physical Properties

PropertyValueSource(s)
Appearance White to off-white solid/powder[3]
Melting Point Typically in the range of 140-160 °C (decomposition may occur)[4] (analog)
Boiling Point 399.6 °C at 760 mmHg (Predicted)[5] (isomer)
Density 1.54 g/cm³ (Predicted)[5] (isomer)
Storage Temperature 2-8 °C, under inert atmosphere[2]

Solubility Profile: The Key to Reaction Homogeneity

The solubility of a reagent is a critical determinant of reaction kinetics and efficiency. Boronic acids, in general, exhibit varied solubility depending on the substituents and the solvent's polarity.

This compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dioxane, which are common media for Suzuki-Miyaura cross-coupling reactions. It also shows good solubility in alcohols like methanol and ethanol. Its solubility in water is expected to be low, a common characteristic of many arylboronic acids. It is largely insoluble in non-polar hydrocarbon solvents like hexanes and toluene.

Table 2: Qualitative Solubility in Common Laboratory Solvents

SolventPolarityExpected SolubilityRationale
Dimethylformamide (DMF)Polar AproticSolubleHigh polarity facilitates dissolution.
DioxaneModerately Polar AproticSolubleCommon solvent for cross-coupling.
MethanolPolar ProticSolubleHydrogen bonding capability.
AcetonePolar AproticModerately SolubleIntermediate polarity.
ChloroformWeakly PolarSparingly SolubleLower polarity.
TolueneNon-polarInsoluble"Like dissolves like" principle.
WaterPolar ProticSparingly SolubleHydrophobic pyridine backbone limits solubility.
Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a robust method for quantifying the solubility of the boronic acid in a specific solvent at a given temperature.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess boronic acid to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. A->B C Allow the solid to settle, then filter a known volume of the supernatant through a 0.45 µm syringe filter. B->C D Evaporate the solvent from the filtered aliquot under vacuum. C->D E Weigh the residual solid. D->E F Calculate solubility (mg/mL or mol/L). E->F

Caption: Workflow for the gravimetric determination of solubility.

Stability and Handling: Preserving Reagent Integrity

Boronic acids are susceptible to certain degradation pathways, primarily dehydration to form boroxines (cyclic anhydrides) and protodeboronation under certain conditions.

Thermal Stability: While a precise decomposition temperature is not widely reported, melting point determination of analogous compounds often shows decomposition at or near the melting point. It is advisable to avoid prolonged heating.

Storage Recommendations: To ensure the long-term stability and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8 °C.[2] This minimizes exposure to moisture, which can promote boroxine formation, and oxygen.

Incompatibilities: Avoid strong oxidizing agents and strong acids.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data is essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring, the methoxy group protons, and the hydroxyl protons of the boronic acid. The aromatic protons will appear as doublets, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The methoxy protons will be a singlet, and the boronic acid protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display six signals corresponding to the five carbons of the pyridine ring and the methoxy carbon. The chemical shifts will be characteristic of the substituted pyridine ring.

  • ¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A single, relatively broad peak is expected in the region of δ 28-34 ppm, which is typical for a trigonal boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchBoronic acid (-B(OH)₂)
3100-3000C-H stretchAromatic (pyridine ring)
2950-2850C-H stretchAliphatic (-OCH₃)
1600-1450C=C and C=N stretchPyridine ring
1350-1310B-O stretchBoronic acid
1250-1200C-O stretchAryl ether (-OCH₃)
800-700C-Cl stretchChloro-substituent
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected molecular ion peaks would be [M+H]⁺ at m/z 188.0 and [M-H]⁻ at m/z 186.0. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion and chlorine-containing fragments, providing unambiguous confirmation of the elemental composition.

Conclusion: A Well-Characterized and Reliable Synthetic Tool

The physical properties of this compound define it as a stable, solid reagent that is amenable to standard laboratory handling and storage procedures. Its solubility profile is well-suited for its primary application in organic synthesis, particularly in polar aprotic solvents. The spectroscopic data provide a clear and consistent means of identity and purity verification. For the research scientist and drug development professional, a firm grasp of these fundamental physical characteristics is the first step toward leveraging the full synthetic potential of this versatile building block, ensuring reproducibility and success in the synthesis of novel and important molecules.

References

  • PubChem. (n.d.). 3-Pyridinylboronic acid.
  • Li, A. Y., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 65(22), 7377-7387.

Sources

The Strategic Utility of 3-Chloro-2-methoxypyridine-5-boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 942438-89-3[1]

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with high potency and selectivity against biological targets is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved pharmaceuticals. Among the myriad of synthetic building blocks, 3-Chloro-2-methoxypyridine-5-boronic acid has emerged as a crucial intermediate, especially in the development of targeted cancer therapies. Its unique electronic and structural features make it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.[2]

This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic application in the synthesis of complex, biologically active molecules. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to equip researchers with the knowledge to effectively utilize this versatile reagent in their drug development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 942438-89-3[1]
Molecular Formula C₆H₇BClNO₃[1]
Molecular Weight 187.39 g/mol [1]
Appearance White to off-white crystalline solid[3]
Storage Store at -20°C, sealed and dry[4]

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. While experimental spectra should be acquired for each batch, typical ¹H and ¹³C NMR spectral data provide a reference for structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxypyridine group.[5][6] For the corresponding pinacol ester (CAS 1083168-91-5), characteristic signals for the pinacol group will also be present.[7][8]

Synthesis of this compound: A Proposed Pathway

While numerous patents and publications describe the synthesis of analogous pyridine boronic acids, a detailed, publicly available protocol for this compound is not readily found. However, based on established methodologies for the synthesis of substituted pyridine boronic acids, a robust and logical synthetic route can be proposed. The most common and effective method involves a halogen-metal exchange followed by borylation.

The proposed multi-step synthesis commences with a commercially available substituted pyridine. A plausible starting material would be 3-chloro-5-bromo-2-methoxypyridine.

Synthesis_Pathway start 3-Chloro-5-bromo-2-methoxypyridine intermediate Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78°C) start->intermediate 1. borate_ester Borylation (e.g., Triisopropyl borate) intermediate->borate_ester 2. hydrolysis Aqueous Workup (e.g., HCl) borate_ester->hydrolysis 3. product This compound hydrolysis->product

Figure 1: Proposed synthesis pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the synthesis of similar aryl and heteroaryl boronic acids.[9][10]

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-chloro-5-bromo-2-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The choice of n-BuLi is critical for efficient halogen-metal exchange at the more reactive bromine position. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting organolithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. The use of a trialkyl borate is a standard and effective method for introducing the boronic ester functionality.

  • Quenching and Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl). This step hydrolyzes the boronic ester to the desired boronic acid.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel to afford pure this compound.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl halides, providing a modular and efficient approach to constructing complex molecular scaffolds.

The electron-donating methoxy group and the electron-withdrawing chloro group on the pyridine ring influence its reactivity. The chloro group at the 3-position is sterically hindered, and the overall electronic nature of the pyridine ring requires careful optimization of the reaction conditions for successful coupling.

Suzuki_Coupling_Workflow reagents Reactants: - this compound - Aryl/Heteroaryl Halide (Ar-X) - Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) - Ligand (e.g., SPhos, XPhos) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane, Toluene, Water) reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Degassed solvents - Heating (e.g., 80-110 °C) reagents->reaction workup Workup: - Extraction - Washing - Drying reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Coupled Product: 3-Chloro-2-methoxy-5-arylpyridine purification->product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following protocol is adapted from established methods for the coupling of structurally similar chloropyridines and serves as a robust starting point for optimization.[10][11]

ComponentRoleRationale
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that form the active Pd(0) species.
Ligand XPhos or SPhosBulky, electron-rich phosphine ligands that promote oxidative addition of the aryl chloride and stabilize the palladium catalyst.
Base Cs₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.
Solvent Toluene or Dioxane/WaterAnhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq) in an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Case Study: Synthesis of FLT3 Kinase Inhibitors

A prominent application of this compound is in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML).[12] Mutations in the FLT3 gene are found in approximately 30% of AML patients and are associated with a poor prognosis.[11] Quizartinib is a potent and selective FLT3 inhibitor, and its synthesis utilizes a key Suzuki-Miyaura coupling step involving a derivative of this compound.

The FLT3 signaling pathway plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Constitutive activation of FLT3 due to mutations leads to uncontrolled cell growth and the development of leukemia.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling Cascades FLT3 FLT3 Receptor FLT3_active Constitutively Active FLT3 (e.g., FLT3-ITD) PI3K PI3K FLT3_active->PI3K RAS RAS FLT3_active->RAS STAT5 STAT5 FLT3_active->STAT5 Quizartinib Quizartinib Quizartinib->FLT3_active Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation and Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Figure 3: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.[1][11]

Conclusion: An Indispensable Tool for Modern Synthesis

This compound stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic importance is underscored by its role in the synthesis of targeted therapeutics, particularly in the realm of oncology. A comprehensive understanding of its synthesis, properties, and reactivity in key transformations like the Suzuki-Miyaura cross-coupling is essential for its effective application. This guide has provided a framework for researchers to approach the use of this reagent with a foundation of scientific integrity and practical insight, empowering the continued development of novel and life-saving medicines.

References

  • Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(1), 48-52.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Schematic representation of the FLT3-ITD signaling pathways and downstream effects.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.
  • European Patent Office. (n.d.). EP2231678A1 - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Google Patents. (n.d.). CN116283748A - Synthesis method of 2, 5-dichloro-3-methoxypyridine.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

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A Technical Guide to 3-Chloro-2-methoxypyridine-5-boronic Acid: Properties and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-2-methoxypyridine-5-boronic acid, a critical building block in modern synthetic chemistry. We will explore its fundamental physicochemical properties, its primary application as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and its significance in the fields of medicinal chemistry and drug discovery. This document synthesizes field-proven insights and established protocols to serve as a comprehensive resource for professionals engaged in the synthesis of complex molecules. We will detail not only the procedural steps for its use but also the underlying chemical principles that govern its reactivity, ensuring a robust and reproducible application in the laboratory.

Core Compound Identification and Physicochemical Properties

This compound is a substituted heteroaromatic boronic acid. The strategic placement of the chloro, methoxy, and boronic acid groups on the pyridine ring creates a versatile reagent with a unique electronic and steric profile, making it highly valuable for constructing complex molecular architectures. The pyridine core itself is a prevalent motif in numerous FDA-approved drugs, and this particular derivative allows for the precise installation of this scaffold.[1]

The essential quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇BClNO₃[2]
Molecular Weight 187.39 g/mol [2][3]
CAS Number 942438-89-3[2][4]
Boiling Point 337.4 °C at 760 mmHg[3]
MDL Number MFCD04972386[3]
Storage Conditions Store at -20°C, keep sealed and dry[3]

The Role in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers with high efficiency and functional group tolerance.[5]

Mechanistic Considerations and Causality

The success of a Suzuki-Miyaura coupling involving a heteroaryl boronic acid is dependent on a carefully optimized interplay of catalyst, ligand, base, and solvent. The challenges often associated with pyridyl boronic acids, such as slow transmetalation rates and a propensity for protodeboronation, necessitate a rational approach to reaction design.[6]

  • Palladium Catalyst: A palladium(0) species is the active catalyst. It undergoes oxidative addition with an aryl or heteroaryl halide (the electrophilic partner) to form a Pd(II) complex.

  • Ligand: Phosphine-based ligands are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. For challenging substrates like pyridyl boronates, specialized ligands may be required to facilitate the reaction.[7]

  • Base: A base is essential for the activation of the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is then competent to undergo transmetalation with the Pd(II)-halide complex. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction yield and rate.

  • Solvent System: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Degassed solvents, often mixtures like 1,4-dioxane and water, are commonly used to prevent the oxidation of the catalyst and ligands.[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling experiment, from initial setup through to final product analysis.

Suzuki_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Validation p1 Assemble & Dry Glassware p2 Establish Inert Atmosphere (N₂ or Ar) p1->p2 p3 Degas Solvents p2->p3 r1 Charge Flask with Boronic Acid, Aryl Halide, Base, & Catalyst/Ligand p3->r1 r2 Add Degassed Solvents r1->r2 r3 Heat Reaction to Target Temperature r2->r3 r4 Monitor Progress via TLC or LC-MS r3->r4 w1 Cool to Room Temp & Quench Reaction r4->w1 w2 Perform Liquid-Liquid Extraction w1->w2 w3 Dry Organic Layer (e.g., Na₂SO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify via Column Chromatography w4->w5 a1 Characterize Pure Product (NMR, MS, etc.) w5->a1

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 5-aryl-3-chloro-2-methoxypyridine derivative.

Materials and Reagents
  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

    • Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

    • Scientist's Note: Degassing the solvents, particularly the water, removes dissolved oxygen which can interfere with the catalytic cycle.

  • Reaction: Immerse the flask in a preheated oil bath and heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Scientist's Note: The brine wash helps to remove residual water from the organic phase.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Self-Validation
  • Confirmation of Identity: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure it matches the expected 5-aryl-3-chloro-2-methoxypyridine structure.

  • Purity Assessment: The purity of the final compound should be assessed by quantitative NMR (qNMR) or high-performance liquid chromatography (HPLC).

Applications in Drug Discovery and Agrochemicals

The structural motif provided by this compound is of significant interest to the pharmaceutical and agrochemical industries.

  • Medicinal Chemistry: This reagent is a key intermediate for synthesizing compounds targeting a range of diseases.[8][9] It is particularly valuable in the development of kinase inhibitors, which are a major class of drugs used in oncology and for treating inflammatory disorders.[3] The substituted pyridine core can engage in critical hydrogen bonding interactions within enzyme active sites, while the aryl group introduced via the Suzuki coupling can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

  • Agrochemicals: In agrochemical research, this building block is used to create novel active ingredients with enhanced efficacy and selectivity for use as herbicides or pesticides.[3][9]

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in modern organic synthesis. Its utility is primarily demonstrated through its robust performance in Suzuki-Miyaura cross-coupling reactions, providing a reliable pathway to complex biaryl and heteroaryl structures. For researchers in drug discovery and materials science, a thorough understanding of its properties and the nuances of its reactivity is essential for leveraging its full synthetic potential.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ChemicalBook. (n.d.). This compound | 942438-89-3.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
  • MySkinRecipes. (n.d.). This compound.
  • J&K Scientific. (n.d.). (5-Chloro-2-methoxypyridin-3-yl)boronic acid.
  • Chem-Impex. (n.d.). (5-Chloro-2-methoxypyridin-3-yl)boronic acid.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

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solubility of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-methoxypyridine-5-boronic Acid

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences the entire drug discovery and development pipeline. This compound is a key heterocyclic building block, frequently utilized in cross-coupling reactions for the synthesis of complex molecules in medicinal chemistry. However, a comprehensive understanding of its solubility behavior is often underdeveloped. This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the theoretical and practical aspects governing the solubility of this compound. We will dissect the key chemical equilibria that dictate its behavior in solution, present a framework for its qualitative and quantitative characterization, and provide detailed, self-validating protocols for both high-throughput kinetic and definitive thermodynamic solubility determination. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to accurately measure, interpret, and modulate the and related compounds.

Introduction: The Critical Role of a Key Building Block

This compound is a substituted pyridine derivative that has become an invaluable tool in modern synthetic and medicinal chemistry. Its utility primarily stems from the boronic acid moiety, which enables its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation. However, beyond its synthetic utility, its physical properties, particularly aqueous and organic solubility, are paramount for its effective use.

Poor solubility can impede reaction kinetics, complicate purification processes, and, most critically, create significant hurdles for the resulting drug candidates, potentially leading to poor absorption and low bioavailability.[1] While specific experimental solubility data for this compound is not extensively published, this guide establishes a robust framework for its determination by examining the well-established principles of boronic acid chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 942438-89-3[2]
Molecular Formula C₆H₇BClNO₃[2]
Molecular Weight 187.39 g/mol [2]
Physical Form Solid

The Physicochemical Landscape of Boronic Acid Solubility

Understanding the solubility of any boronic acid requires appreciating that it is not a static property but a dynamic state governed by multiple, often competing, chemical equilibria. The causality behind solubility challenges often lies in these fundamental processes.

The Boronic Acid ⇌ Boronate Equilibrium: The Influence of pH

A boronic acid (R-B(OH)₂) is a weak Lewis acid. The boron atom is electron-deficient and can accept a lone pair from a Lewis base, such as a hydroxide ion. This converts the boron center from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species (R-B(OH)₃⁻).[3] This equilibrium is highly pH-dependent.[4]

  • At low pH: The equilibrium favors the neutral, less polar boronic acid form, which generally exhibits lower aqueous solubility.

  • At high pH (above the pKa): The equilibrium shifts towards the formation of the anionic boronate salt, which is significantly more polar and thus more soluble in aqueous media.[3][4]

This relationship is a critical consideration in designing aqueous formulations, buffer systems for biological assays, and pH-driven crystallization or extraction procedures.

The Boronic Acid ⇌ Boroxine Equilibrium: A Source of Inconsistency

A defining characteristic of boronic acids is their propensity to undergo reversible self-condensation (dehydration) to form a six-membered cyclic anhydride known as a boroxine.[5][6] This process involves three molecules of the boronic acid yielding one molecule of the corresponding boroxine and three molecules of water.[7][8]

This equilibrium is a frequent cause of analytical and preparative challenges. Commercial boronic acids often exist as a mixture of the acid and the boroxine, and the ratio can change depending on storage conditions and humidity.[9] Since the boroxine has different physical properties and solubility compared to the monomeric acid, failure to account for this equilibrium can lead to poor reproducibility in solubility measurements and reaction outcomes.[9][10] The reaction is entropically driven and can be reversed by the addition of water.[8][10]

Figure 2: Workflow for Kinetic Solubility by Nephelometry.
Protocol 2: Definitive Thermodynamic Solubility by Shake-Flask HPLC

This method determines the true equilibrium solubility and is considered the gold standard. [1][11] Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. Ensure the amount is sufficient to maintain a saturated solution with visible solid remaining after incubation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or organic solvent).

  • Equilibration: Seal the vial tightly and place it on a vial roller or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to ensure equilibrium is reached. [1][11]4. Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PTFE) to remove all undissolved particles.

    • Self-Validation Step: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane, minimizing compound loss due to adsorption. [12]5. Quantification:

    • Prepare a calibration curve using stock solutions of the test compound of known concentrations.

    • Analyze the filtered supernatant by a validated HPLC-UV method. The HPLC method also serves as a quality control check for compound stability, as any degradation peaks would be visible. [12]6. Data Analysis: Calculate the concentration of the dissolved compound in the supernatant using the calibration curve. The result is reported as the thermodynamic solubility in units such as µg/mL or µM.

Figure 3: Workflow for Thermodynamic Solubility by HPLC.

Conclusion

While readily available public data on the is scarce, a robust characterization is achievable through the application of fundamental principles and validated experimental techniques. Its solubility is not a single value but is dynamically influenced by pH, its tendency to form boroxines, and the solvent system employed. For early-stage discovery, high-throughput kinetic assays provide essential, rapid feedback. For later-stage development, the definitive values obtained from thermodynamic shake-flask methods are indispensable for successful formulation and clinical translation. By employing the protocols and understanding the theoretical framework detailed in this guide, researchers can confidently and accurately characterize the solubility of this important building block, mitigating risks and enabling more efficient drug development programs.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Stoll, S., & Al-Ghananeem, A. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • Sysoiev, D. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Evotec. Thermodynamic Solubility Assay.
  • Stoll, S. L. (2007). Physical and chemical properties of boronic acids: Formulation implications. ProQuest Dissertations Publishing.
  • Wiaderny, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • ResearchGate. (2020). Solubility of investigated compounds in water. [Image].
  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. United States.
  • ResearchGate. (2018). Boroxine formation reaction mechanism as calculated by DFT. [Image].
  • Wiaderny, M., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 143-150.
  • Slideshare. (2016). solubility experimental methods.pptx.
  • Papageorgiou, N., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7291.
  • Tokunaga, Y. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Chemical Record, 19(11), 2263-2274.
  • Baell, J. B. (2016). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 8(10), 1145-1155.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • BioDuro. ADME Solubility Assay.
  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Kansy, M., & Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
  • PCBIS. Thermodynamic solubility.
  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4581–4589.
  • Nishiyabu, R., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(36), 3716-3728.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • Domainex. Thermodynamic Solubility Assay.
  • Amidon, G., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 28-32.
  • Dowlut, M., & Hall, D. G. (2006). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Journal of the American Chemical Society, 128(13), 4226-4227.
  • Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4921-4932.

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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine-5-boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its trifunctionalized pyridine core offers multiple points for diversification, making it a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and novel organic materials.[1] Accurate structural elucidation of this compound is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a primary and indispensable tool for its characterization.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It offers a detailed prediction of the spectrum based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, a standardized experimental protocol for acquiring a high-quality spectrum is presented, along with insights into data interpretation for unambiguous structural verification.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methoxy group protons and the two aromatic protons on the pyridine ring. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic effects of the chloro, methoxy, and boronic acid substituents.

Chemical Shift Analysis

The chemical shifts of the pyridine protons are influenced by the electron-donating and electron-withdrawing nature of the substituents. The methoxy group at the C2 position is an electron-donating group, which tends to shield the ring protons, shifting their signals upfield. Conversely, the chloro group at the C3 position and the boronic acid group at the C5 position are electron-withdrawing, leading to a deshielding effect and downfield shifts of the adjacent protons.

To predict the chemical shifts of the two remaining protons, H-4 and H-6, we can analyze the spectra of simpler, related pyridine derivatives:

  • Pyridine: The parent heterocycle, pyridine, exhibits signals for its α, β, and γ protons at approximately 8.6, 7.2, and 7.6 ppm, respectively.

  • 2-Methoxypyridine: In 2-methoxypyridine, the methoxy group at C2 significantly shields the adjacent protons. The signal for H-6 appears around 8.15 ppm, while the other protons are shifted further upfield.[2]

  • 3-Chloropyridine: The chloro substituent at C3 deshields the adjacent protons. For instance, the H-2 proton in 3-chloropyridine appears at approximately 8.4 ppm.

  • 2-Methoxy-5-bromopyridine: This compound is a close structural analog. Its ¹H NMR spectrum would provide a good estimate for the chemical shifts in our target molecule, as the electronic effects of bromo and boronic acid groups at the 5-position are comparable in terms of their influence on the ring protons.

  • 2-Methoxypyridine-5-boronic acid pinacol ester: The pinacol ester of the target molecule is also a very useful reference. The chemical shifts of the pyridine protons in the pinacol ester are expected to be very similar to those in the boronic acid itself.[3][4][5]

Based on these considerations, the predicted chemical shifts for the protons of this compound are summarized in the table below. The H-6 proton is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen atom. The H-4 proton will also be shifted downfield due to the deshielding effects of the adjacent chloro and boronic acid groups. The methoxy protons will appear as a singlet in the upfield region, and the acidic protons of the boronic acid group will likely appear as a broad singlet, which is typically exchangeable with deuterium oxide (D₂O).

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-68.2 - 8.4Doublet (d)~2.01H
H-47.9 - 8.1Doublet (d)~2.01H
-OCH₃3.9 - 4.1Singlet (s)-3H
-B(OH)₂5.0 - 7.0 (broad)Singlet (s)-2H

Table 1: Predicted ¹H NMR spectral data for this compound.

Coupling Constant Analysis

The two aromatic protons, H-4 and H-6, are situated in a meta-relationship to each other. The through-bond coupling between meta-protons in a pyridine ring typically results in a small coupling constant (⁴J). The expected value for this meta-coupling is in the range of 2-3 Hz.[6]

Through-Bond Coupling Diagram

The following diagram illustrates the spin-spin coupling interaction between the H-4 and H-6 protons.

Figure 2: Coupling relationship in the pyridine ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the -OH signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a ¹H NMR spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Set the sample temperature to 298 K.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To confirm the presence of the exchangeable boronic acid protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -B(OH)₂ protons should disappear or significantly decrease in intensity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire Acquire Spectrum (¹H, 1D) setup->acquire d2o_ex D₂O Exchange (Optional) acquire->d2o_ex ft Fourier Transform d2o_ex->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate

Figure 3: Workflow for acquiring the ¹H NMR spectrum.

Data Interpretation and Structural Confirmation

The acquired ¹H NMR spectrum should be carefully compared with the predicted data. The presence of two doublets in the aromatic region with a small meta-coupling constant, a singlet for the methoxy group, and a broad, exchangeable singlet for the boronic acid protons would provide strong evidence for the correct structure.

Potential Complications:

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process can lead to the appearance of additional, broader signals in the ¹H NMR spectrum. The extent of boroxine formation depends on the concentration, solvent, and presence of water.

  • Solvent Effects: The chemical shifts of the protons, particularly the acidic -OH protons of the boronic acid, can be significantly influenced by the choice of solvent due to differences in hydrogen bonding and other solvent-solute interactions.

Conclusion

The ¹H NMR spectrum is a powerful tool for the structural verification of this compound. A thorough understanding of the expected chemical shifts and coupling patterns, as outlined in this guide, allows for a confident and accurate interpretation of the experimental data. By following the recommended experimental protocol, researchers can obtain high-quality spectra that are essential for ensuring the purity and identity of this important synthetic intermediate.

References

  • Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.

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A Guide to the Stability and Storage of 3-Chloro-2-methoxypyridine-5-boronic acid: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-methoxypyridine-5-boronic acid is a key building block in modern medicinal chemistry and organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are often scaffolds for potent pharmaceuticals. However, the inherent reactivity of the boronic acid functional group also predisposes it to degradation, making a thorough understanding of its stability and proper handling paramount for reproducible and successful research outcomes. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers best practices for its storage and handling to ensure its integrity and performance.

Chemical Structure and Inherent Stability

The stability of this compound is intrinsically linked to its molecular structure. The boronic acid moiety is susceptible to various degradation pathways, a common trait among arylboronic acids[1]. The presence of a pyridine ring and its substituents—a chloro group and a methoxy group—further modulates its reactivity and stability profile. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can influence the Lewis acidity of the boron center, while the electron-donating methoxy group can also play a role in the electronic landscape of the molecule. Understanding these structural nuances is the first step in appreciating its handling requirements.

Key Factors Influencing Stability

Several environmental factors can adversely affect the stability of this compound. These factors can act independently or synergistically to degrade the compound over time.

Temperature

Elevated temperatures accelerate the rate of chemical degradation. For boronic acids, this can include dehydration to form boroxines (anhydrides) and potentially other decomposition pathways. Therefore, maintaining a consistently low temperature is the first line of defense against degradation. Many suppliers recommend refrigerated storage for pyridine-boronic acids[2][3][4].

Moisture and Hydrolysis

Arylboronic acids are known to exist in equilibrium with their corresponding anhydrides, particularly boroxines, through the loss of water. While this process is often reversible upon exposure to water, prolonged or uncontrolled exposure to moisture can facilitate other, irreversible degradation pathways such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The hygroscopic nature of some boronic acids necessitates storage in a dry environment[3][5].

Oxidation

The boronic acid group is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-chloro-5-hydroxy-2-methoxypyridine). This oxidative degradation can be initiated by atmospheric oxygen and is a significant concern for the long-term storage of many boronic acids[6]. Handling and storing the compound under an inert atmosphere can mitigate this degradation route[3][5][7].

Light

Some organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions. While specific photostability data for this compound is not widely published, it is a good laboratory practice to protect sensitive reagents from light, as recommended for some boronic acids[5][8].

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions based on safety data sheets for analogous compounds and general best practices for boronic acids.

ParameterRecommended ConditionRationale
Temperature Refrigerate (2-8 °C) or freeze (-20 °C)[2][3][4][7][8][9]To minimize the rate of thermal degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[3][5][7]To prevent oxidation by atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment[2][3][5][7][10]To prevent hydrolysis and subsequent degradation.
Light Store in an amber vial or in the dark[5][8]To prevent potential photodegradation.

Handling Protocols for Maximizing Integrity

Proper handling is as crucial as correct storage for preserving the quality of this compound. The following step-by-step protocol is designed to minimize exposure to detrimental conditions during laboratory use.

Experimental Workflow: Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_storage Resealing and Storage prep1 Equilibrate to Room Temperature prep2 Inert Gas Purge prep1->prep2 In desiccator handle1 Weigh Quickly prep2->handle1 handle2 Use Dry Glassware handle1->handle2 handle3 Inert Atmosphere Weighing handle2->handle3 If possible store1 Purge Headspace with Inert Gas handle3->store1 store2 Seal Tightly store1->store2 store3 Refrigerate/Freeze Promptly store2->store3

Caption: Workflow for handling this compound.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: When ready to dispense, flush the container with a dry, inert gas like argon or nitrogen. This displaces air and moisture.

  • Dispensing: Weigh the desired amount of the boronic acid quickly and efficiently. For highly sensitive applications, consider performing this step in a glove box.

  • Resealing: Before resealing the container, flush the headspace with an inert gas again.

  • Storage: Promptly return the tightly sealed container to the recommended refrigerated or frozen storage conditions.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting synthetic reactions and for analytical monitoring of the compound's purity over time. The two primary pathways are protodeboronation and oxidation.

DegradationPathways A This compound B 3-Chloro-2-methoxypyridine A->B Protodeboronation (H₂O, acid/base) C 3-Chloro-5-hydroxy-2-methoxypyridine A->C Oxidation (O₂, peroxides)

Caption: Potential degradation pathways of the boronic acid.

  • Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding 3-chloro-2-methoxypyridine. This can be catalyzed by moisture, acids, or bases.

  • Oxidation: This pathway leads to the formation of the corresponding phenol, 3-chloro-5-hydroxy-2-methoxypyridine. This is often mediated by atmospheric oxygen or other oxidizing species[6].

Conclusion

The stability of this compound is a critical parameter that underpins its successful application in research and development. By understanding its inherent chemical properties and implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable synthetic building block. Adherence to the guidelines outlined in this technical guide—namely, storage at low temperatures, under an inert and dry atmosphere, and protected from light—will contribute to more reliable and reproducible scientific outcomes.

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
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  • Thermo Fisher Scientific. (n.d.).
  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • Poster Board #1276. (n.d.).
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  • Apollo Scientific. (n.d.).
  • ChemicalBook. (2025).
  • Sigma-Aldrich. (2025).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-Methoxypyridine-5-boronic Acid (contains varying amounts of Anhydride).
  • Scribd. (n.d.). Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known.
  • Fisher Scientific. (2021). Safety Data Sheet: 3-Chloro-2-methoxypyridine-4-boronic acid.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester.
  • FUJIFILM Wako Chemicals. (2023). Safety Data Sheet: (3,4-Difluoro-2-methoxyphenyl)boronic Acid.
  • Thermo Fisher Scientific. (2010).
  • ChemicalBook. (2025). This compound | 942438-89-3.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 942438-89-3.
  • ChemicalBook. (2025). 5-Chloro-2-methoxypyridine-3-boronic acid | 943153-22-8.
  • PubMed. (n.d.).
  • J&K Scientific. (n.d.). 2-Methoxypyridine-5-boronic acid, 98% | 163105-89-3.
  • CymitQuimica. (n.d.). 2-Methoxypyridine-3-boronic Acid (contains varying amounts of Anhydride).
  • TCI EUROPE N.V. (n.d.). 2-Methoxypyridine-5-boronic Acid | 163105-89-3.
  • TCI AMERICA. (n.d.). 2-Methoxypyridine-3-boronic Acid 163105-90-6.

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The Alchemist's Guide to Modern Pyridine Synthesis: A Technical Deep Dive into Boronic Acid-Mediated Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine framework is a cornerstone of modern medicinal chemistry and materials science, ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for its synthesis is, therefore, a paramount objective for synthetic chemists. Among the myriad of strategies, the use of boronic acids as key building blocks has emerged as a powerful and highly adaptable approach. This technical guide provides an in-depth exploration of the synthesis of substituted pyridines from boronic acids, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical experimental parameters that govern the success of these reactions. Furthermore, this guide will explore alternative and emerging methodologies, offering researchers, scientists, and drug development professionals a comprehensive playbook for the strategic construction of this vital heterocyclic motif.

The Strategic Importance of the Pyridine Ring

Substituted pyridines are not merely chemical curiosities; they are integral components of molecules that impact our daily lives.[1][2] Their prevalence in biologically active molecules makes the development of mild, efficient, and modular synthetic methods highly desirable.[1][3] Traditional methods for pyridine synthesis, often relying on condensation reactions of carbonyl compounds or cycloadditions, can lack the functional group tolerance and broad substrate scope required for modern drug discovery campaigns.[1][4] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, offering a more direct and flexible approach to pyridine functionalization.

The Suzuki-Miyaura Coupling: The Workhorse of Pyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its operational simplicity, high functional group tolerance, and the generally low toxicity of its boron-based reagents.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)-R² Ln Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Base Base BoronicAcid->Base Borate [R²-B(OH)₃]⁻ Base->Borate Halide R¹-X Halide->OxAdd Borate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step is often the rate-limiting step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the desired substituted pyridine (R¹-R²) and regenerating the active Pd(0) catalyst.

Challenges in the Suzuki Coupling of Pyridines

While powerful, the application of Suzuki-Miyaura coupling to pyridine synthesis is not without its challenges:

  • Instability of Pyridylboronic Acids: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, where the carbon-boron bond is cleaved by a proton source.[2][5] This decomposition reduces the effective concentration of the coupling partner and leads to lower yields.[2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reactivity.[2][8][9] This is particularly problematic for 2-substituted pyridines.

  • Slow Transmetalation: As electron-deficient heteroaryl compounds, pyridylboronic acids can exhibit slow rates of transmetalation.[2][10]

Strategic Solutions and Experimental Considerations

Overcoming these challenges requires careful selection of reagents and reaction conditions.

To circumvent the instability of 2-pyridylboronic acids, more stable derivatives are often employed. These include:

  • Pinacol Esters: Pyridylboronic acid pinacol esters are generally more stable and easier to handle than the corresponding free boronic acids.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and are compatible with a wide range of reaction conditions, including chromatography. They can be deprotected under mild basic conditions to release the free boronic acid in situ.

  • Trifluoroborates: Potassium pyridyltrifluoroborates are another class of stable and highly reactive coupling partners.

The choice of palladium precursor and, more importantly, the supporting ligand is critical for an efficient coupling reaction.[8] The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[8]

For the Suzuki-Miyaura coupling of pyridines, bulky and electron-rich phosphine ligands are often the ligands of choice.[7][11]

LigandStructureKey Features and Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for coupling of aryl chlorides and hindered substrates.[11]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExcellent for challenging couplings, including those involving heteroaryl chlorides.[5]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylEffective for a broad range of Suzuki-Miyaura couplings.
Buchwald Ligands A general class of bulky, electron-rich biaryl phosphine ligandsHave demonstrated broad utility in cross-coupling reactions involving heteroaromatics.[7]

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5] K₃PO₄ is often effective for less reactive substrates like aryl chlorides.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) may be employed.

The choice of solvent depends on the specific substrates and reaction conditions. Common solvents include:

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.

  • Aqueous Mixtures: A mixture of an organic solvent and water is often employed, particularly when using inorganic bases.[6]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of Suzuki-Miyaura couplings for the synthesis of substituted pyridines.

General Protocol for the Suzuki-Miyaura Coupling of a Halopyridine with an Arylboronic Acid

Protocol_Workflow Start Start Reagents Combine Halopyridine, Boronic Acid, Base, and Solvent in a Reaction Vessel Start->Reagents Degas Degas the Mixture (e.g., with Argon) Reagents->Degas Catalyst Add Palladium Precursor and Ligand Degas->Catalyst Heat Heat the Reaction Mixture to the Desired Temperature Catalyst->Heat Monitor Monitor Reaction Progress by TLC or LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify the Product by Flash Chromatography Workup->Purify End End Purify->End

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.[12]

Materials:

  • Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • To an oven-dried reaction vessel, add the halopyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent.

  • In a separate vial, prepare a solution of the palladium precursor and ligand in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Examples and Conditions

The following table summarizes typical reaction conditions for the synthesis of various substituted pyridines.

HalopyridineBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11078
3-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
2,6-DichloropyridineAlkyl pinacol boronic esterPd₂(dba)₃ / FcPPh₂K₃PO₄1,4-Dioxane80Good

Note: The data in this table is compiled from various sources and is intended to be representative.[6][12][13] Actual yields may vary depending on the specific substrates and reaction conditions.

Beyond Suzuki-Miyaura: Alternative and Emerging Methods

While the Suzuki-Miyaura coupling is a dominant strategy, other methods for synthesizing substituted pyridines from boronic acids are also of significant interest.

Copper-Catalyzed N-Iminative Cross-Coupling

A novel approach developed by Liebeskind and coworkers involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[1][4][14] This reaction proceeds through a cascade involving C-N bond formation, electrocyclization of a 3-azatriene intermediate, and subsequent air oxidation to afford highly substituted pyridines.[1][4][14] This method is notable for its mild, neutral pH conditions and excellent functional group tolerance.[1][14]

Rhodium-Catalyzed Asymmetric Synthesis of Piperidines

For the synthesis of chiral piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been reported.[15][16][17] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines.[15][16][17]

C-H Borylation of Pyridines

An alternative strategy involves the direct C-H borylation of pyridines, followed by a subsequent cross-coupling reaction.[9][18] Iridium-catalyzed C-H borylation is a powerful method for installing a boronic ester group onto the pyridine ring, which can then be used in a Suzuki-Miyaura coupling.[9] This approach avoids the need to start with a pre-halogenated pyridine.

Conclusion and Future Outlook

The synthesis of substituted pyridines from boronic acids is a mature yet continually evolving field. The Suzuki-Miyaura reaction remains the preeminent method, offering a robust and versatile platform for the construction of a wide range of pyridine derivatives. The ongoing development of new catalysts, ligands, and stable boron reagents continues to expand the scope and utility of this powerful transformation. Concurrently, innovative methods, such as copper- and rhodium-catalyzed reactions and direct C-H borylation strategies, are providing complementary approaches to access novel and complex pyridine structures. For researchers in drug discovery and materials science, a thorough understanding of these methodologies is essential for the efficient and strategic synthesis of next-generation functional molecules.

References

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]
  • Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
  • Organic Syntheses. (n.d.). 3-pyridylboronic acid.
  • ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • Royal Society of Chemistry. (n.d.). Iridium-catalyzed C–H borylation of pyridines.
  • National Institutes of Health. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • American Chemical Society. (2022). C4-Selective C–H Borylation of Pyridinium Derivatives Driven by Electron Donor–Acceptor Complexes. Organic Letters, 25(1), 145–150. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(35), 6676–6679. [Link]
  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
  • American Chemical Society. (2006). Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. The Journal of Organic Chemistry, 71(19), 7166–7175. [Link]
  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Pyrimidines.
  • National Institutes of Health. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(43), 13028–13032. [Link]
  • ResearchGate. (n.d.). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • American Chemical Society. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 139(15), 5537–5549. [Link]
  • ResearchGate. (n.d.). Synthesis of Pyridine-Borane Complexes via Electrophilic Aromatic Borylation.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (n.d.). Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.
  • American Chemical Society. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(14), 5402–5408. [Link]
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
  • ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Royal Society of Chemistry. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 101–109. [Link]
  • American Chemical Society. (2020). Recent Advances on Palladium Radical Involved Reactions.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • National Institutes of Health. (2020).
  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • ResearchGate. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives.
  • American Chemical Society. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444–4447. [Link]
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. [Link]
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • ResearchGate. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.

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An In-depth Technical Guide on the Reactivity of Chloropyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chloropyridine Boronic Acids in Modern Synthesis

Chloropyridine boronic acids have emerged as indispensable building blocks in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and materials science.[1] Their utility stems from the unique combination of a nucleophilic boronic acid moiety and an electrophilic chloropyridine core. This arrangement allows for sequential and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] The pyridine nitrogen introduces a key modulatory element, influencing the electronic properties and reactivity of the molecule. This guide provides a comprehensive exploration of the synthesis, stability, and reactivity of chloropyridine boronic acids, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. A significant portion of this guide will be dedicated to the widely used 2-chloropyridine-3-boronic acid as a representative example, while also drawing comparisons to other isomers to highlight structure-reactivity relationships.[3]

Synthesis and Stability: Foundational Knowledge for Successful Application

The successful application of any reagent begins with a thorough understanding of its preparation and inherent stability. This section delves into the primary synthetic routes to chloropyridine boronic acids and discusses critical factors influencing their stability and handling.

Primary Synthetic Pathways

The most prevalent and robust method for the synthesis of chloropyridine boronic acids, such as 2-chloropyridine-3-boronic acid, is through a lithiation-borylation sequence of a suitable dihalopyridine precursor.[4]

1. Lithiation-Borylation of Dichloropyridines:

This established method involves the regioselective metal-halogen exchange of a dichloropyridine, followed by trapping the resulting organolithium species with a borate ester.[4] The regioselectivity of the initial lithiation step is a critical determinant of the final product's isomeric purity.

  • Reaction Setup: A solution of the dichloropyridine (e.g., 2,3-dichloropyridine) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is prepared under an inert atmosphere (argon or nitrogen) in a flame-dried flask.[2]

  • Lithiation: The solution is cooled to low temperatures (typically -78 °C) before the dropwise addition of an organolithium reagent, such as n-butyllithium (n-BuLi). This facilitates a regioselective lithium-halogen exchange.[2]

  • Borylation: A trialkyl borate, commonly triisopropyl borate, is then added to the reaction mixture at the same low temperature.[2]

  • Workup and Isolation: The reaction is quenched with an aqueous acid, followed by extraction and purification, often by recrystallization or column chromatography, to yield the desired chloropyridine boronic acid.[4]

2. Palladium-Catalyzed Miyaura Borylation:

An alternative, though less commonly detailed, approach is the direct palladium-catalyzed borylation of a chloropyridine. This method involves the conversion of a C-Cl bond to a C-B bond using a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).[4] While this can offer milder reaction conditions, it often requires careful optimization of the catalyst, ligand, and base.

Stability and Handling Considerations

Boronic acids, in general, are relatively stable compounds. However, they are susceptible to certain degradation pathways that can impact their reactivity and the reproducibility of experimental results.[2]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This process can be exacerbated by the presence of water and certain bases.[5] For sensitive applications, using anhydrous solvents and carefully selecting the base can minimize this undesired reaction.[5][6]

  • Oxidation and Homocoupling: In the presence of oxygen, boronic acids can undergo oxidation or self-coupling to form biaryl byproducts.[5][7] Storing chloropyridine boronic acids under an inert atmosphere is recommended to mitigate these side reactions.

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[7] This is an equilibrium process, and in the presence of water, the boroxine can revert to the active boronic acid.[7] While boroxines can participate in Suzuki-Miyaura couplings, their reactivity profile may differ from the free boronic acid.[7]

  • Use of Boronic Esters: To enhance stability, particularly for purification and long-term storage, chloropyridine boronic acids can be converted to their corresponding boronic esters, such as pinacol esters.[2][8] These esters are generally more robust and less prone to degradation.[8]

For optimal stability, it is advisable to store chloropyridine boronic acids under cool (2-8°C), dry, and inert conditions.[2]

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of chloropyridine boronic acids lies in their role as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures.[3][9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)2) pd_intermediate->transmetalation [R-B(OR)2OH]⁻ pd_biaryl Ar-Pd(II)-R Ln transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Catalyst Regeneration Experimental_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Aryl Halide (1.0 equiv) - Chloropyridine Boronic Acid (1.2-1.5 equiv) - Base (2.0-3.0 equiv) - Palladium Catalyst (1-5 mol%) - Ligand (if needed) - Anhydrous, Degassed Solvent setup->reagents reaction 2. Reaction (Heating and Stirring) reagents->reaction monitoring 3. Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Workup - Cool to RT - Quench - Extract with Organic Solvent - Wash and Dry monitoring->workup Upon Completion purification 5. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Chloropyridine boronic acid (1.2–1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%) [10]* Ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos) (2–10 mol%) [6]* Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 mmol) [10]* Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, THF) [10]* Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, chloropyridine boronic acid, palladium catalyst, ligand (if applicable), and base. [10]2. Solvent Addition: Add the anhydrous and degassed solvent via syringe. [10]3. Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80–120 °C). [10]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [10]5. Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. [10]6. Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [10]7. Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product. [10]

Conclusion: A Versatile Tool for Modern Chemistry

Chloropyridine boronic acids represent a powerful and versatile class of reagents for the construction of complex molecular architectures. Their unique reactivity, governed by the interplay of the chloro, boronic acid, and pyridine functionalities, allows for their strategic deployment in a wide range of synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of their synthesis, stability, and the factors influencing their reactivity is paramount for their successful and reproducible application in research and development. This guide has provided a comprehensive overview of these key aspects, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the synthetic potential of chloropyridine boronic acids.

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-methoxypyridine-5-boronic acid is a versatile heterocyclic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of chloro, methoxy, and boronic acid functional groups on the pyridine scaffold. This unique arrangement of substituents imparts a nuanced electronic character to the molecule, defining its reactivity and making it a valuable precursor for the synthesis of more complex molecular architectures, often via transition metal-catalyzed cross-coupling reactions.[1] This guide provides an in-depth analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reactivity and practical guidance for its application in organic synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is best understood by dissecting the electronic contributions of each substituent on the pyridine ring. The pyridine ring itself is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[2][3] This underlying electronic character is then modulated by the attached functional groups.

  • 2-Methoxy Group (-OCH₃): The methoxy group at the 2-position is a strong electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho (position 3) and para (position 5) positions relative to the methoxy group. However, it also exerts a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.

  • 3-Chloro Group (-Cl): The chloro group is an electron-withdrawing group primarily through its inductive effect, pulling electron density away from the ring. It also has a weaker, opposing electron-donating resonance effect. The net result is a deactivation of the ring towards electrophilic attack.

  • 5-Boronic Acid Group (-B(OH)₂): The boronic acid group is a weak electron-withdrawing group. This effect can be attributed to the empty p-orbital on the boron atom, which can withdraw electron density from the aromatic system.

The interplay of these electronic effects creates a unique reactivity profile, which will be explored in the subsequent sections.

Caption: Structure of this compound.

Nucleophilic Sites and Reactivity

The primary nucleophilic site in this compound is the pyridine nitrogen atom. The lone pair of electrons on the nitrogen is not involved in the aromatic system and is therefore available for reaction with electrophiles. However, the overall electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chloro and boronic acid groups, reduces the basicity of the nitrogen compared to unsubstituted pyridine.

Protonation or coordination of the nitrogen with a Lewis acid will further deactivate the ring towards electrophilic attack but can play a role in directing certain reactions.

Electrophilic Sites and Reactivity

The pyridine ring carbons are the primary electrophilic sites, susceptible to attack by nucleophiles. The electron-withdrawing nature of the nitrogen atom, the chloro group, and the boronic acid group makes the ring carbons electron-poor and thus electrophilic.

The most prominent electrophilic sites for nucleophilic aromatic substitution (SNAr) are the carbon atoms bearing good leaving groups, which in this case is the C3 carbon attached to the chloro group. The positions ortho and para to the ring nitrogen (C2, C4, and C6) are generally the most electron-deficient and therefore the most susceptible to nucleophilic attack. In this molecule, the C3 position is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitrogen atom and the boronic acid group at C5. The methoxy group at C2, being electron-donating, slightly counteracts this activation at the C3 position.

Application in Suzuki-Miyaura Cross-Coupling

The most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[4][5] In this palladium-catalyzed reaction, the boronic acid serves as the organoboron component, enabling the formation of a new carbon-carbon bond at the C5 position.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following protocol is adapted from established methods for structurally similar chloropyridines and serves as a robust starting point for reaction optimization.[6] The choice of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is crucial for the efficient oxidative addition of the relatively unreactive C-Cl bond.[6][7]

Table 1: Reaction Components and Conditions

Component Amount Molar Equiv. Purpose
This compound1.0 mmol1.0Organoboron Source
Aryl/Heteroaryl Halide1.2 mmol1.2Coupling Partner
Pd(OAc)₂0.02 mmol0.02Palladium Precatalyst
SPhos0.04 mmol0.04Ligand
K₃PO₄2.0 mmol2.0Base
1,4-Dioxane4 mL-Solvent
Water0.8 mL-Co-solvent

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired aryl or heteroaryl halide (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Experimental_Workflow A 1. Combine Reactants (Boronic Acid, Halide, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Solvents (Dioxane, Water) B->C D 4. Heat and Stir (100°C, 12-24h) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Workup (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a strategically functionalized building block with well-defined electrophilic and nucleophilic sites. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and boronic acid groups on the electron-deficient pyridine ring dictates its reactivity. While the pyridine nitrogen acts as a nucleophilic center, the primary utility of this compound lies in the electrophilic nature of its carbon skeleton, particularly in its application as a versatile substrate in Suzuki-Miyaura cross-coupling reactions. The provided analysis and experimental protocol offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable synthetic intermediate in their work.

References

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Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for forming carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and polyolefins.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3][4]

This guide focuses on a substrate of significant interest in pharmaceutical and agrochemical development: 3-Chloro-2-methoxypyridine-5-boronic acid (CAS 942438-89-3).[5][6] This building block allows for the strategic introduction of diverse molecular fragments at the 5-position of a 2-methoxypyridine core, a scaffold present in numerous biologically active compounds.

However, the coupling of this specific substrate presents distinct challenges that require a carefully optimized protocol:

  • C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Suzuki-Miyaura reaction.[7][8] The rate-determining step, oxidative addition to the palladium(0) center, is significantly slower for the strong C-Cl bond.[2]

  • Electronic Effects: The presence of an electron-donating 2-methoxy group can further decrease the reactivity of the adjacent C-Cl bond toward oxidative addition, compounding the challenge.[7]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a guide to parameter optimization to successfully address these challenges and achieve high-yield coupling of this compound.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organohalide (Ar-X). This is typically the rate-limiting step, especially for less reactive aryl chlorides, and results in a Pd(II) complex.[2][3]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[1][10][11]

  • Reductive Elimination: The two organic partners (Ar and Ar') on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L₂-Ar' transmetalation->pdiir boronate_out X-B(OH)₂ + Base⁻ transmetalation->boronate_out reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product arx_in Ar-X (Aryl Halide) arx_in->oxidative_addition boronic_in Ar'-B(OH)₂ + Base boronic_in->transmetalation Workflow_Diagram start Start: Prepare Reagents reagents 1. Add Solids to Vial: - Boronic Acid (1.0 eq) - Aryl Halide (1.2 eq) - K₃PO₄ (2.0 eq) - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) start->reagents atmosphere 2. Inert Atmosphere: Evacuate and backfill vial with N₂ or Ar (3x) reagents->atmosphere solvents 3. Add Solvents: Degassed 1,4-Dioxane Degassed Water (4:1 ratio) atmosphere->solvents reaction 4. Reaction: Seal vial and heat at 100 °C with vigorous stirring (12-24h) solvents->reaction monitor 5. Monitor Progress: Check by TLC or LC-MS reaction->monitor workup 6. Workup: Cool, dilute with EtOAc & H₂O. Separate layers, extract aqueous. monitor->workup Upon completion purify 7. Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography. workup->purify end End: Characterize Product purify->end

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the fields of medicinal chemistry and materials science for the construction of biaryl and hetero-biaryl scaffolds. Molecules incorporating the 2-substituted pyridine motif are prevalent in numerous pharmaceuticals and advanced materials, making reliable methods for their synthesis a critical objective.

This guide focuses on the specific challenge of coupling various aryl halides with 3-chloro-2-methoxypyridine-5-boronic acid. This particular boronic acid presents a unique set of challenges inherent to many heteroaryl boron reagents. These include the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity, and the susceptibility of the boronic acid to protodeboronation, a decomposition pathway that competes with the desired coupling reaction.[2][3][4] Furthermore, when the coupling partner is an aryl chloride, the high activation barrier of the C-Cl bond necessitates the use of highly active catalyst systems.[5][6]

This document provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed, field-proven protocols designed to empower researchers to successfully navigate these challenges and achieve efficient synthesis of the desired biaryl pyridine products.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is typically the rate-limiting step, especially for less reactive halides like aryl chlorides.[5][7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻), which then exchanges its organic moiety for the halide on the palladium complex.[9][10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex Ar-Pd(II)(X)L₂ pd0->ox_add Oxidative Addition arx Aryl Halide (Ar-X) arx->ox_add transmetal Transmetalation Complex Ar-Pd(II)(Ar')L₂ ox_add->transmetal Transmetalation boronic Boronic Acid Ar'-B(OH)₂ boronate Activated Boronate [Ar'-B(OH)₃]⁻ boronic->boronate Activation base Base (e.g., CO₃²⁻) base->boronate boronate->transmetal transmetal->pd0 Reductive Elimination product Product (Ar-Ar') transmetal->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

Success in coupling this compound hinges on the careful selection of four key components: the palladium catalyst (precursor and ligand), the base, the solvent, and the temperature.

  • Catalyst System (Palladium Precursor & Ligand): The choice of ligand is arguably the most critical factor, especially when using aryl chlorides.

    • Rationale: The ligand stabilizes the palladium center and modulates its reactivity. For activating the inert C-Cl bond, bulky and electron-rich phosphine ligands are required. These ligands promote the oxidative addition step and accelerate the overall catalytic turnover.[5]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and JohnPhos are highly effective.[1][11] For 2-pyridyl substrates, N-heterocyclic carbenes (NHCs) or specialized phosphine oxides have also demonstrated high efficacy.[2][9]

    • Palladium Precursors: Common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are excellent choices as they are stable and readily reduced in situ to the active Pd(0) species.[9]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.

    • Rationale: A stronger base can increase the concentration of the reactive boronate species, accelerating transmetalation. However, an overly strong base can promote undesired side reactions, including the decomposition (protodeboronation) of the sensitive pyridine boronic acid.[2]

    • Recommended Bases: A screening approach is often best.

      • K₂CO₃ or Cs₂CO₃: These are robust, general-purpose bases often used in aqueous solutions. Cesium carbonate is more soluble and often provides superior results, particularly for difficult couplings.[12]

      • K₃PO₄: A moderately strong base that is highly effective and often cited as the base of choice for challenging couplings, including those with heteroaryl boronic acids.[11]

      • KF: A milder base that can be effective while minimizing decomposition of base-sensitive functional groups.[9]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Rationale: Aprotic polar solvents, often mixed with water, are standard. The water is essential for dissolving the inorganic base and facilitates the hydrolysis of boronic esters or the formation of the active boronate species from the boronic acid.[13]

    • Recommended Solvents:

      • 1,4-Dioxane / H₂O: A classic and highly effective mixture, typically in ratios from 4:1 to 10:1.

      • Toluene / H₂O or THF / H₂O: Viable alternatives to dioxane.

      • DMF: Can be an effective solvent, particularly in copper-facilitated protocols.[14]

  • Temperature and Reaction Time: These reactions almost always require heating to overcome activation barriers.

    • Rationale: The oxidative addition to aryl chlorides and the subsequent steps of the cycle are significantly accelerated at higher temperatures.

    • Recommended Conditions: Temperatures typically range from 80 to 110 °C. Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to 24 hours. Microwave irradiation can dramatically shorten reaction times.[13]

Summary of Recommended Reaction Conditions

The table below provides starting points for the optimization of the coupling reaction. It is recommended to screen these conditions, especially the ligand and base, for each new aryl halide substrate.

ParameterCondition A (for Aryl Bromides/Iodides)Condition B (for Aryl Chlorides)Rationale
Pd Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Standard, effective precursors.
Ligand PPh₃ (4-8 mol%)SPhos (4-6 mol%)PPh₃ is sufficient for reactive halides; SPhos is a high-activity ligand for C-Cl activation.
Base K₂CO₃ (2.5 equiv)K₃PO₄ (2.5 equiv)K₂CO₃ is a standard base; K₃PO₄ is often superior for challenging substrates.
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (5:1)Both are excellent solvent systems for Suzuki couplings.
Temperature 90-100 °C100-110 °CHigher temperatures are needed to activate the more stable C-Cl bond.
Time 4-12 h12-24 hReactions with aryl chlorides are typically slower.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (gloves, safety glasses). Boronic acids can be irritants; avoid inhalation of dust.[15][16]

Protocol 1: General Conditions for Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with more reactive aryl bromides or iodides.

Caption: Workflow for Suzuki coupling with aryl bromides.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Degassed Water (5:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate (EtOAc), Brine

Procedure:

  • To a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(OAc)₂ (0.01 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (1.25 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (2.5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: High-Activity Conditions for Coupling with an Aryl Chloride

This protocol employs a more active Buchwald-type ligand system, essential for achieving good yields with less reactive aryl chlorides.[6]

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Toluene and Degassed Water (5:1 v/v)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl chloride (e.g., 0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.025 mmol), and K₃PO₄ (1.25 mmol) to a sealable reaction tube with a stir bar.

  • Remove the tube from the glovebox and add toluene (2.5 mL) and degassed water (0.5 mL).

  • Securely seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS. Due to the higher excess of boronic acid, this is crucial to avoid unnecessary decomposition.

  • Perform the workup and purification as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. C-Cl bond too inert for conditions. 3. Insufficiently degassed system.1. Use a fresh palladium source/ligand. 2. Switch to a more active ligand (e.g., SPhos, XPhos) and a stronger base (K₃PO₄). Increase temperature. 3. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Protodeboronation of Boronic Acid 1. Base is too strong or reaction time is too long. 2. Presence of excess water or protic sources.1. Switch to a milder base (e.g., KF). Monitor the reaction closely and stop it once the halide is consumed. 2. Use a MIDA boronate version of the substrate if available, which allows for slow release.[11]
Formation of Homocoupled Products 1. Oxygen contamination leading to oxidative homocoupling. 2. Side reactions of the palladium catalyst.1. Improve degassing procedure for all solvents and ensure a tight seal on the reaction vessel. 2. Adjust the ligand-to-palladium ratio.
Inconsistent Yields 1. Variable quality of boronic acid. 2. Inconsistent heating or stirring.1. Use high-purity boronic acid; store it under inert gas in a desiccator. 2. Ensure uniform heating with an oil bath and vigorous, consistent magnetic stirring.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(16), 3493–3496.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048–3058.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]
  • Deng, J. Z., et al. (2009).
  • Chze, T. J., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(21), 3953.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
  • Thomas, D. A., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 15(1), 122–125.
  • Reddit. (2012). Suzuki coupling help. [Link]
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589.

Sources

use of 3-Chloro-2-methoxypyridine-5-boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Application Notes and Protocols for the Synthesis of Biaryl Compounds Utilizing 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridyl-Aryl Scaffolds

Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Their prevalence stems from the unique conformational and electronic properties conferred by the aryl-aryl bond, which allows for the precise spatial orientation of functional groups necessary for biological activity or specific material properties.[4][5][6] The incorporation of heteroaromatic rings, particularly pyridine, into these scaffolds is a widely used strategy to modulate physicochemical properties such as solubility, metabolic stability, and target engagement.[7][8]

3-Chloro-2-methoxypyridine-5-boronic acid is a highly valuable and versatile building block in this context. It enables the direct introduction of a substituted pyridine ring, a common motif in a vast array of clinically successful drugs.[4] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C-C bond between this boronic acid and various aryl or heteroaryl halides, lauded for its mild reaction conditions, broad functional group tolerance, and the stability of its organoboron reagents.[9][10][11]

This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights for the successful application of this compound in the synthesis of complex biaryl compounds.

Part 1: The Suzuki-Miyaura Coupling: Mechanism and Key Considerations

The success of any Suzuki-Miyaura coupling, especially with heteroaromatic substrates, hinges on a solid understanding of its catalytic cycle. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the aryl halide (Ar¹-X). This is often the rate-determining step, particularly for less reactive aryl chlorides.[10][13] The choice of a bulky, electron-rich phosphine ligand is critical here to promote this step.[10][14]

  • Transmetalation: The organoboron reagent (in this case, the pyridyl boronic acid) is activated by a base to form a more nucleophilic borate species. This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. The choice of base and solvent is crucial for the efficiency of this step.[13][14]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[11][12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)L₂ PdII_1 Ar¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (Ar¹-X) PdII_2 Ar¹-Pd(II)L₂-Ar² PdII_1->PdII_2 Transmetalation (Ar²-B(OH)₂ + Base) PdII_2->Pd0 Reductive Elimination Biaryl Ar¹-Ar² PdII_2->Biaryl Product Release

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices for Heteroaryl Substrates

The presence of the pyridine nitrogen in this compound introduces specific challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation—a phenomenon often referred to as the "2-pyridyl problem" when the nitrogen is ortho to the boron moiety.[7][13] Although the nitrogen in our substrate is in the meta position relative to the boronic acid, its basicity can still influence the catalytic system.

Furthermore, heteroaryl boronic acids are often susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and reducing the overall yield.[7][13][15]

To mitigate these challenges, the following experimental choices are critical:

  • Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended. These ligands form stable, active palladium complexes that not only facilitate the oxidative addition of aryl chlorides but also sterically shield the palladium center, minimizing undesirable coordination with the pyridine nitrogen.[10][13][14]

  • Base and Solvent System: The choice of base is pivotal. While inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly employed, the conditions must be carefully optimized.[10][14] Anhydrous solvents are crucial to minimize protodeboronation.[13] A combination of a polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water, can be effective, but a completely anhydrous system might be necessary for sensitive substrates.[14][16]

Part 2: A Validated Protocol for Biaryl Synthesis

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Table 1: Reagents and Materials
ReagentMW ( g/mol )RoleTypical EquivalentsMol%Notes
Aryl BromideVariableElectrophile1.0-Ensure high purity.
This compound187.41Nucleophile1.2 - 1.5-Store in a desiccator; may exist as a boroxine.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72Palladium(0) Precursor-1.5 - 2.5Air-sensitive; handle in a glovebox.
SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)410.51Ligand-3 - 5Air-stable solid; provides a bulky, electron-rich environment.
K₃PO₄ (Potassium Phosphate, tribasic)212.27Base2.0 - 3.0-Anhydrous grade is recommended; grind to a fine powder before use.
1,4-Dioxane88.11Solvent--Anhydrous, degassed.
Step-by-Step Experimental Methodology
  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3 mol%).

  • Evacuation and Backfilling: Seal the vessel with a rubber septum or a Teflon screw cap. Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the complete removal of oxygen.[14]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. A brief sonication may be necessary to ensure all solids are suspended.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

  • Work-up Procedure: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Add Solids to Oven-Dried Vial B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (100-110 °C, 12-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Characterized Pure Biaryl I->J

Figure 2: Step-by-step experimental workflow for biaryl synthesis.

Part 3: Reaction Optimization and Troubleshooting

For challenging substrates or to improve yield and purity, systematic optimization of the reaction parameters is essential.

Table 2: Parameter Optimization Guide
ParameterVariable OptionsRationale and Expected Outcome
Catalyst/Ligand Pd Precursor: Pd(OAc)₂, PdCl₂(dppf) Ligands: XPhos, RuPhos, tBu₃PDifferent ligands offer varying steric bulk and electron-donating properties. XPhos and RuPhos are excellent for activating C-Cl bonds if aryl chlorides are used. Screening is key to finding the optimal balance for oxidative addition and reductive elimination.[10][14]
Base Cs₂CO₃, K₂CO₃, CsFThe choice of base affects the rate of transmetalation. Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility and basicity.[14][17] Fluoride bases like CsF can also be effective, particularly with boronic esters.[17]
Solvent Toluene, THF, DMF, 2-MeTHFSolvent polarity influences the solubility of reagents and the stability of catalytic intermediates. Toluene is a common alternative to dioxane. For highly polar substrates, DMF might be considered, but higher temperatures may be needed.[12]
Temperature 80 °C to 120 °CIncreasing the temperature can overcome activation barriers, especially for the oxidative addition of less reactive aryl halides (e.g., chlorides). However, excessively high temperatures can lead to catalyst decomposition or increased side reactions.[13]
Common Issues and Self-Validating Solutions
  • Issue: Low or No Yield

    • Causality: This is often due to catalyst inhibition or decomposition, or inefficient oxidative addition.[13] The pyridine nitrogen may be interfering with the catalyst.

    • Solution: Screen a panel of bulky, electron-rich ligands (SPhos, XPhos, RuPhos).[10][14] Ensure the reaction is rigorously degassed to prevent catalyst oxidation. If using an aryl chloride, a more active catalytic system is almost certainly required.

  • Issue: Significant Protodeboronation

    • Causality: The C-B bond is being cleaved by trace amounts of water or other protic sources. This is a known issue for electron-deficient heteroaryl boronic acids.[7][15]

    • Solution: Use rigorously dried, anhydrous solvents and reagents. Ensure the base is anhydrous. As an alternative, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less prone to this side reaction.[13]

  • Issue: Homocoupling of the Boronic Acid

    • Causality: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to Pd(II) species that facilitate the homocoupling.[12]

    • Solution: Improve the degassing procedure. Ensure the inert atmosphere is maintained throughout the reaction setup and duration. Lowering the catalyst loading can sometimes reduce the rate of this bimolecular side reaction.

Part 4: Characterization of the Biaryl Product

Confirmation of the desired biaryl product's identity and purity is essential. Standard analytical techniques should be employed:[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the final compound.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound to synthesize a wide range of valuable biaryl compounds for applications in drug discovery and beyond.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • Fiveable. Biaryl Synthesis Definition - Organic Chemistry Key Term.
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands.
  • ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling a.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NIH. Expanding chemical space by para-C−H arylation of arenes.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • RSC Publishing. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • ResearchGate. Examples of biaryl structure applications.
  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling.
  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
  • PubMed Central. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • NIH. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.
  • ResearchGate. Examples of biaryl‐containing drugs and agrochemicals.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
  • ACS Publications. Upgrading Cross-Coupling Reactions for Biaryl Syntheses.
  • Google Patents. US5922898A - Process for preparing biaryl compounds.
  • ResearchGate. In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation.
  • PubMed. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides.

Sources

Application Notes and Protocols for the Use of 3-Chloro-2-methoxypyridine-5-boronic acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in the architecture of countless biologically active molecules and functional materials. Its presence is pivotal in a significant percentage of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can dramatically influence its efficacy, selectivity, and pharmacokinetic profile. 3-Chloro-2-methoxypyridine-5-boronic acid has emerged as a particularly valuable building block for medicinal chemists and materials scientists. This reagent provides a robust platform for introducing a substituted pyridine moiety into a target molecule, primarily through the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction.

The unique arrangement of substituents on this boronic acid offers a triad of synthetic handles. The boronic acid at the 5-position is the primary reactive site for palladium-catalyzed cross-coupling. The chloro group at the 3-position, while less reactive than a corresponding bromo or iodo substituent, offers a potential site for subsequent functionalization under more forcing conditions. Finally, the methoxy group at the 2-position electronically modulates the pyridine ring, influencing the reactivity of the other positions and providing a potential point for demethylation to reveal a pyridone if desired. This application note provides a detailed guide to the use of this compound in the synthesis of novel biaryl and heteroaryl pyridines, with a focus on the practical aspects and underlying principles of the Suzuki-Miyaura reaction.

Chemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 942438-89-3[1]
Molecular Formula C₆H₇BClNO₃
Molecular Weight 187.39 g/mol
Appearance Typically an off-white to white solidN/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, refrigeration (-20°C) under an inert atmosphere is recommended to prevent degradation.[2]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl partners. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[3]

Mechanistic Rationale: The "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling is a finely tuned catalytic cycle. Understanding the key steps allows for rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdL2X Ar-Pd(II)L₂-X OxAdd->ArPdL2X Ar-X Transmetalation Transmetalation ArPdL2R Ar-Pd(II)L₂-R' Transmetalation->ArPdL2R [R'-B(OH)₃]⁻ ArPdL2R->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R' (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration center ArX Aryl Halide (Ar-X) Boronic_Acid R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ Boronic_Acid->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide or chloride). This is often the rate-limiting step, especially for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial here as it facilitates this step by increasing the electron density on the palladium center.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is critical and can influence the reaction rate and outcome.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Proposed Protocols for Suzuki-Miyaura Coupling

The following protocols are based on established methods for structurally similar and electronically challenging chloropyridines. They serve as a robust starting point for reaction optimization.

Protocol 1: General Conditions using a Buchwald Ligand (SPhos)

This protocol is recommended for a broad range of aryl and heteroaryl bromides and iodides. Buchwald-type ligands are known for their high activity in coupling reactions involving aryl chlorides.

Experimental Workflow:

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 100 mg), the aryl/heteroaryl halide (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the ligand, SPhos (4 mol%). Add this catalyst/ligand mixture to the reaction vial.

  • Inert Atmosphere: Seal the reaction vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio, to a concentration of ~0.1 M). The solvent should be thoroughly degassed by sparging with an inert gas prior to use.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Conditions for Challenging Aryl Chlorides (XPhos Ligand)

Aryl chlorides are generally less reactive than bromides or iodides. This protocol employs a more active catalyst system and a stronger base to facilitate the challenging oxidative addition step.

Step-by-Step Procedure:

  • Reagent Preparation: In a glovebox, combine this compound (1.0 equiv.), the aryl/heteroaryl chloride (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.) in a reaction vial.

  • Catalyst Addition: Add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and the ligand, XPhos (3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

Self-Validating System: Characterization of the Product

A successful reaction should be validated by a combination of analytical techniques. For a hypothetical coupling with 4-bromotoluene, the expected product would be 3-chloro-2-methoxy-5-(p-tolyl)pyridine.

AnalysisExpected Outcome
LC-MS A new peak with the correct mass-to-charge ratio (m/z) for the product, with the disappearance of the starting material peaks.
¹H NMR The appearance of new aromatic signals corresponding to the newly introduced aryl group, along with the characteristic signals for the substituted pyridine ring. Integration should match the expected number of protons.
¹³C NMR The appearance of new signals in the aromatic region corresponding to the carbons of the coupled product.
Melting Point A sharp melting point for the purified, crystalline product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently active catalyst system for the substrate; Low reaction temperature.Ensure rigorous exclusion of air. Switch to a more active ligand (e.g., from SPhos to XPhos or RuPhos). Increase the reaction temperature.
Protodeboronation (Boronic acid is consumed but no product forms) Presence of excess water or protic sources; Base-mediated decomposition.Use anhydrous solvents and ensure reagents are dry. Screen different bases (e.g., K₂CO₃, KF).
Formation of Homocoupled Byproducts Oxygen contamination leading to side reactions.Ensure thorough degassing of the reaction mixture and maintenance of an inert atmosphere.

Conclusion

This compound is a potent and versatile building block for the synthesis of novel heterocyclic compounds. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the straightforward introduction of a functionalized pyridine ring, a motif of high importance in drug discovery and materials science. By understanding the underlying principles of the catalytic cycle and carefully selecting the appropriate reaction conditions—particularly the palladium source, ligand, and base—researchers can effectively employ this reagent to construct complex molecular architectures. The protocols provided herein offer a solid and rational starting point for the exploration of new chemical space.

References

  • MySkinRecipes. This compound. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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microwave-assisted Suzuki reactions with 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Speed Synthesis of Biaryl Pyridines via Microwave-Assisted Suzuki Coupling with 3-Chloro-2-methoxypyridine-5-boronic acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a comprehensive guide and a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl halides. The pyridine scaffold is a privileged structure in medicinal chemistry, and this specific building block allows for the rapid construction of complex 2,3,5-trisubstituted pyridine derivatives.[2][3] Microwave irradiation offers significant advantages over conventional heating, including dramatic reductions in reaction times from hours to minutes, improved yields, and enhanced reproducibility.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into catalyst selection, reaction optimization, and safe operating procedures.

Introduction: The Strategic Advantage of Microwave-Assisted Suzuki Reactions

The synthesis of biaryl and heteroaryl-aryl motifs is of paramount importance in the pharmaceutical and materials science industries.[7] The Suzuki-Miyaura reaction has become an indispensable tool for this purpose due to the stability, low toxicity, and commercial availability of organoboron reagents.[2]

The substrate, this compound, is a versatile building block. The chlorine atom at the 3-position serves as the coupling handle, while the methoxy group at the 2-position and the boronic acid at the 5-position provide additional points for diversification or influence the electronic properties of the resulting molecule. However, the coupling of electron-rich chloro-pyridines can be challenging, often requiring highly active catalyst systems.[8][9]

Microwave-assisted organic synthesis (MAOS) addresses many of these challenges by utilizing microwave energy to rapidly and uniformly heat the reaction mixture.[10][11] This "superheating" effect, where a solvent can be heated well above its atmospheric boiling point in a sealed vessel, leads to enormous reaction rate accelerations.[6] This protocol leverages these benefits to provide a rapid, efficient, and scalable method for synthesizing complex pyridine derivatives.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the aryl halide, forming a Pd(II) complex.[1]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ + Base boronic_acid->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
This compound>95% PurityBenchChem, Sigma-Aldrich
Aryl/Heteroaryl Halide (e.g., 4-Bromoanisole)Synthesis GradeCommercially Available
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)Catalyst GradeStrem, Sigma-Aldrich
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Anhydrous, >99%Acros, Sigma-Aldrich
Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)Anhydrous/DegassedCommercially Available
Dedicated Microwave ReactorN/ACEM, Biotage, Anton Paar
Microwave Process Vials (10 mL) with Septa CapsN/AVendor-Specific
Magnetic Stir BarsTeflon-coatedStandard Lab Supplier
Syringes and NeedlesN/AStandard Lab Supplier
Inert Gas (Argon or Nitrogen)High PurityLocal Gas Supplier

Experimental Protocol: General Procedure

This protocol describes a general method for the coupling of an aryl bromide with this compound. Optimization may be required for different coupling partners, particularly for less reactive aryl chlorides.

workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Analysis A 1. Add Solids to Vial: - Boronic Acid (1.2 equiv) - Aryl Halide (1.0 equiv) - Base (2.0 equiv) - Pd Catalyst (2-5 mol%) B 2. Add Stir Bar A->B C 3. Seal Vial & Purge with Inert Gas B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Place in Microwave Reactor D->E F 6. Irradiate: - Temp: 120-150 °C - Time: 10-30 min E->F G 7. Cool to <50 °C Before Handling F->G H 8. Quench & Dilute (e.g., with EtOAc & Water) G->H I 9. Extract & Dry Organic Layer H->I J 10. Purify (e.g., Column Chromatography) I->J K 11. Characterize Product (NMR, LC-MS) J->K

Figure 2: Experimental workflow for the microwave-assisted reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 mmol, 2 mol%).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive halide partner. The base is crucial for the transmetalation step.[12]

  • Vial Sealing and Inerting: Tightly seal the vial with a septum cap. Using a needle connected to a vacuum/inert gas manifold, evacuate and backfill the vial with argon or nitrogen three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

    • Causality: Degassed solvents prevent catalyst oxidation. A protic co-solvent like water can facilitate the dissolution of the base and accelerate the reaction.[4]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters: temperature to 140 °C, hold time to 20 minutes, and power to a maximum of 200 W with variable power control to maintain the target temperature.

    • Experience: A temperature of 120-150 °C is typically effective for Suzuki couplings of challenging substrates.[14] The short reaction time is a key advantage of microwave heating.[4]

  • Cooling: After the irradiation is complete, ensure the vial is cooled to below 50 °C using the instrument's compressed air cooling system before removing it from the reactor.[11] This is a critical safety step to prevent solvent flashing from the pressurized vial.

  • Workup: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl pyridine.

Optimization and Data

The success of the Suzuki coupling, especially with chloro-pyridines, depends on the careful selection of the catalyst, base, and solvent system. A screening of conditions is highly recommended.

EntryCatalyst (mol%)Base (2 equiv)SolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O (4:1)1402065
2Pd(dppf)Cl₂ (2%)K₂CO₃Dioxane/H₂O (4:1)1402088
3Pd(dppf)Cl₂ (2%)Cs₂CO₃ Dioxane/H₂O (4:1)1402092
4Pd(dppf)Cl₂ (2%)K₃PO₄Dioxane/H₂O (4:1)1402085
5Pd(dppf)Cl₂ (2%)K₂CO₃DMF 1402078
6XPhos Pd G2 (2%)K₃PO₄Toluene/H₂O (10:1)1203095

Table 1: Hypothetical optimization data for the coupling of 4-bromoanisole with this compound. Yields are illustrative.

  • Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ can be effective, catalyst systems with electron-rich, bulky phosphine ligands like dppf or Buchwald-type ligands (e.g., XPhos) are often superior for coupling less reactive aryl chlorides.[8][15] They promote the oxidative addition step and prevent catalyst decomposition.

  • Base Selection: The choice of base can significantly impact yield. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and basicity, although it is more expensive.[16]

  • Solvent System: A mixture of an organic solvent and water is common.[4] Solvents with a high dielectric constant, like DMF or water, absorb microwave energy very efficiently, leading to rapid heating.[17]

Safety Precautions

  • Pressure Hazard: Microwave reactions in sealed vessels are performed under high pressure (up to 20 bar). Never exceed the recommended solvent volume for the vial. Always allow the vial to cool completely before opening.[11]

  • Thermal Hazard: Reaction temperatures can reach well over 150 °C. Handle hot vials with appropriate thermal protection.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.[18]

  • Equipment Use: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[6][18] Ensure the reactor's safety interlocks are functional.

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.).
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments. (n.d.). RSC Publishing.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999). Semantic Scholar.
  • Microwave Reactor Safety. (n.d.). University of Rochester.
  • Advance on applications of microwave technique in Suzuki reaction. (2025).
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
  • Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine. (2025). BenchChem.
  • Mechanism of the Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. (n.d.).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. (2025).
  • Microwave-Assisted Organic Synthesis Procedure. (n.d.). Organic Syntheses.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (n.d.). BenchChem.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Microwave Solvents. (n.d.). Microwave Assisted Chemistry Experiments.
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (2025). BenchChem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. (n.d.).
  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (n.d.). MDPI.
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002).
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.).
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium C
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). PubMed Central.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

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Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the large-scale synthesis of 3-Chloro-2-methoxypyridine-5-boronic acid, a critical building block in contemporary drug discovery and development.[1][2] The document elucidates the chemical properties, synthesis pathway, and purification strategies for this versatile reagent. Furthermore, it delves into the optimization of its primary application in Suzuki-Miyaura cross-coupling reactions, offering field-proven insights to ensure high yield, purity, and scalability. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.[1][3]

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in medicinal chemistry and materials science.[1][2] Its structural architecture, featuring a pyridine core with chloro, methoxy, and boronic acid functionalities, presents a unique combination of reactivity and electronic properties. This strategic arrangement allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, to introduce diverse molecular complexity.[4]

The pyridine moiety is a prevalent scaffold in numerous approved pharmaceuticals, and its substitution pattern significantly modulates pharmacological activity, selectivity, and pharmacokinetic profiles.[2] The presence of the chlorine atom at the 3-position provides a reactive handle for C-C bond formation, while the methoxy group at the 2-position can influence the molecule's conformation and metabolic stability.[2] Consequently, this compound is a highly sought-after precursor for generating libraries of novel compounds for screening and lead optimization in drug discovery programs, particularly in oncology and inflammation research.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in large-scale synthesis.

PropertyValueSource
CAS Number 942438-89-3[5][6]
Molecular Formula C₆H₇BClNO₃[5]
Molecular Weight 187.39 g/mol [1][5]
Appearance White solid/powder[7]
Boiling Point 337.4 °C at 760 mmHg[1]
Storage -20°C, Sealed, Dry[1]

Note on Stability: Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines), especially upon heating.[8][9] This can affect the accuracy of analytical measurements and the reactivity of the compound. Proper storage in a dry environment is crucial.

Large-Scale Synthesis Protocol

The following protocol details a robust and scalable method for the preparation of this compound. The synthesis is conceptualized as a two-step process from a suitable precursor, 3-chloro-5-bromo-2-methoxypyridine, involving a lithium-halogen exchange followed by borylation.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Chloro-5-bromo-2-methoxypyridine Step1 Step 1: Lithium-Halogen Exchange - n-Butyllithium - Anhydrous THF, -78 °C Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Step 2: Borylation - Triisopropyl borate - -78 °C to RT Intermediate->Step2 Borate_Ester Boronic Ester Intermediate Step2->Borate_Ester Step3 Step 3: Hydrolysis - Aqueous HCl Borate_Ester->Step3 Product Product: this compound Step3->Product Purification Purification - Recrystallization or Column Chromatography Product->Purification Final_Product Final Pure Product Purification->Final_Product

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-5-bromo-2-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Equipment:

  • Large-volume, multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet

  • Addition funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In an appropriately sized reaction vessel, dissolve 3-chloro-5-bromo-2-methoxypyridine (1.0 equiv.) in anhydrous THF. The volume of THF should be sufficient to ensure good stirring.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 equiv.) dropwise via an addition funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv.) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C until the pH is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[10]

Expertise & Experience: Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical as organolithium reagents like n-BuLi are highly reactive towards water and oxygen.

  • Low-Temperature Control: The lithium-halogen exchange and borylation steps are performed at -78 °C to prevent side reactions, such as the decomposition of the lithiated intermediate.

  • Stoichiometry: A slight excess of n-BuLi and triisopropyl borate is used to ensure complete conversion of the starting material.

  • Acidic Work-up: The acidic hydrolysis is necessary to convert the initially formed boronic ester into the desired boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its participation in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[11] The C-Cl bond at the 3-position is less reactive than corresponding C-Br or C-I bonds, necessitating a carefully optimized catalytic system.[4]

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Start Start: this compound + Aryl/Heteroaryl Halide Reaction_Setup Reaction Setup: - Palladium Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos, XPhos) - Base (e.g., K₃PO₄, Cs₂CO₃) - Solvent (e.g., Toluene, Dioxane) Start->Reaction_Setup Heating Heating with Stirring (e.g., 100-110 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up - Dilute with Ethyl Acetate - Wash with Water and Brine Monitoring->Workup Purification Purification - Column Chromatography Workup->Purification Final_Product Final Coupled Product Purification->Final_Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).[4]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and purify the crude product by column chromatography.[4]

Optimization Parameters for Large-Scale Suzuki Coupling

For large-scale production, optimization of the Suzuki coupling is crucial for efficiency and cost-effectiveness.[11][12]

ParameterRecommendation and Rationale
Catalyst Loading Aim for the lowest possible catalyst loading without compromising reaction time and yield to minimize cost and residual palladium in the final product.[13]
Ligand Selection Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for activating less reactive aryl chlorides.[4]
Base The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are commonly used and should be screened for optimal performance.[4]
Solvent The solvent influences the solubility of reactants and the stability of the catalytic species. Toluene, dioxane, and 2-MeTHF are common choices.
Temperature Higher temperatures are often required for activating C-Cl bonds, but should be optimized to prevent catalyst decomposition.[13]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is critical.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for assessing the purity of boronic acids. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) can be employed.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the molecular weight of the product and identifying any impurities.[9][14] It is also a powerful tool for reaction monitoring.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation of the final product.

  • Melting Point: While boronic acids can have broad melting points due to dehydration, it can serve as a preliminary indicator of purity.[8]

Safety and Handling

As with all chemical syntheses, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][15]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood.[15][16]

  • Reagent Handling:

    • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

    • Boronic acids can be irritating to the eyes, skin, and respiratory system.[7][17] Avoid inhalation of dust and direct contact.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[7]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield in Synthesis Incomplete lithium-halogen exchange; moisture in the reaction.Ensure strictly anhydrous conditions; check the titer of the n-BuLi solution.
Incomplete Suzuki Coupling Inactive catalyst; inappropriate ligand or base.Screen different palladium catalysts, ligands, and bases; ensure the reaction is run under an inert atmosphere.
Product Decomposition Boronic acid instability.Avoid excessive heating during work-up and purification; consider converting the boronic acid to a more stable pinacol ester for long-term storage.
Difficulty in Purification Presence of boroxine or other impurities.Consider purification via derivatization to the diethanolamine adduct, which is often crystalline, followed by hydrolysis.[18]

Conclusion

The large-scale synthesis of this compound is a critical process for advancing drug discovery and development programs. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers and scientists can reliably produce this valuable intermediate with high purity and yield. Careful optimization of the subsequent Suzuki-Miyaura cross-coupling reactions will further enhance the efficiency of synthesizing novel and complex molecules for a wide range of applications.

References

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: )
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: )
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. (URL: )
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor
  • Analytical Methods - The Royal Society of Chemistry. (URL: )
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Public
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (URL: )
  • How to purify boronic acids/boronate esters?
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (URL: )
  • This compound - MySkinRecipes. (URL: [Link])
  • WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google P
  • Optimization of the Suzuki–Miyaura cross‐coupling reaction condition...
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchG
  • Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])
  • Purification of boric acid by washing | Request PDF - ResearchG
  • The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. (URL: [Link])

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The Strategic Application of 3-Chloro-2-methoxypyridine-5-boronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of higher crop yields and the mounting challenge of pest resistance necessitate continuous innovation in the agrochemical industry. Pyridine-based compounds have long been a cornerstone of pesticide development, valued for their diverse biological activities.[1] Within this class of molecules, 3-Chloro-2-methoxypyridine-5-boronic acid has emerged as a pivotal building block for the synthesis of next-generation insecticides and fungicides. Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the construction of complex biaryl and heteroaryl structures that are often the backbone of modern agrochemicals. This guide provides a detailed exploration of the applications of this compound in agrochemical synthesis, offering in-depth protocols and mechanistic insights for research scientists and drug development professionals.

Core Principles: The Role of Substituted Pyridines in Agrochemical Design

The pyridine ring is a privileged scaffold in agrochemical design due to its metabolic stability and ability to interact with a wide range of biological targets. The specific substitution pattern of this compound is particularly advantageous:

  • The Chlorine Atom: Serves as a reactive handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Its position at the 3-position influences the electronic properties of the ring and can be crucial for biological activity.

  • The Methoxy Group: This electron-donating group at the 2-position can modulate the reactivity of the pyridine ring and influence the binding affinity of the final molecule to its target site.

  • The Boronic Acid Functionality: Located at the 5-position, this group is the key to forming new carbon-carbon bonds via the Suzuki-Miyaura coupling, a reaction celebrated for its mild conditions and broad functional group tolerance.

Key Application: Synthesis of Pyridinyl-Pyrazole Insecticides

A prominent application of this compound is in the synthesis of pyridinyl-pyrazole insecticides. This class of compounds, which includes commercially significant products like chlorantraniliprole, acts on insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The synthesis of these complex molecules often involves the coupling of a substituted pyridine with a pyrazole core.

While many patented routes describe the formation of the pyridinyl-pyrazole linkage through nucleophilic substitution reactions, the use of Suzuki-Miyaura coupling with precursors like this compound offers a versatile and efficient alternative for creating novel analogs with potentially improved properties.

Below is a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a suitable pyrazole coupling partner, a critical step in the synthesis of novel insecticidal compounds.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Pyridinyl-Pyrazole Scaffold

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a hypothetical brominated pyrazole intermediate, a common precursor in the synthesis of pyridinyl-pyrazole insecticides.

Materials:

  • This compound

  • Substituted 3-bromo-1H-pyrazole derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents) and the substituted 3-bromo-1H-pyrazole (1.0 equivalent).

  • Catalyst and Base Addition: To the flask, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Follow this with the addition of potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction mixture via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired pyridinyl-pyrazole product.

Data Presentation: Representative Reaction Parameters

ParameterValue/ConditionRationale
Palladium Catalyst Pd(OAc)₂ with PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃A moderately strong base sufficient to activate the boronic acid for transmetalation.
Solvent System 1,4-Dioxane/WaterA polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Reaction Time 12-24 hoursTypical duration for Suzuki couplings to reach completion.

Visualization of the Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Boronic Acid & Pyrazole Precursor prep2 Add Catalyst (Pd(OAc)₂) & Ligand (PPh₃) prep1->prep2 prep3 Add Base (K₂CO₃) prep2->prep3 prep4 Purge with N₂/Ar prep3->prep4 react1 Add Solvents (Dioxane/Water) prep4->react1 Start Reaction react2 Heat to 80-100 °C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool & Dilute react3->workup1 Reaction Complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Purify by Chromatography workup2->workup3 end Pyridinyl-Pyrazole Product workup3->end Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the brominated pyrazole, inserting into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic substituent to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0) Catalyst pd_complex1 Pd(II) Complex (Ar¹-Pd-Br) pd0->pd_complex1 pyrazole_br Brominated Pyrazole (Ar¹-Br) pyrazole_br->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 Diorganopalladium(II) (Ar¹-Pd-Ar²) pd_complex1->pd_complex2 boronic_acid Activated Boronic Acid ([Ar²-B(OH)₃]⁻) boronic_acid->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product Pyridinyl-Pyrazole (Ar¹-Ar²) pd_complex2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic use in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for medicinal chemists to construct novel and potent insecticides and fungicides. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in the development of the next generation of crop protection agents.

References

  • WIPO Patent Scope. (2018). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • Google Patents. (n.d.). Processes for the manufacture of sulfur-substituted pyrazole derivatives.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF PYRAZOLE DERIVATIVES AND INSECTICIDES OR MYTICID COMPOSITIONS CONTAINING THEM.
  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Google Patents. (n.d.). Substituted pyrazole derivatives as insecticides and fungicides.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (n.d.). Preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). Preparation of nematocidal sulfonamides.
  • Google Patents. (n.d.). Synthetic method of 2,3, 5-trichloropyridine.

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for scientists encountering low yields in the Suzuki-Miyaura coupling of 3-Chloro-2-methoxypyridine-5-boronic acid. This particular substrate presents a unique combination of challenges that require a carefully optimized approach. We will dissect the underlying chemical principles, explain the causality behind experimental choices, and provide robust protocols to guide you toward a successful outcome.

Troubleshooting Guide: Addressing Low Yields

This section addresses the most common and critical issues encountered during the coupling reaction in a detailed question-and-answer format.

Q1: My reaction shows very low or no conversion of the 3-chloro-2-methoxypyridine starting material. What is the primary bottleneck?

A1: The most significant hurdle with this substrate is the initial oxidative addition step. The Carbon-Chlorine (C-Cl) bond is inherently strong and requires a highly active catalyst to break.[1][2] This issue is compounded by two electronic factors specific to your molecule:

  • Electron-Donating Methoxy Group: The 2-methoxy group is electron-donating, which increases the electron density on the pyridine ring and at the C-3 position. This makes the C-Cl bond even less electrophilic and thus less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3]

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning it and preventing it from participating in the catalytic cycle.[2][4][5][6]

Troubleshooting Steps & The "Why":

  • Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation. You must employ a more robust system, typically a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.

    • The Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][7][8]

    • The Rationale: These ligands are designed to overcome the exact challenges your substrate presents. Their large steric bulk helps prevent the formation of inactive palladium dimers and can shield the metal center from inhibitory coordination by the pyridine nitrogen.[4][9] Their strong electron-donating nature increases the electron density on the palladium, making it more reactive and facilitating the cleavage of the strong C-Cl bond.[1][4]

Q2: I observe the disappearance of my boronic acid starting material by LC-MS, but I am not forming the desired product. Where is it going?

A2: This is a classic symptom of protodeboronation , an undesired side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[10] This is particularly problematic for heteroaromatic boronic acids, like yours, under typical Suzuki conditions (basic, aqueous media).[10][11][12]

Troubleshooting Steps & The "Why":

  • Minimize Water Content: While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.

    • The Solution: Use anhydrous solvents and consider a non-aqueous base system. If water is necessary for the base's solubility, use the minimum amount required (e.g., a 10:1 dioxane:water ratio) and ensure it is thoroughly degassed.[13]

  • Choice of Base: The strength and nature of the base play a crucial role.

    • The Solution: A strong but non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred.[9] Avoid stronger, more nucleophilic bases like hydroxides if protodeboronation is severe. In some cases, fluoride sources like KF can be effective.[9][14]

  • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[15][16]

    • The Solution: If possible, synthesize or purchase the pinacol ester of your boronic acid. Note that this may require slightly different reaction conditions to ensure efficient transmetalation.

  • Reaction Temperature and Time: High temperatures and long reaction times increase the likelihood of protodeboronation.

    • The Solution: Once you have a highly active catalyst system, try to run the reaction at the lowest possible temperature that still allows for efficient coupling (e.g., 80-100 °C) and monitor carefully to avoid unnecessarily long reaction times.[8]

Q3: My reaction mixture turns black and stalls. What has happened to my catalyst?

A3: The formation of a black precipitate ("palladium black") is a clear indication of catalyst decomposition.[8] The active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium metal. This can be caused by several factors:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst and lead to the formation of palladium oxides and eventually palladium black. It can also promote the homocoupling of your boronic acid.[17]

  • Ligand Degradation: The phosphine ligands themselves can be unstable at high temperatures or in the presence of impurities.

  • High Temperatures: Excessive heat can accelerate the decomposition pathways of the catalytic intermediates.[8]

Troubleshooting Steps & The "Why":

  • Rigorous Degassing: This is non-negotiable for a successful Suzuki coupling.

    • The Solution: Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[8][13] The reaction vessel itself must be purged by evacuating and backfilling with inert gas multiple times.[2]

  • Use Precatalysts: Modern, well-defined precatalysts (e.g., XPhos Pd G3/G4) are often more stable and provide more reproducible results than generating the active catalyst in situ from a palladium source and a separate ligand.[17][18] They are designed for slow release of the active Pd(0) species, minimizing decomposition.

  • Control the Temperature: Do not overheat the reaction. Find the optimal balance where the reaction proceeds at a reasonable rate without causing rapid catalyst death.

Visualizing the Process

To better understand the challenges, it is helpful to visualize both the ideal reaction pathway and a logical troubleshooting sequence.

The Catalytic Cycle and Its Pitfalls

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the specific steps that are problematic for this compound.

Suzuki_Cycle pd0 Active Pd(0)L Species oa Oxidative Addition pd0->oa + Ar-Cl (Slow Step!) poison Catalyst Poisoning (Pyridine-N Coordination) pd0->poison Reversible Inhibition pd_black Pd Black (Decomposition) pd0->pd_black O₂, Heat pd2_complex Ar-Pd(II)-Cl Complex oa->pd2_complex trans Transmetalation pd2_complex->trans diaryl_pd2 Diaryl-Pd(II) Complex trans->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Catalyst Regeneration product Ar-Ar' Product re->product deboronation Protodeboronation (Loss of Boronic Acid) boronic_acid Boronic Acid Ar'-B(OH)₂ boronic_acid->deboronation + H₂O, Base base Base boronate [Ar'-B(OH)₃]⁻ Boronate base->boronate Activation boronate->trans

Caption: The Suzuki cycle with key failure points for the target substrate.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical decision tree to diagnose and solve the problem.

Troubleshooting_Workflow start Start: Low or No Yield check_catalyst 1. Is the Catalyst System Active Enough? start->check_catalyst check_boronic 2. Is the Boronic Acid Undergoing Protodeboronation? check_catalyst->check_boronic If using a modern catalyst system sol_catalyst Action: Switch to Pd Precatalyst with a Buchwald/NHC Ligand (e.g., XPhos Pd G4) check_catalyst->sol_catalyst If using Pd(PPh₃)₄ or similar check_conditions 3. Are Reaction Conditions Causing Decomposition? check_boronic->check_conditions If product forms, but yield is still low sol_boronic Action: Use Anhydrous Solvent, Switch to K₃PO₄ or Cs₂CO₃, Consider Boronic Ester check_boronic->sol_boronic If starting material disappears with no product sol_conditions Action: Rigorously Degas Solvents, Ensure Inert Atmosphere, Run at 80-100°C check_conditions->sol_conditions If reaction turns black or stalls sol_catalyst->check_boronic sol_boronic->check_conditions end Improved Yield sol_conditions->end

Caption: A step-by-step workflow for troubleshooting the Suzuki coupling.

Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Protocol 2 is optimized based on the troubleshooting advice for this specific challenging substrate.

Protocol 1: Standard Conditions (Baseline)

This protocol uses a common, first-generation catalyst system that may yield poor results but serves as a useful baseline.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.[2]

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the boronic acid).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion or stalling, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure for purification.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol incorporates a modern precatalyst and optimized conditions to address the known failure modes.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add an advanced precatalyst such as XPhos Pd G3 (2 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen for 5-10 minutes.[17]

  • Solvent Addition: Via syringe, add anhydrous, degassed toluene or 1,4-dioxane (to achieve a 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction closely by TLC or LC-MS, expecting completion within 2-12 hours.[2] Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite to remove inorganic salts and palladium residues, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

  • Q: Which base is truly the best for this reaction?

    • A: There is no single "best" base for all Suzuki couplings, but for challenging heteroaryl chlorides, strong inorganic bases that are moderately soluble are preferred. K₃PO₄ and Cs₂CO₃ are excellent starting points as they are effective at promoting the formation of the reactive boronate species required for transmetalation without being overly harsh.[2][9]

  • Q: Could impurities in my starting materials be poisoning the catalyst?

    • A: Absolutely. Sulfur-containing impurities, in particular, are known poisons for palladium catalysts.[19][20] If your starting materials were synthesized using sulfur-based reagents, trace amounts could be carried over. Ensure your starting materials are of high purity.

  • Q: I see some homocoupling of my boronic acid. How can I prevent this?

    • A: Homocoupling is primarily caused by the presence of oxygen.[8][17] The most effective way to prevent it is by ensuring a rigorously oxygen-free environment through proper degassing of solvents and maintaining a strict inert atmosphere throughout the reaction setup and duration.

  • Q: Is it possible that the 2-methoxy group is participating in the reaction in a helpful way?

    • A: Yes, this is a possibility. While it is electronically deactivating, some studies have shown that ortho-methoxy groups can chelate to the palladium center during the catalytic cycle.[21][22][23] This chelation can sometimes stabilize key intermediates and favorably influence the reaction, but it should not be relied upon to overcome the fundamental challenge of C-Cl activation.

Summary Data Tables

For quick reference, the tables below summarize recommended starting conditions for optimization.

Table 1: Recommended Catalyst Systems for Chloropyridine Coupling

Palladium SourceLigandMol % (Pd)Typical TemperatureRationale
Pd(OAc)₂ / Pd₂(dba)₃XPhos / SPhos1-3%90-110 °CGold standard for challenging C-Cl activation; bulky and electron-rich.[2][4]
PEPPSI-IPr(integrated)1-3%90-110 °CHighly active NHC-based precatalyst, often very effective for heteroaryl chlorides.[4][24]
XPhos Pd G3/G4(integrated)0.5-2%80-100 °CAir-stable precatalyst providing high activity and reproducibility.[17][18]

Table 2: Recommended Base and Solvent Combinations

BaseSolvent SystemTemperatureComments
K₃PO₄1,4-Dioxane or Toluene80-110 °CExcellent, widely used choice for difficult couplings; often requires minimal or no water.[2][9]
Cs₂CO₃1,4-Dioxane or Toluene80-110 °CA very strong and effective base, though more expensive. Good for stubborn reactions.[3][9]
K₂CO₃Dioxane/H₂O (5:1)90-120 °CA standard choice, but the aqueous conditions may increase risk of protodeboronation.[9][13]
KFTHF70-90 °CA milder option that can be effective and may suppress base-sensitive side reactions.[9][14]

References

  • Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • Protodeboron
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar.
  • Suzuki reaction - Wikipedia.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
  • Identification and Elimination of an Unexpected C
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Protodeboronation of (Hetero)
  • Protodeboronation of (Hetero)
  • Protodeboron
  • How can I solve my problem with Suzuki coupling?
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchG
  • Bypassing the Limitations of Directed C–H Functionaliz
  • (PDF)
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?
  • 5-Chloro-2-methoxypyridine-3-boronic acid | 943153-22-8 - ChemicalBook.

Sources

Technical Support Center: Purification of Products from 3-Chloro-2-methoxypyridine-5-boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-methoxypyridine-5-boronic acid is a pivotal building block in modern synthetic chemistry, particularly for constructing complex molecules in drug discovery and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the precise introduction of a substituted pyridine motif. However, the unique electronic and structural features of this reagent and its subsequent products can introduce specific challenges during reaction workup and purification.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification issues, ensuring the isolation of high-purity products. The information is structured to move from high-level frequently asked questions to granular, step-by-step experimental guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: My crude NMR shows a significant amount of unreacted this compound. What is the most efficient way to remove it? A1: Due to the acidic nature of the boronic acid group, the most straightforward method is an aqueous base wash. By dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane and extracting with a mild aqueous base (e.g., 1M NaOH or K₂CO₃), you can convert the boronic acid into its highly water-soluble boronate salt, which will partition into the aqueous layer.[1][2] For products that are sensitive to basic conditions, chromatography on silica gel or the use of scavenger resins are effective alternatives.

Q2: I've isolated a major byproduct that I suspect is 3-chloro-2-methoxypyridine. What is this and how can I prevent its formation? A2: This byproduct results from a common side reaction called protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[3][4] This is often promoted by the presence of water, strong bases, or elevated temperatures.[1] To minimize its formation, ensure you are using anhydrous reaction conditions, consider a milder base (e.g., KF or Cs₂CO₃), and run the reaction at the lowest effective temperature.[1]

Q3: My product is streaking badly on the silica gel column, leading to poor separation. Why is this happening and how can I fix it? A3: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and poor resolution. To mitigate this, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to your eluent system.[5] Alternatively, using a different stationary phase like neutral alumina can be effective.

Q4: How can I effectively remove residual palladium catalyst from my final product? A4: Residual palladium can be problematic for downstream applications, especially in pharmaceutical development. Common methods for removal include:

  • Filtration: Passing a solution of your product through a pad of Celite® can remove heterogeneous palladium species.

  • Activated Carbon: Stirring the product solution with activated carbon followed by filtration is effective for adsorbing soluble palladium.

  • Scavenger Resins: Commercially available thiol- or amine-functionalized silica or polymer resins (e.g., QuadraSil®, SiliaMetS®) are highly effective at selectively binding and removing palladium.

Q5: I have a non-polar impurity that is difficult to separate from my desired product. What could it be? A5: A common non-polar byproduct in Suzuki-Miyaura reactions is the homocoupled dimer of the boronic acid, which in this case would be 3,3'-dichloro-2,2'-dimethoxy-5,5'-bipyridine. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction.[6] Careful purification by flash chromatography, potentially with a less polar solvent system, or recrystallization is typically required for its removal.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving complex purification problems.

Guide 1: Low Yield and Complex Crude Mixture

If your reaction results in a low yield of the desired product accompanied by multiple byproducts, a systematic approach is needed to identify the root cause.

Diagnostic Workflow:

  • Analyze the Crude Mixture: Obtain an LC-MS and ¹H NMR of the crude reaction mixture.

  • Identify Key Byproducts:

    • Protodeboronation Product: Look for the mass and NMR signals corresponding to 3-chloro-2-methoxypyridine.

    • Homocoupling Dimer: Search for a mass corresponding to double the mass of the pyridine ring (minus the boronic acid group).

    • Unreacted Starting Materials: Identify signals from both this compound and your coupling partner.

  • Consult the Troubleshooting Logic Diagram: Use the diagram below to correlate the identified byproducts with potential issues in your reaction setup and devise a strategy for optimization.

Troubleshooting cluster_byproducts Major Byproduct Identified cluster_causes Potential Cause cluster_solutions Corrective Action start Low Yield / Complex Mixture protodeboronation Protodeboronation Product (3-chloro-2-methoxypyridine) start->protodeboronation homocoupling Homocoupled Dimer start->homocoupling sm_remaining High SM Remaining start->sm_remaining cause_proto Excess Water Strong Base High Temperature protodeboronation->cause_proto cause_homo Oxygen in Headspace Inefficient Pd(0) Catalyst homocoupling->cause_homo cause_sm Inactive Catalyst Low Temperature Insufficient Time sm_remaining->cause_sm sol_proto Use Anhydrous Solvents Switch to Milder Base (KF, Cs₂CO₃) Lower Reaction Temperature cause_proto->sol_proto sol_homo Degas Solvents Rigorously Use Active Pd(0) Source Add Reducing Agent (e.g., KCOOH) cause_homo->sol_homo sol_sm Use Fresh Catalyst/Ligand Increase Temperature Incrementally Extend Reaction Time cause_sm->sol_sm

Caption: Troubleshooting decision tree for low-yield reactions.

Section 3: Key Impurity Profiles and Removal Strategies

Understanding the nature of potential impurities is critical for designing an effective purification strategy.

Impurity NameStructureTypical PolarityRecommended Removal MethodCausality & Notes
This compound C₆H₇BClNO₃High, AcidicAqueous Base Wash: Dissolve crude in EtOAc, wash with 1M NaOH or Na₂CO₃.[2]The boronic acid is converted to a water-soluble boronate salt.
Protodeboronation Product C₆H₆ClNOMedium-LowChromatography: Standard silica gel chromatography.This byproduct is typically less polar than the desired coupled product.
Homocoupled Dimer C₁₂H₁₀Cl₂N₂O₂LowChromatography / Recrystallization: Elutes early in normal phase chromatography.Formation is minimized by ensuring anaerobic conditions.[6]
Boronic Anhydride (Boroxine) (C₆H₆BClNO₂)₃High, AcidicAqueous Base Wash: Same as for the monomeric boronic acid.Boronic acids can reversibly form cyclic trimers upon dehydration. They behave similarly to the acid during workup.
Triphenylphosphine Oxide (C₆H₅)₃POMediumChromatography / Recrystallization: Can often be removed by crystallization from a non-polar/polar solvent mixture (e.g., Hexane/EtOAc).A common byproduct from phosphine-ligated palladium catalysts.

Section 4: Experimental Protocols

These detailed protocols provide step-by-step instructions for common purification procedures.

Protocol 1: Standard Aqueous Base Wash for Boronic Acid Removal

This protocol is the first line of defense for removing unreacted boronic acid and other acidic impurities.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of organic solvent (e.g., 50-100 mL of EtOAc).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M NaOH solution and shake vigorously for 30-60 seconds, venting frequently.[1]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction with 1 M NaOH one or two more times to ensure complete removal of the acidic boronic acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual base and dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of boronic acid.

Protocol 2: Flash Chromatography with Neutralized Silica Gel

This method is essential when dealing with products that exhibit strong interactions with silica gel.

Materials:

  • Crude product (post-aqueous workup)

  • Silica gel (230-400 mesh)

  • Eluent solvents (e.g., Hexanes, Ethyl Acetate)

  • Triethylamine (TEA)

  • Flash chromatography system or glass column

Procedure:

  • Prepare Eluent: Prepare your desired mobile phase (e.g., 70:30 Hexanes:EtOAc). To this mixture, add triethylamine to a final concentration of 0.5% v/v.

  • Prepare Silica Slurry: In a beaker, create a slurry of silica gel with the TEA-containing eluent.

  • Pack Column: Pack your chromatography column with the prepared slurry.

  • Equilibrate: Run 2-3 column volumes of the TEA-containing eluent through the packed column to ensure it is fully equilibrated and neutralized.

  • Load Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or load it directly onto the column ("wet loading").

  • Elute: Run the column using the TEA-containing eluent, collecting fractions and monitoring by TLC.

  • Isolate: Combine the pure fractions and concentrate under reduced pressure. Note that residual TEA is volatile and can often be removed under high vacuum.

Section 5: Visual Workflow for Purification Strategy

This diagram outlines a general decision-making process for purifying products from this compound reactions.

PurificationWorkflow cluster_purification Purification Method start Crude Reaction Mixture workup Aqueous Workup (See Protocol 1) start->workup analysis1 TLC / LC-MS / NMR Analysis workup->analysis1 chromatography Flash Chromatography (Consider Protocol 2) analysis1->chromatography Multiple Impurities recrystallization Recrystallization analysis1->recrystallization Crystalline Solid Single Major Impurity analysis2 Purity Check (>95%?) chromatography->analysis2 recrystallization->analysis2 scavenger Pd Scavenger Resin scavenger->analysis2 analysis2->scavenger No (Residual Pd) end Pure Product analysis2->end Yes

Caption: General purification strategy workflow.

References

  • Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Protodeboronation.
  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Pu, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Wikipedia. Boronic acid.
  • ResearchGate. How Can I remove boronic acid using Work up process?
  • Miller, R. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • ResearchGate. How to purify boronic acids/boronate esters?
  • Reddit. Purification of boronic acids?
  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters.

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Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-2-methoxypyridine-5-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Heteroaromatic Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, when delving into the realm of heteroaromatic substrates, such as 3-Chloro-2-methoxypyridine-5-boronic acid, researchers often encounter unique challenges. The electronic properties of the pyridine ring, coupled with the potential for the nitrogen atom to coordinate with the palladium catalyst, can lead to catalyst deactivation and sluggish reaction kinetics.[3][4] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate these complexities and systematically optimize catalyst loading for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki-Miyaura coupling of this compound?

A1: The primary challenges stem from the inherent properties of the substrate. The electron-deficient nature of the pyridine ring, influenced by the chloro and methoxy substituents, can affect the oxidative addition step.[5] Additionally, the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially forming inactive species, a common issue with heteroaryl substrates.[3][4] This can necessitate the use of more specialized and robust catalyst systems compared to simpler aryl-aryl couplings.

Q2: What is a typical starting catalyst loading for this type of reaction?

A2: A general starting point for catalyst loading in challenging Suzuki-Miyaura couplings is typically in the range of 1-5 mol% for the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a slightly higher molar ratio for the ligand (e.g., 2-10 mol% for ligands like SPhos or XPhos).[3] However, the optimal loading is highly dependent on the specific coupling partner and other reaction parameters. It is crucial to perform optimization studies to minimize catalyst usage while maximizing yield and efficiency.[6][7]

Q3: How does the choice of ligand impact catalyst loading and reaction efficiency?

A3: The ligand plays a critical role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl chloride, and facilitating the reductive elimination to form the product.[8] For electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) are often essential.[3] These ligands can help prevent catalyst deactivation by sterically shielding the palladium center from coordination with the pyridine nitrogen.[4] The choice of ligand can significantly influence the required catalyst loading; a more effective ligand may allow for a lower palladium concentration.

Q4: What role does the base play, and can it influence the optimal catalyst loading?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[8] The strength and solubility of the base can significantly impact the reaction rate.[9][10] For challenging couplings involving heteroaryl chlorides, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] An inefficient base may require a higher catalyst loading to achieve a reasonable reaction rate.

Q5: Can the solvent system affect the required catalyst loading?

A5: Yes, the solvent system is a critical parameter. Aprotic solvents like 1,4-dioxane or toluene, often with the addition of water, are commonly used as they provide good solubility for the reactants and catalyst.[3][9] The presence of water can also play a role in the catalytic cycle.[11] A solvent system that ensures all components remain in solution will generally lead to a more efficient reaction, potentially allowing for a lower catalyst loading.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Causes Troubleshooting Steps & Solutions
Low or No Product Yield 1. Catalyst Deactivation: The pyridine nitrogen may be coordinating to the palladium center.[3][4] 2. Inefficient Oxidative Addition: The C-Cl bond is strong and may not be readily cleaved by the catalyst.[5] 3. Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with aqueous bases.[3]1. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium.[3] 2. Increase Temperature: Higher temperatures can help overcome the activation energy for C-Cl bond cleavage.[3] 3. Use Anhydrous Conditions: If protodeboronation is suspected, use anhydrous solvents and consider a non-aqueous base. Alternatively, using the pinacol ester of the boronic acid can increase stability.[4][12]
Slow Reaction Rate 1. Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this specific substrate. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Solubility: Reactants or catalyst may not be fully dissolved in the chosen solvent.1. Increase Catalyst Loading: Systematically increase the catalyst and ligand concentration in small increments (e.g., from 1 mol% to 2 mol%, then 3 mol%).[13] 2. Screen Different Ligands: Test a panel of ligands known to be effective for heteroaryl couplings.[14] 3. Elevate Temperature: Cautiously increase the reaction temperature, monitoring for potential side reactions.[3] 4. Solvent Screening: Evaluate different solvent systems to improve solubility.[9]
Significant Side Product Formation (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[4] 2. Suboptimal Base: The choice of base can sometimes influence the prevalence of side reactions.[15]1. Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[4][16] 2. Use a Pd(0) Source: Directly using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[16] 3. Base Screening: Evaluate different bases to see if the side product profile changes.
Reaction Stalls Before Completion 1. Catalyst Degradation: The catalyst may be degrading over the course of the reaction.[17][18] 2. Inhibition by Products or Byproducts: The product or a byproduct may be inhibiting the catalyst.[19]1. Add Fresh Catalyst: In a separate experiment, add a second portion of catalyst midway through the reaction to see if it restarts. 2. Monitor Reaction Profile: Use techniques like HPLC or GC-MS to monitor the formation of all species over time to identify potential inhibitors.[20][21]

Experimental Workflow: Systematic Optimization of Catalyst Loading

This protocol outlines a systematic approach to optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide partner.

1. Initial Reaction Setup (Screening Conditions):

  • Reactants:

    • This compound (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Base: K₃PO₄ (2.0 equivalents)[3]

  • Catalyst System:

    • Palladium Precursor: Pd(OAc)₂ (2 mol%)[22]

    • Ligand: SPhos (4 mol%)[22]

  • Solvent:

    • Degassed 1,4-Dioxane/Water (4:1 v/v)[22]

  • Temperature: 100 °C[22]

  • Atmosphere: Inert (Argon or Nitrogen)[3]

2. Step-by-Step Procedure:

  • To an oven-dried reaction vial, add the aryl bromide, this compound, and potassium phosphate.

  • In a separate vial, prepare a stock solution of the catalyst system by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed solvent.

  • Evacuate and backfill the reaction vial with an inert gas three times.[3]

  • Add the degassed solvent to the reaction vial, followed by the catalyst stock solution via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3][20][23]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3. Catalyst Loading Optimization Matrix:

Systematically vary the catalyst and ligand loading while keeping all other parameters constant. Analyze the yield and purity for each condition.

ExperimentPd(OAc)₂ (mol%)SPhos (mol%)Yield (%)Purity (%)
12.04.0
21.02.0
30.51.0
40.10.2
52.02.0
61.01.0

4. Data Analysis and Interpretation:

  • Compare the yields and purities across the different catalyst loadings.

  • Determine the lowest catalyst loading that provides a high yield of the desired product in a reasonable timeframe.

  • Consider the cost-effectiveness of the catalyst system. While a higher loading might give a slightly better yield, a significantly lower loading with a slightly reduced but still acceptable yield may be more practical for larger-scale synthesis.[24]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Slow Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckConditions Are the Reaction Conditions Optimized? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen Ligands & Vary Catalyst Loading CheckCatalyst->OptimizeCatalyst No CheckReagents Are the Reagents of High Quality? CheckConditions->CheckReagents Yes OptimizeConditions Adjust Temperature, Base, & Solvent CheckConditions->OptimizeConditions No PurifyReagents Purify Starting Materials & Use Anhydrous Solvents CheckReagents->PurifyReagents No Success Successful Reaction CheckReagents->Success Yes OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: A decision-making flowchart for troubleshooting common issues.

References

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ResearchG
  • Optimizing Suzuki Coupling Reactions - CovaSyn
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - University of British Columbia
  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI
  • SUZUKI REACTION MONITORING - Advion
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchG
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchG
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchG
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ResearchG
  • Cross-Coupling Reactions: A Practical Guide - ResearchG
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem
  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem
  • The Suzuki Reaction - Andrew G Myers Research Group
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH
  • Suzuki reaction - Wikipedia
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG

Sources

Technical Support Center: Deboronation of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the deboronation of 3-Chloro-2-methoxypyridine-5-boronic acid during synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to mitigate this common side reaction and ensure the success of your experiments.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry. However, like many heteroarylboronic acids, it is susceptible to deboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This undesired side reaction, known as protodeboronation, consumes the starting material and reduces the yield of the desired product. The propensity for deboronation is highly dependent on the reaction conditions. This guide will delve into the mechanisms of deboronation and provide actionable strategies to minimize its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem with my this compound?

A1: Deboronation, specifically protodeboronation, is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond from a proton source, typically water or other protic solvents.[1] This side reaction is problematic as it converts your valuable boronic acid into the corresponding 3-chloro-2-methoxypyridine, which cannot participate in the desired cross-coupling reaction, leading to lower yields and purification challenges.

The pyridine ring, particularly with its nitrogen atom, can influence the electronic properties of the boronic acid, making it susceptible to protodeboronation under certain conditions.[1] The presence of both an electron-donating methoxy group and an electron-withdrawing chloro group on the pyridine ring of this compound creates a nuanced electronic environment that can impact its stability.

Q2: I'm observing a significant amount of 3-chloro-2-methoxypyridine in my reaction mixture. What are the likely causes?

A2: The formation of 3-chloro-2-methoxypyridine is a direct result of protodeboronation. The primary factors that promote this side reaction are:

  • Presence of a Proton Source: Water is a common proton source for protodeboronation.[1][2] Even seemingly anhydrous reactions can have trace amounts of water that contribute to this side reaction.

  • Basic Conditions: The mechanism of protodeboronation is often base-catalyzed.[3] The base promotes the formation of a boronate species ([ArB(OH)3]−), which is more susceptible to cleavage.[3]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[4]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to unfavorable conditions, the more deboronation can occur.

  • Catalyst System: While the primary role of the palladium catalyst is to facilitate the cross-coupling, certain catalyst systems or catalyst degradation can indirectly contribute to an environment where deboronation is more favorable.

Q3: How does the position of the substituents on the pyridine ring affect the stability of my boronic acid?

A3: The position of substituents on a pyridine ring significantly impacts the stability of the boronic acid. For instance, 2-pyridylboronic acids are notoriously unstable due to the ability of the nitrogen lone pair to interact with the boron atom, facilitating deboronation.[5] While your substrate is a 5-pyridylboronic acid, the electronic effects of the ortho-methoxy group and the meta-chloro group are still critical. The electron-donating methoxy group at the 2-position can increase the electron density of the pyridine ring, which may influence the rate of protodeboronation.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving deboronation issues with this compound.

Issue 1: Significant Protodeboronation Observed by LC-MS or NMR

Root Cause Analysis and Solutions:

The primary drivers of protodeboronation are the reaction conditions. The following table outlines potential causes and recommended actions to mitigate this side reaction.

Potential Cause Recommended Action Scientific Rationale
Excessive Water Content Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure the base is anhydrous.Water acts as the proton source for protodeboronation. Minimizing its presence is crucial.[1][2]
Inappropriate Base Screen milder bases such as K₂CO₃, Cs₂CO₃, or KF. Avoid strong bases like NaOH or KOH, especially in aqueous media.[2]Strong bases can accelerate the formation of the unstable boronate intermediate, promoting deboronation.[3]
High Reaction Temperature Lower the reaction temperature. While this may slow down the desired reaction, it can often reduce the rate of deboronation more significantly.[4]Protodeboronation, like most reactions, is temperature-dependent. Finding the optimal temperature balance is key.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.Minimizing the exposure of the boronic acid to the reaction conditions will reduce the extent of decomposition.
Unstable Boronic Acid Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.Boronate esters are generally more stable and less prone to protodeboronation. They slowly release the active boronic acid in situ under the reaction conditions.[7]

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a standard procedure to protect the boronic acid as a more stable pinacol ester, which can significantly reduce deboronation.

Materials:

  • This compound

  • Pinacol

  • Toluene or other suitable azeotropic solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of toluene to dissolve the solids.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can be used directly in the subsequent Suzuki-Miyaura coupling or purified by column chromatography if necessary.

Protocol 2: Optimized Suzuki-Miyaura Coupling with Reduced Deboronation

This protocol provides a starting point for optimizing your Suzuki-Miyaura coupling to minimize the deboronation of this compound.

Materials:

  • This compound (or its pinacol ester) (1.2 eq)

  • Aryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with a small amount of water)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or vial, add the aryl halide, this compound (or its pinacol ester), and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.

  • Add the degassed, anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the standard aqueous workup and purification.

Visualizing the Problem and Solution

Diagram 1: The Protodeboronation Pathway

This diagram illustrates the undesired protodeboronation side reaction that competes with the desired Suzuki-Miyaura coupling.

Protodeboronation_Pathway cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_deboronation Undesired Protodeboronation Aryl_Halide Aryl-X Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Boronic_Acid Ar-B(OH)₂ (this compound) Base Base Boronic_Acid->Base Activation Boronic_Acid_Decomp Ar-B(OH)₂ Coupled_Product Aryl-Ar (Desired Product) Pd_Catalyst->Coupled_Product Reductive Elimination Base->Pd_Catalyst Transmetalation Deboronated_Product Ar-H (3-chloro-2-methoxypyridine) Boronic_Acid_Decomp->Deboronated_Product Protodeboronation Proton_Source H⁺ (e.g., from H₂O) Proton_Source->Boronic_Acid_Decomp

Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.

Diagram 2: Troubleshooting Workflow for Deboronation

This workflow provides a logical sequence of steps to troubleshoot and minimize deboronation.

Caption: A systematic workflow for troubleshooting deboronation.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. BenchChem.
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Cheon, C.-H. (2016).
  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)
  • Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: (4-Methoxypyridin-2-YL)boronic Acid and Its Isomers. BenchChem.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Cox, P. A., et al. (2016).
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Organic Chemistry Portal. (n.d.).
  • Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry.
  • Hayes, H. L. D., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Carrow, B. P., & Nozaki, K. (2014). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Chemistry Stack Exchange. (2014).
  • Quora. (2018). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?.
  • Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • Wagner, M., et al. (2023).
  • Stilinović, V., et al. (2020). The halogen bonding proclivity of the ortho-methoxy–hydroxy group in cocrystals of o-vanillin imines and diiodotetrafluoro-benzenes. CrystEngComm.

Sources

Technical Support Center: Managing Homocoupling of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for managing reactions involving 3-Chloro-2-methoxypyridine-5-boronic acid (CAS 942438-89-3) .[1][2] This document is designed for researchers, chemists, and drug development professionals utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. A common and often frustrating challenge encountered is the formation of a symmetrical biaryl byproduct through homocoupling of the boronic acid. This not only consumes valuable starting material and reduces the yield of the desired product but also complicates downstream purification efforts.

This guide provides a structured approach to understanding, troubleshooting, and ultimately minimizing the homocoupling of this compound. By explaining the mechanistic underpinnings of this side reaction and offering field-proven protocols, we aim to empower you to achieve cleaner, more efficient, and reproducible cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling in the context of my Suzuki-Miyaura reaction?

A1: Homocoupling is an undesired side reaction where two molecules of your boronic acid starting material—in this case, this compound—react with each other to form a symmetrical dimer. This reaction runs in parallel to your desired cross-coupling reaction, competing for the boronic acid and reducing the overall efficiency of your synthesis. The product of this side reaction would be 2,2'-dimethoxy-3,3'-dichloro-5,5'-bipyridine.

Q2: What are the primary chemical mechanisms that cause boronic acid homocoupling?

A2: There are two principal mechanistic pathways responsible for boronic acid homocoupling in palladium-catalyzed reactions:

  • Oxygen-Mediated Pathway: This is the most common cause. If molecular oxygen (O₂) is present in the reaction, it can oxidize the active Palladium(0) catalyst to a Palladium(II) peroxo complex. This complex then reacts with two molecules of the boronic acid, ultimately undergoing reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst. This pathway underscores the critical importance of maintaining a strictly inert atmosphere.[3][4][5]

  • Palladium(II)-Mediated Pathway: This pathway is particularly relevant when using a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst. Before the primary catalytic cycle is established, the Pd(II) species can directly undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product and the active Pd(0) species required for the main Suzuki reaction.[6][7] While this generates the active catalyst, it does so at the expense of your boronic acid.

Q3: How does the specific structure of this compound influence its reactivity?

A3: The structure of this reagent presents a unique set of challenges and considerations:

  • C-Cl Bond Activation: The carbon-chlorine bond is significantly less reactive than corresponding C-Br or C-I bonds in the oxidative addition step of the Suzuki-Miyaura cycle.[8] This often necessitates the use of more active, specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and potentially higher reaction temperatures.[9]

  • Electronic Effects: The pyridine ring is inherently electron-deficient, which can influence reaction rates. The presence of an electron-donating 2-methoxy group can slightly counteract this, but the overall electronic nature of the system requires a carefully tuned catalyst to favor the desired cross-coupling over side reactions.[9] Forcing conditions required for C-Cl activation can sometimes inadvertently promote homocoupling if not properly controlled.

Q4: Which experimental parameters are most critical for me to control to suppress homocoupling?

A4: To effectively minimize homocoupling, you must meticulously control several key parameters:

  • Reaction Atmosphere: The rigorous exclusion of oxygen is paramount.

  • Palladium Source & Ligand: The choice of both the palladium precursor (Pd(0) vs. Pd(II)) and the ligand is critical for promoting the desired reaction pathway.

  • Base and Solvent: The selection of an appropriate base and solvent system ensures reagent stability and optimal reaction kinetics.[10][11]

  • Reagent Purity and Stoichiometry: The purity of the boronic acid and the molar ratio of the coupling partners can impact the prevalence of side reactions.

Troubleshooting Guide: High Homocoupling Observed

If you are observing significant quantities of the homocoupled dimer in your reaction mixture, use the following workflow and table to diagnose and resolve the issue.

Diagnostic Workflow

G start High Homocoupling Observed atm 1. Evaluate Reaction Atmosphere start->atm cat 2. Assess Catalyst System atm->cat Atmosphere is inert atm_sol Implement Rigorous Degassing (e.g., Sub-surface Sparge for 20+ min). Maintain positive inert gas pressure. atm->atm_sol Degassing was inadequate cond 3. Review Reaction Conditions cat->cond Catalyst is optimal cat_sol Switch to Pd(0) source (e.g., Pd₂(dba)₃). Use bulky, electron-rich ligand (e.g., SPhos, XPhos). Consider adding a mild reductant (e.g., Potassium Formate) if using Pd(II). cat->cat_sol Using Pd(II) or suboptimal ligand reagent 4. Check Reagents cond->reagent Conditions are appropriate cond_sol Use a weaker inorganic base (K₃PO₄, Cs₂CO₃). Ensure complete solubility of all reagents. Optimize temperature; sometimes lower T helps. cond->cond_sol Base is too strong or solubility issues exist reagent_sol Verify purity of boronic acid. Use a smaller excess of boronic acid (e.g., 1.1 - 1.2 equivalents). reagent->reagent_sol Purity or stoichiometry is questionable

Caption: A logical workflow for troubleshooting homocoupling.

Problem Resolution Table
Potential CauseRecommended Solution & Rationale
Oxygen Contamination Solution: Implement a rigorous degassing protocol. Forgo simple bubbling and use a sub-surface sparge with Argon or Nitrogen for at least 20 minutes, or perform 3-4 freeze-pump-thaw cycles. Rationale: This physically removes dissolved oxygen, which is a primary driver of the most common homocoupling mechanism.[3][5][12]
Use of Pd(II) Precatalyst Solution 1: Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Rationale: Pd(0) catalysts can directly enter the desired catalytic cycle, bypassing the initial Pd(II)-mediated homocoupling pathway.[13] Solution 2: If using a Pd(II) source (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate to the reaction mixture before adding the catalyst. Rationale: The reducing agent helps to quickly generate the active Pd(0) species, minimizing the time the Pd(II) catalyst is available to promote homocoupling.[12]
Suboptimal Ligand Choice Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Rationale: These ligands are essential for activating the relatively inert C-Cl bond. They promote a fast rate of oxidative addition and subsequent reductive elimination, ensuring the desired cross-coupling reaction outcompetes the homocoupling side reaction.[9][14]
Inappropriate Base or Solvent Solution: Use a moderately strong inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure your solvent system (e.g., Dioxane/water, Toluene, DMF) fully solubilizes all reagents at the reaction temperature. Rationale: The base's role is to activate the boronic acid for transmetalation.[15] A base that is too strong can cause boronic acid degradation, while poor solubility can lead to unpredictable kinetics and favor side reactions.[10][16]
Slow Reaction Kinetics Solution: Re-evaluate the reaction temperature and catalyst loading. Ensure the chosen ligand is appropriate for the substrate. Rationale: If the desired cross-coupling is sluggish, the competing homocoupling reaction has more opportunity to occur. Optimizing conditions to accelerate the Suzuki-Miyaura cycle is a key strategy.

Optimized Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound, with specific features to minimize homocoupling.

Protocol 1: Pd(OAc)₂ / SPhos Catalyst System

This protocol uses a common and effective Pd(II) precatalyst paired with a state-of-the-art ligand for chloro-pyridine activation.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), your aryl/heteroaryl halide coupling partner (1.0 mmol, 1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle 3-4 times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Rigorous Degassing: Place the flask in a sonicator bath and sparge the solution via a long needle below the solvent surface with a steady stream of argon or nitrogen for 20-30 minutes.

  • Catalyst Addition: Under a positive argon/nitrogen flow, quickly add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction Execution: Seal the flask tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the limiting reagent.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass through a short plug of celite to remove palladium black. Wash the mixture with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura cycle versus the oxygen-mediated homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ oa Oxidative Addition (with Ar-Cl) pd0->oa pd_peroxo L₂Pd(II)-O-O pd0->pd_peroxo Oxidation pd2_complex Ar-Pd(II)-Cl(L)₂ oa->pd2_complex tm Transmetalation (with Boronic Acid) pd2_complex->tm diaryl_pd2 Ar-Pd(II)-Ar'(L)₂ tm->diaryl_pd2 re Reductive Elimination diaryl_pd2->re product Ar-Ar' (Desired Product) re->product product->pd0 o2 O₂ (Oxygen) o2->pd_peroxo tm1 1st Transmetalation pd_peroxo->tm1 tm2 2nd Transmetalation tm1->tm2 re_homo Reductive Elimination tm2->re_homo re_homo->pd0 regenerates catalyst homo_product Ar'-Ar' (Homocoupling Product) re_homo->homo_product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Espinet, P., et al. (2022).
  • Adamo, C., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(23), 5257-5265. [Link]
  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(39), 13693-13708. [Link]
  • Vetticatt, M. J. (2014). Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS, University of Illinois. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(37), 11114-11126. [Link]
  • Zhang, S., et al. (2022). Unveiling Pre-Transmetalation Intermediates in Base-Free Suzuki–Miyaura Cross-Couplings: A Computational Study. Inorganic Chemistry, 61(4), 2111-2120. [Link]
  • Bera, M., et al. (2018). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 3(10), 14264-14273. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
  • Saha, A., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Inorganic Chemistry, 57(9), 5413-5424. [Link]
  • Goossen, L. J., et al. (2001). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 20(12), 2569-2579. [Link]
  • Vantourout, J. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
  • ResearchGate. (2014).
  • ResearchGate. (2014).
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2743-2752. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. The Journal of Organic Chemistry, 67(25), 8887-8892. [Link]
  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(3), 888-892. [Link]
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
  • Acevedo, O., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(43), 9636-9645. [Link]
  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

Sources

Technical Support Center: Improving the Solubility of 3-Chloro-2-methoxypyridine-5-boronic Acid for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-2-methoxypyridine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges commonly encountered during synthetic reactions, particularly Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we have structured this guide to not only offer solutions but to explain the underlying chemical principles, ensuring you can adapt these strategies to your specific experimental needs.

Understanding the Challenge: The Nature of Pyridine Boronic Acids

This compound, like many heteroaromatic boronic acids, can present significant solubility hurdles. Its structure contains both a basic pyridine nitrogen and an acidic boronic acid moiety, which can lead to zwitterionic character and strong intermolecular interactions (e.g., hydrogen bonding). This often results in high crystallinity and poor solubility in common non-polar organic solvents used for cross-coupling reactions. Furthermore, boronic acids can form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can also have different solubility profiles and reactivity.

This guide will address the most frequently asked questions and provide robust, field-proven strategies to overcome these issues, enhancing reaction consistency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my reaction solvent. What are my options?

A1: Incomplete dissolution is a primary cause of low yield and poor reproducibility. When the boronic acid does not fully enter the solution phase, its availability for the catalytic cycle is severely limited. The choice of solvent or solvent system is the first and most critical parameter to adjust.

Troubleshooting Steps: Solvent System Optimization
  • Introduce a Polar, Protic Co-Solvent: The most common and effective strategy is to use a mixed solvent system. While non-polar aprotic solvents like dioxane, toluene, or THF are standard for Suzuki couplings, adding a polar co-solvent like water or an alcohol can dramatically improve the solubility of the boronic acid and the inorganic base.[1][2][3]

    • Rationale: Water can disrupt the crystalline lattice of the boronic acid and facilitate the dissolution of inorganic bases (e.g., K₂CO₃, K₃PO₄), which are crucial for the reaction.[3] Alcohols such as ethanol or tert-butanol can also serve this purpose.[1][4] A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.[2][5][6]

  • Switch to a More Polar Aprotic Solvent: If aqueous conditions are undesirable (e.g., due to a water-sensitive substrate), consider using more polar aprotic solvents like DMF, DME, or 2-MeTHF. However, be aware that these can sometimes complicate product purification.

  • Increase Reaction Temperature: Heating the reaction mixture will generally increase the solubility of the starting materials. Ensure the temperature is appropriate for the stability of your substrates and catalyst.

Data Presentation: Solvent Selection Guide
Solvent SystemTypical Ratio (Organic:Aqueous)AdvantagesConsiderations
Dioxane / H₂O4:1 or 5:1Excellent for many Suzuki couplings; good balance of polarity.Dioxane has a high freezing point (11.8 °C).
Toluene / H₂O10:1Higher boiling point allows for higher reaction temperatures.Less polar than Dioxane or THF.
THF / H₂O4:1Lower boiling point; easier to remove post-reaction.Can be too volatile for prolonged heating.
DME / H₂O4:1Good solvating properties.Similar to THF.
Acetonitrile / H₂O4:1Good for dissolving polar compounds.Can sometimes interfere with catalyst activity.
Visualization: Solvent Optimization Workflow

start Poor Boronic Acid Solubility Observed solvent_choice Select Initial Solvent System (e.g., Dioxane/H₂O 4:1) start->solvent_choice check_sol Is solubility adequate at reaction temp? solvent_choice->check_sol increase_water Increase proportion of polar co-solvent (e.g., to 3:1) check_sol->increase_water No success Proceed with Reaction check_sol->success Yes increase_water->check_sol change_solvent Switch to alternative solvent system (e.g., Toluene/EtOH) increase_water->change_solvent If still poor change_solvent->check_sol fail Consider Derivatization (See Q3) change_solvent->fail If all fail cluster_0 Activation Step boronic_acid R-B(OH)₂ (this compound) Poorly Soluble / Less Nucleophilic boronate [R-B(OH)₃]⁻ (Active Boronate Species) More Soluble / More Nucleophilic boronic_acid->boronate + OH⁻ (from Base) transmetalation Transmetalation with [LₙPd(II)-X] boronate->transmetalation

Caption: The base activates the boronic acid to form a soluble, reactive boronate.

Q3: My boronic acid appears to be decomposing during the reaction, leading to side products. How can I prevent this?

A3: Boronic acid decomposition is a common side reaction that competes with the desired cross-coupling. The primary decomposition pathway is protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond, often promoted by aqueous basic conditions and elevated temperatures.

[2][7][8]#### Troubleshooting Steps: Minimizing Decomposition

  • Convert to a More Stable Derivative: This is a highly effective strategy for sensitive boronic acids. Converting the boronic acid to a boronic ester or trifluoroborate salt protects the C-B bond from premature cleavage and often improves solubility and handling. [2][7] * Pinacol Ester (Bpin): The most common derivative. It is significantly more stable than the corresponding boronic acid and readily soluble in typical organic solvents. I[7]t can be used directly in the coupling reaction, often with a strong base like K₃PO₄ to facilitate in-situ hydrolysis or activation.

    • Trifluoroborate Salts (BF₃K): These are highly crystalline, air-stable solids that are also excellent coupling partners. They slowly release the boronic acid under the reaction conditions.

  • Use Milder Bases: If protodeboronation is a major issue, switching to a milder base like KF can be beneficial.

[2]3. Employ Anhydrous Conditions: For extremely sensitive substrates, rigorously anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be employed, though this requires more stringent experimental technique.

[2]4. Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of decomposition relative to the rate of coupling.

[2]#### Visualization: Competing Reaction Pathways

boronic_acid Boronic Acid (Starting Material) desired_path Suzuki Coupling boronic_acid->desired_path Pd Catalyst, Base, Ar-X side_path Protodeboronation (Decomposition) boronic_acid->side_path H₂O, Base, Heat

Caption: Desired Suzuki coupling competes with decomposition pathways.

Experimental Protocol: General Starting Point for Suzuki-Miyaura Coupling

This protocol is a robust starting point and should be optimized for your specific aryl halide coupling partner.

  • Reagent Preparation:

    • To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere:

    • Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The concentration should typically be between 0.1 M and 0.2 M relative to the limiting reagent.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand if required. For challenging couplings, a Buchwald precatalyst like XPhos Pd G3 (0.5–2 mol%) is recommended.

[6]5. Reaction:

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Chemistry Europe.
  • Formulation of boronic acid compounds - Google Patents.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate.
  • Suzuki reaction - Wikipedia.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Preparation and uses of conjugated solid supports for boronic acids - Google Patents.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-methoxypyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging building block in cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and optimize your experiments.

Introduction: Understanding the Challenges

This compound is a valuable reagent for introducing a substituted pyridine moiety, a common scaffold in pharmaceuticals. However, its unique structure presents a confluence of challenges that can lead to failed or low-yielding reactions. Success requires a nuanced understanding of its properties:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a well-documented issue for nitrogen-containing heterocycles in cross-coupling chemistry.[1][2]

  • Aryl Chloride Inertness: The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts in the rate-limiting oxidative addition step of the Suzuki-Miyaura catalytic cycle.[3][4] This necessitates the use of highly active catalyst systems.

  • Boronic Acid Instability: Like many heteroaryl boronic acids, this reagent is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under heating or non-optimal pH conditions.[1][5]

  • Electronic Effects: The presence of an electron-donating methoxy group at the 2-position can further decrease the reactivity of the adjacent C-Cl bond towards oxidative addition.[3]

This guide provides a question-and-answer framework to directly address the issues arising from these properties.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction shows no product formation, and I've recovered most of my starting materials. What are the first things I should check?

This is a common and frustrating issue, often pointing to a fundamental problem with the reaction setup or the activity of the catalytic system.

The Scientist's Perspective: Complete lack of conversion suggests that the catalytic cycle is not initiating. The most likely culprits are an inactive catalyst, insufficient reaction temperature to overcome the activation energy for the C-Cl bond, or immediate catalyst poisoning.

Troubleshooting Workflow:

Caption: Suzuki cycle showing points of potential failure.

Actionable Steps:

  • Choose a More Robust Ligand: Standard phosphine ligands like PPh₃ can dissociate from the palladium center, which can then be poisoned by the pyridine. Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium, resisting inhibition and promoting the desired catalytic cycle. [6]2. Increase Catalyst/Ligand Loading: If you suspect gradual deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be sufficient to drive the reaction to completion.

  • Check Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition. For monodentate ligands (like Buchwald ligands), a Ligand:Pd ratio of 2:1 to 4:1 is a good starting point. [7]4. Phase-Transfer Catalysts: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help stabilize the palladium catalyst and improve yields, especially in biphasic systems. [8]

Protocols and Data Tables
Table 1: Recommended Catalyst Systems for C-Cl Coupling
Palladium PrecursorLigandTypical Pd Loading (mol%)Typical L:Pd RatioWhen to Use
Pd₂(dba)₃SPhos1.5 - 32:1General, robust starting point for electron-rich chlorides.
Pd(OAc)₂XPhos2 - 42:1Excellent for sterically hindered or challenging aryl chlorides. [3]
Pd(OAc)₂RuPhos2 - 42:1Often effective when other ligands fail; good for heteroaryl chlorides.
PdCl₂(dppf)(Internal)3 - 51:1Less active, but sometimes effective. A good baseline to compare against. [9]
Table 2: Base and Solvent Selection Guide
BaseSolvent SystemTypical Temp. (°C)ProsCons / Considerations
K₃PO₄1,4-Dioxane / H₂O90 - 100Strong, non-nucleophilic base. Good for sensitive boronic acids.Dioxane quality is critical; must be peroxide-free.
Cs₂CO₃Toluene / H₂O100 - 110Highly effective, often provides faster rates. Good solubility. [3]More expensive. Can be very basic, potentially causing side reactions.
K₂CO₃Acetonitrile / H₂O80 - 85Milder conditions, common and inexpensive.Often insufficient for C-Cl activation; higher risk of protodeboronation. [9]
NaOtBuToluene or Dioxane80 - 100Very strong base, can be effective under anhydrous conditions.Can promote dehalogenation and other side reactions.
Experimental Protocol 1: General Starting Conditions

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl/heteroaryl bromide or iodide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three to five times.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the limiting aryl halide.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Storage and Handling of Boronic Acid

Proper storage is essential to maintain the integrity of this compound.

  • Storage Conditions: Store in a tightly sealed container in a refrigerator or freezer (-20 °C is ideal) under an inert atmosphere (argon or nitrogen). [10]* Handling: Minimize exposure to air and moisture. [11]When weighing, do so quickly and in a low-humidity environment if possible. For long-term storage of an opened bottle, consider placing it inside a larger, sealed container with desiccant.

  • Stability: Boronic acids can dehydrate to form boroxines (cyclic anhydrides). While boroxines are often still reactive in Suzuki couplings, the change in molecular weight can affect stoichiometry. If you suspect boroxine formation, it is best to use a fresh batch of the reagent.

References
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
  • Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. [Link]
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
  • Protodeboron
  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
  • Why can't I achieve good yields for this Suzuki reaction?
  • The proposed mechanism for protodeboronation of arylboronic acids.

Sources

Technical Support Center: The Effect of Temperature on 3-Chloro-2-methoxypyridine-5-boronic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This guide focuses on a common yet critical challenge: managing the reaction temperature in Suzuki-Miyaura couplings involving 3-Chloro-2-methoxypyridine-5-boronic acid and its impact on overall reaction efficiency.

Understanding the Core Challenge: A Balancing Act

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable versatility.[1][2] However, success with a substrate like this compound hinges on a delicate balance. On one hand, the presence of an aryl chloride—a relatively unreactive electrophile—often necessitates elevated temperatures to facilitate the rate-limiting oxidative addition step.[2][3] On the other hand, heteroaromatic boronic acids are notoriously prone to degradation and side reactions at high temperatures. This guide will help you navigate this thermodynamic tightrope.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is key to effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst. Temperature influences the rate of each of these steps.

Suzuki_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Aryl Chloride) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][4]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My coupling reaction with this compound is giving a very low yield or failing completely. Is temperature the likely culprit?

A1: Temperature is a primary and critical parameter to investigate, especially with this substrate combination. The C-Cl bond in your electrophile is significantly less reactive than corresponding C-Br or C-I bonds, meaning it requires more energy to undergo oxidative addition with the palladium catalyst.[2][3]

  • Causality: If the temperature is too low (e.g., < 70 °C), the oxidative addition step, which is often the rate-determining step, will be exceedingly slow or may not proceed at all, resulting in the recovery of unreacted starting materials. Conversely, simply increasing the temperature indefinitely is not the solution, as this can lead to the issues described below.

  • Initial Recommendation: For this specific coupling, a starting temperature range of 80-100 °C is advisable.[5][6] If you see no product formation, a careful, incremental increase in temperature is a logical next step, but it must be done in conjunction with monitoring for the side reactions outlined in Q2 and Q3.

Q2: I'm observing a significant amount of 2-methoxy-3-chloropyridine in my crude product mixture. What is this side product and how is it related to temperature?

A2: You are observing the result of protodeboronation , a major decomposition pathway for boronic acids.[7] This side reaction involves the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile.

  • Causality: Heteroaromatic boronic acids, including pyridine-based ones, are particularly susceptible to this process.[3][7][8] The reaction is often catalyzed by residual acid or base and is significantly accelerated by:

    • High Temperatures: Increased thermal energy promotes the cleavage of the carbon-boron bond. The first report of protodeboronation involved heating phenylboronic acid in water at 140-150 °C.[7]

    • Aqueous Conditions: The presence of a proton source (like water, which is often used as a co-solvent) facilitates the reaction.

  • Troubleshooting Strategy:

    • Lower the Temperature: This is the most direct way to mitigate protodeboronation. Find the "sweet spot" where the desired coupling proceeds faster than the decomposition.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed or the reaction stalls, work it up immediately. Prolonged heating will only increase the amount of the protodeboronated side product.

    • Use Boronic Esters: Consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate.[3][7] These derivatives exhibit slower, controlled release of the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.[7]

Q3: My reaction mixture turns black and then stalls. What does this indicate?

A3: The formation of a black precipitate is almost always indicative of palladium catalyst decomposition into palladium black.[9] This is a common failure mode in cross-coupling reactions and is strongly linked to temperature.

  • Causality: The active Pd(0) catalyst is thermally unstable and can aggregate into inactive palladium black, especially at high temperatures.[9] This process is exacerbated by the presence of oxygen. While the reaction should be run under an inert atmosphere, even trace amounts of oxygen can contribute to catalyst decomposition at elevated temperatures.

  • Troubleshooting Strategy:

    • Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or to use a freeze-pump-thaw technique for more sensitive reactions.[10]

    • Screen Lower Temperatures: Excessive heat is a primary driver of decomposition. Try running the reaction at the lower end of the effective range (e.g., 80 °C).

    • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes that are less prone to decomposition at higher temperatures.[6][9]

Q4: How can I systematically determine the optimal temperature for my coupling reaction?

A4: An empirical approach through a temperature screening experiment is the most reliable method. This involves running several small-scale reactions in parallel under identical conditions, with temperature as the only variable.

ParameterRecommendation for ScreeningRationale
Temperature Range 70 °C, 80 °C, 90 °C, 100 °C, 110 °CThis range covers the typical window from minimal reactivity to potential decomposition for a challenging aryl chloride coupling.[5][6][10]
Monitoring TLC or LC-MS at set time points (e.g., 1h, 4h, 12h)Allows for tracking the consumption of starting materials and the formation of both the desired product and key byproducts (e.g., protodeboronation).
Analysis Compare conversion to product vs. formation of byproductsThe optimal temperature is the one that provides the highest yield of the desired product in a reasonable timeframe, with minimal side reactions.

Experimental Protocols

Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to identifying the optimal reaction temperature.

  • Reaction Setup: In five separate oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.2 eq), the aryl halide coupling partner (1.0 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[6]

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a suitable concentration (e.g., 0.1 M).[5]

  • Heating: Place each vial in a pre-heated heating block or oil bath set to the desired screening temperatures (70, 80, 90, 100, 110 °C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC and/or LC-MS to assess conversion and byproduct formation.

  • Analysis: Continue monitoring at regular intervals until the reaction with the highest conversion appears to have stalled. This will identify the most effective temperature.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing issues related to reaction temperature.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Temp Is Temperature in 80-100°C range? Start->Check_Temp Increase_Temp Action: Incrementally increase temperature (e.g., to 110°C). Monitor closely. Check_Temp->Increase_Temp No Check_Byproducts Are byproducts observed? (Protodeboronation, Black Precipitate) Check_Temp->Check_Byproducts Yes Increase_Temp->Check_Byproducts Protodeboronation Issue: Protodeboronation (Boronic Acid Degradation) Check_Byproducts->Protodeboronation Yes, Protodeboronation Decomposition Issue: Catalyst Decomposition (Palladium Black) Check_Byproducts->Decomposition Yes, Black Precipitate Success Reaction Optimized Check_Byproducts->Success No, yield improves Solution_Proto Action: Lower temperature. Reduce reaction time. Consider boronic ester. Protodeboronation->Solution_Proto Solution_Decomp Action: Lower temperature. Improve degassing. Use more robust ligand. Decomposition->Solution_Decomp

Caption: A logical workflow for troubleshooting temperature-related issues.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Temperature and time screening for Suzuki coupling of 1 with 2.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • The effect of various temperatures on the Suzuki coupling reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How can I solve my problem with Suzuki coupling?
  • Protodeboron
  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. BenchChem.
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • Suzuki reaction. Wikipedia.

Sources

screening ligands for difficult couplings with 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Difficult Suzuki-Miyaura Couplings

Welcome to the technical support center for 3-chloro-2-methoxypyridine-5-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize even the most challenging couplings.

The structure of this compound presents a unique set of challenges. The pyridine ring is electron-deficient, and the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, making oxidative addition the rate-limiting step in many cases.[1][2] Furthermore, the presence of the pyridine nitrogen introduces the potential for catalyst inhibition. This guide will address these specific issues head-on.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries and concerns when working with this reagent.

Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?

Low conversion is a frequent issue and can stem from several factors. As an electron-deficient heteroaryl chloride, the oxidative addition step of the catalytic cycle can be difficult.[2] Key areas to investigate are:

  • Inactive Catalyst/Ligand System: The C-Cl bond requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition.[1][3][4]

  • Inappropriate Base or Solvent: The base is critical for activating the boronic acid for transmetalation.[2] Poor solubility of the base or reactants can stall the reaction.

  • Low Reaction Temperature: C-Cl bond activation typically requires higher temperatures than C-Br or C-I bonds, often in the range of 80-120 °C.[5]

  • Boronic Acid Instability: Heteroaryl boronic acids can be susceptible to decomposition, especially protodeboronation, under the reaction conditions.[2][6]

Q2: What are the best initial conditions (catalyst, ligand, base, solvent) to try for a coupling with this boronic acid?

For a robust starting point, especially when coupling with an aryl or heteroaryl bromide/chloride, a system known for its high activity is recommended.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) for generating the active catalyst.
Ligand XPhos or SPhosBulky, electron-rich biarylphosphine ligands that excel at activating C-Cl bonds and promoting reductive elimination.[1][2]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively activate the boronic acid with good solubility in common solvent systems.[1][2]
Solvent 1,4-Dioxane/H₂O or TolueneAprotic solvents are generally preferred. A small amount of water can aid in dissolving the base and facilitating the hydrolysis of boronate esters.[1]
Temperature 100-110 °CNecessary to overcome the activation barrier for C-Cl oxidative addition.[1]

Q3: I'm observing significant byproduct formation, mainly homocoupling of my coupling partner and decomposition of the boronic acid. How can I minimize this?

Byproduct formation is often a sign of suboptimal reaction kinetics or the presence of oxygen.

  • Protodeboronation (Loss of Boronic Acid): This is the cleavage of the C-B bond, replacing it with a hydrogen atom. It can be accelerated by excessive heat, prolonged reaction times, or insufficient base strength.[2][7] Consider using a stronger base or protecting the boronic acid as a more stable MIDA boronate, which allows for slow release during the reaction.[6]

  • Homocoupling: This side reaction is frequently promoted by the presence of oxygen.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2]

  • Dehalogenation: This involves replacing the chlorine on the pyridine ring with hydrogen. This can also be minimized by ensuring an inert atmosphere and selecting an appropriate ligand.[2]

Part 2: Troubleshooting and Optimization Guides

When standard conditions fail, a systematic approach is required. This section provides detailed workflows and protocols to diagnose and solve complex coupling problems.

Guide 1: Systematic Troubleshooting of Low Conversion

Low or no yield is the most common failure mode. This workflow provides a logical decision tree for identifying the root cause.

Troubleshooting_Workflow start Low / No Yield check_reagents Verify Reagent Quality - Boronic Acid (NMR) - Coupling Partner - Solvent (Anhydrous/Degassed) - Base (Dry) start->check_reagents Step 1 check_conditions Review Reaction Setup - Inert Atmosphere (Ar/N2)? - Correct Temperature? - Efficient Stirring? check_reagents->check_conditions Reagents OK screen_ligands Screen Ligands (See Table 2) check_conditions->screen_ligands Setup OK screen_bases Screen Bases - K3PO4, Cs2CO3, K2CO3 screen_ligands->screen_bases No Improvement success Successful Coupling screen_ligands->success Improvement screen_solvents Screen Solvents - Dioxane, Toluene, THF, DMF screen_bases->screen_solvents No Improvement screen_bases->success Improvement optimize_temp Optimize Temperature (80°C to 120°C) screen_solvents->optimize_temp No Improvement screen_solvents->success Improvement optimize_temp->success Improvement

Caption: Troubleshooting workflow for failed Suzuki couplings.

Guide 2: Ligand Screening Protocol for Difficult Couplings

The choice of ligand is paramount for activating the C-Cl bond of the pyridine.[1] Electron-rich and sterically hindered phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

Recommended Ligands for Screening:

Ligand ClassExamplesKey Characteristics & Use Case
Buchwald Biarylphosphines XPhos, SPhos, RuPhosHighly electron-rich and bulky. The gold standard for challenging C-Cl couplings.[1][2]
Ferrocenyl Phosphines dppfBidentate ligand offering high catalyst stability. Good for preventing palladium black precipitation.[8]
Carbene Ligands IPr, SImesN-Heterocyclic Carbenes (NHCs) are strong electron donors that can be effective alternatives to phosphines.
Ylide-Substituted Phosphines Offer exceptionally high electron density at the phosphorus center, enabling high activity even at lower temperatures.[8]

Experimental Protocol: Ligand Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal ligand.

  • Preparation: In a glovebox, arrange an array of reaction vials, each containing a stir bar.

  • Add Solids: To each vial, add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Add Catalyst Precursor: Prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) in the chosen solvent (e.g., anhydrous, degassed toluene). Add the appropriate volume to each vial.

  • Add Ligands: To each respective vial, add the specific ligand to be screened (typically 3-4 mol%).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 110 °C).

  • Monitoring & Analysis: Stir the reactions for 12-24 hours. After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Guide 3: Managing Boronic Acid Instability

A common but often overlooked issue is the decomposition of the boronic acid in situ, which competes with the desired coupling reaction.[6] This is particularly relevant for heteroaryl boronic acids.

Indicators of Instability:

  • Stalled reaction progress after initial conversion.

  • Presence of 3-chloro-2-methoxypyridine in the crude reaction mixture (from protodeboronation).

Solutions:

  • Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant solids.[6] Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. This "slow-release" mechanism maintains a low, steady concentration of the unstable boronic acid, favoring cross-coupling over decomposition.[6]

  • Anhydrous Conditions: While some water can be beneficial, excessive water can promote hydrolysis of the boronic acid.[8] If protodeboronation is severe, switching to a completely anhydrous system (e.g., dry toluene or THF with a soluble base like LiOtBu) may be beneficial.

  • Minimize Reaction Time: Monitor the reaction closely by LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to harsh conditions.[2]

Parameter_Interplay Ligand Ligand (e.g., XPhos) Yield Desired Product Yield Ligand->Yield ++ (Bulky, e⁻-rich) Byproducts Byproducts (Protodeboronation, Homocoupling) Ligand->Byproducts -- (Prevents Pd Black) Base Base (e.g., K3PO4) Base->Yield + (Strong, soluble) Base->Byproducts -- (Sufficiently strong prevents protodeboronation) Solvent Solvent (e.g., Dioxane/H2O) Solvent->Yield +/- (Solubility) Temperature Temperature (e.g., 110°C) Temperature->Yield ++ (Activates C-Cl) Temperature->Byproducts + (Can increase decomp.)

Sources

Validation & Comparative

A Comparative Guide to Alternative Reagents for 3-Chloro-2-methoxypyridine-5-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of highly functionalized heteroaromatic compounds is a cornerstone of innovation. Substituted pyridines are privileged scaffolds, appearing in a multitude of FDA-approved drugs and advanced materials. 3-Chloro-2-methoxypyridine-5-boronic acid has emerged as a valuable building block, enabling the introduction of the 3-chloro-2-methoxypyridin-5-yl moiety through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This reaction's popularity stems from the low toxicity of boron reagents, mild reaction conditions, and exceptional functional group tolerance.[2][3]

However, the "one-size-fits-all" approach is seldom optimal in complex synthetic campaigns. Researchers may seek alternatives to this compound due to various factors including stability, reactivity, commercial availability, or the need to circumvent challenging purification steps. Protodeboronation, a common side reaction with heteroaryl boronic acids, can diminish yields and complicate product isolation.[4] This guide provides an in-depth comparison of viable alternatives, offering field-proven insights and experimental data to empower researchers in making informed decisions for their specific synthetic challenges.

Profiling the Core Reagent: this compound

This compound (CAS 942438-89-3) is a trifunctional reagent offering a unique combination of chemical handles.[5]

  • The Pyridine Core: An electron-deficient aromatic system prevalent in bioactive molecules.

  • The Boronic Acid (-B(OH)₂): The reactive group for the Suzuki-Miyaura coupling, enabling C-C bond formation. Its position at the 5-locus generally provides good reactivity.[6]

  • The Chloro Group (-Cl): A versatile handle for subsequent cross-coupling reactions, allowing for sequential, site-selective functionalization. Aryl chlorides are typically less reactive than bromides or iodides, often requiring more active catalyst systems.[7]

  • The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the pyridine ring, influencing the reactivity of the C-Cl bond and the overall physicochemical properties of the resulting molecule.[7]

Its primary utility lies in palladium-catalyzed Suzuki-Miyaura reactions with aryl or heteroaryl halides to construct complex biaryl structures, which are key intermediates in drug discovery programs.[1]

A Curated Selection of Alternative Reagents

The choice of an alternative is dictated by the specific requirements of the synthetic route. We can categorize these alternatives based on the nature of the modification to the core boronic acid structure.

Boronic Acid Esters: Enhancing Stability and Handling

Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides, which can complicate accurate mass measurement and may exhibit different reactivity. Boronic acid esters, particularly pinacol esters, offer a robust solution to this stability issue.[8]

  • Alternative: this compound pinacol ester

  • Rationale for Use: Pinacol esters are significantly more stable, less prone to protodeboronation, and are often crystalline solids with improved handling characteristics and shelf-life. They are compatible with a wide range of reaction conditions and are particularly useful in multi-step syntheses where the boron moiety must endure various transformations.[8]

  • Reactivity Profile: While generally stable, the transmetalation step in the Suzuki-Miyaura catalytic cycle requires the cleavage of the B-O bond, which can be slower compared to the free boronic acid. However, under appropriate basic conditions (e.g., using K₃PO₄), high coupling yields are routinely achieved.[2] The presence of water can sometimes be beneficial, potentially by hydrolyzing the ester to the more reactive boronic acid in situ.[9]

Isomeric and Structurally Related Pyridine Boronic Acids

Exploring isomeric boronic acids allows for the introduction of the substituted pyridine moiety with different connectivity, which is crucial for structure-activity relationship (SAR) studies in drug development.

  • Alternative Examples:

    • (5-Chloro-2-methoxypyridin-3-yl)boronic acid (CAS 943153-22-8)[10][11]

    • 6-Chloro-2-methoxypyridine-3-boronic acid

  • Rationale for Use: The primary driver for using an isomer is to access different chemical space and modulate the biological activity or material properties of the final compound. The position of the boron group and substituents dramatically affects the vector and geometry of the resulting molecule.

  • Reactivity Profile: The position of the boronic acid group on the pyridine ring significantly impacts reactivity.[6] Boronic acids at the 2-position of the pyridine ring are notoriously challenging due to potential catalyst inhibition by the adjacent nitrogen atom and increased susceptibility to protodeboronation, a phenomenon known as the "2-pyridyl problem".[4][6] Boronic acids at the 3- and 5-positions, like our core reagent, generally exhibit better reactivity.[6]

Advanced Boron Reagents: Trifluoroborates and MIDA Boronates

For particularly challenging substrates or when exceptional stability is required, potassium organotrifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates represent the next generation of boron reagents.

  • Alternative Examples:

    • Potassium (3-chloro-2-methoxypyridin-5-yl)trifluoroborate

    • 3-Chloro-2-methoxypyridine-5-MIDA boronate

  • Rationale for Use:

    • Trifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are monomeric and easy to handle. They are exceptionally resistant to protodeboronation and can be used under a wider range of conditions, including aqueous environments.[8]

    • MIDA Boronates: These reagents offer unparalleled stability, rendering the boron moiety inert to a vast array of reaction conditions, including chromatography. This allows for the boron group to be carried through multiple synthetic steps as a "masked" boronic acid. The boronic acid can then be "slow-released" under specific basic conditions just before the desired cross-coupling reaction.[8]

  • Reactivity Profile: Both trifluoroborates and MIDA boronates require specific activation conditions for the Suzuki-Miyaura coupling to proceed. Trifluoroborates typically require a base like Cs₂CO₃ or K₂CO₃ for efficient transmetalation. MIDA boronates require aqueous basic conditions (e.g., NaOH or K₃PO₄) to hydrolyze the MIDA group and release the active boronic acid for the catalytic cycle.[8]

Alternative Cross-Coupling Methodologies (Non-Boron Reagents)

When Suzuki-Miyaura coupling proves problematic, alternative C-C bond-forming reactions using different organometallic reagents can be employed.

  • Alternative Reactions:

    • Stille Coupling: Uses organotin (stannane) reagents.

    • Negishi Coupling: Uses organozinc reagents.

  • Rationale for Use: These methods can be advantageous for specific substrate combinations where Suzuki coupling fails. Negishi couplings, for instance, are often highly reactive and can proceed under very mild conditions.[12] Stille couplings are known for their excellent functional group tolerance.[12]

  • Key Disadvantages: The primary drawback of these alternatives is the toxicity and handling difficulties associated with the reagents. Organotin compounds are highly toxic, and organozinc reagents are often air and moisture-sensitive, requiring stringent inert atmosphere techniques.[12]

Data Presentation: Comparative Overview

Reagent TypeExample StructureKey AdvantagesKey Disadvantages/Challenges
Boronic Acid This compoundReadily available, high atom economy.Potential for instability (boroxine formation), susceptible to protodeboronation.
Pinacol Ester This compound pinacol esterHigh stability, crystalline, easy to handle and purify.May require slightly more forcing conditions for transmetalation.
Trifluoroborate Potassium (3-chloro-2-methoxypyridin-5-yl)trifluoroborateMonomeric, highly stable to air and moisture, resistant to protodeboronation.Requires specific activation, lower atom economy than boronic acids.
MIDA Boronate 3-Chloro-2-methoxypyridine-5-MIDA boronateExceptionally stable ("masked" boronic acid), compatible with chromatography.Requires a dedicated deprotection step prior to coupling.
Organostannane 5-(Tributylstannyl)-3-chloro-2-methoxypyridineExcellent functional group tolerance, often no base required.High toxicity of tin reagents and byproducts.
Organozinc (3-Chloro-2-methoxypyridin-5-yl)zinc chlorideHigh reactivity, mild reaction conditions.Air and moisture sensitive, requiring inert techniques.

Experimental Protocols

The following protocols are generalized starting points based on established methods for structurally similar compounds.[7][13] Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling using this compound

Reaction: Coupling of this compound with a generic Aryl Bromide (Ar-Br).

Rationale: This protocol employs a modern catalyst system (Pd₂(dba)₃ with a biarylphosphine ligand like XPhos) that is highly effective for coupling less reactive chloro-heterocycles.[7][13] Cesium carbonate is a strong base often used to promote these challenging couplings.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), Cesium Carbonate (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).

  • Evacuate and backfill the vial with the inert atmosphere three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Pyridine Boronic Acid Pinacol Ester

Reaction: Coupling of a generic Pyridine Boronic Acid Pinacol Ester with an Aryl Chloride (Ar-Cl).

Rationale: This protocol uses a slightly different catalyst system (Pd(OAc)₂ with SPhos) and a phosphate base, a combination known to be effective for coupling stable boronic esters with challenging aryl chlorides.[7] The 2:1 mixture of dioxane and water can facilitate the reaction.[2]

Materials:

  • Pyridine Boronic Acid Pinacol Ester (1.2 equivalents)

  • Aryl Chloride (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Dioxane and Water (e.g., 2:1 mixture)

Procedure:

  • To a reaction vial, add the Aryl Chloride (1.0 mmol), Pyridine Boronic Acid Pinacol Ester (1.2 mmol), Potassium Phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).

  • Add degassed dioxane (4 mL) and degassed water (2 mL).

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Visualizations

Caption: Molecular structures of the core reagent and its primary alternatives.

G reagents 1. Combine Reagents (Aryl Halide, Boron Reagent, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Workup (Dilute, Filter, Wash) heat->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Sources

The Halogen Dance: A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Pyridine Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and hetero-biaryl scaffolds, motifs central to countless pharmaceutical agents and functional materials. Within this landscape, halo-pyridine boronic acids serve as indispensable building blocks. The choice between a chloro- or bromo-substituted pyridine boronic acid is a critical decision point in synthetic design, profoundly influencing reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the reactivity of these two halogenated building blocks, supported by experimental data and grounded in mechanistic principles, to empower researchers in making informed strategic decisions.

The Core Principle: A Tale of Two Bonds

The fundamental difference in reactivity between chloro- and bromo-pyridine boronic acids in palladium-catalyzed cross-coupling reactions is rooted in the intrinsic properties of the carbon-halogen bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen (C-X) bond dissociation energy (BDE).[1]

The C-Cl bond is significantly stronger and thus requires more energy to break than the C-Br bond. This disparity is the primary determinant of reactivity, as the oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1]

Comparative Bond Dissociation Energies (BDEs) in the Pyridine Ring

BondCalculated BDE (kcal/mol)
C-Cl (at C2)~95-96
C-Br (at C2)~88-89

Note: BDE values are calculated for 2-halopyridines. The C-Cl BDE is consistently ~7.55 kcal/mol higher than the C-Br BDE across different positions on the pyridine ring.

This energy difference dictates that chloro-pyridines are inherently less reactive than their bromo- counterparts, often necessitating more robust catalytic systems, higher temperatures, or longer reaction times to achieve comparable yields.[1]

The Mechanistic Nuances of Oxidative Addition

While BDE provides a foundational understanding, the mechanism of oxidative addition is more nuanced. For the reaction to proceed, the Pd(0) catalyst must insert into the C-X bond. This step is heavily influenced by the choice of supporting ligands on the palladium center. To overcome the higher activation energy associated with C-Cl bond cleavage, highly active catalyst systems are required. These typically feature bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] Such ligands promote the formation of a more reactive, monoligated L1Pd(0) species, which facilitates the oxidative addition of the less reactive aryl chloride.

Interestingly, the mechanism of oxidative addition can differ between chloro- and bromo-arenes. Studies have suggested that for bromo-pyridines, the reaction can proceed via a classical concerted mechanism. In contrast, for the more challenging chloro-pyridines, an SNAr-type mechanism may be operative, particularly with electron-deficient rings. The choice of ligand can also influence the preferred mechanistic pathway and even the site-selectivity in di-halogenated pyridines by stabilizing different palladium intermediates (12e⁻ vs. 14e⁻).

Experimental Data: A Head-to-Head Comparison

To provide a tangible comparison, the following data is synthesized from a study by Yılmaz et al., which investigated the Suzuki-Miyaura coupling of 2-chloro- and 2-bromopyridine with phenylboronic acid under microwave-assisted conditions. While this example uses halopyridines rather than the corresponding boronic acids as the halide-bearing partner, the reactivity principles of the C-X bond remain directly comparable and illustrative.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 2-Halo-pyridines with Phenylboronic Acid

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (min)Yield (%)
2-Bromopyridine1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium saltK₂CO₃DMF/H₂O (1:1)120370.0
2-Chloropyridine1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium saltK₂CO₃DMF/H₂O (1:1)120345.6

Data extracted from Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3638-3654.[2]

The data clearly demonstrates that under identical, optimized conditions, the bromo-pyridine provides a significantly higher yield than the chloro-pyridine, underscoring its greater reactivity.

Strategic Implications for the Synthetic Chemist

The choice between a chloro- or bromo-pyridine boronic acid is a strategic one, with implications for both the synthetic route and the overall cost.

  • Bromo-Pyridine Boronic Acids : These are the reagents of choice when milder reaction conditions are desired and high reactivity is paramount. They are particularly advantageous in the late stages of a synthesis where preserving sensitive functional groups is crucial. The higher reactivity often translates to shorter reaction times and simpler purification.

  • Chloro-Pyridine Boronic Acids : While less reactive, chloro-pyridines are often more cost-effective and readily available starting materials. The development of advanced, highly active palladium catalysts has made their use in cross-coupling reactions increasingly routine. They are a viable option when the cost of the starting material is a significant driver and the use of a more sophisticated catalyst system is feasible. Furthermore, the differential reactivity between C-Cl and C-Br bonds can be exploited for selective, sequential cross-coupling reactions on di-halogenated pyridines.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-X Halo-Pyridine (Ar-X) R-B(OH)2 Pyridine Boronic Acid (R-B(OH)2) R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_A Reaction A: Chloro-Pyridine Boronic Acid cluster_B Reaction B: Bromo-Pyridine Boronic Acid A1 Combine Chloro-Pyridine Boronic Acid, Aryl Halide, Base, Catalyst, Ligand A2 Add Degassed Solvent A1->A2 A3 Heat to Reaction Temperature (e.g., 80-120°C) A2->A3 A4 Monitor Progress (TLC, LC-MS) A3->A4 A5 Work-up & Purification A4->A5 A6 Analyze Yield & Purity A5->A6 Compare Compare Reactivity, Yields, and Reaction Times A6->Compare B1 Combine Bromo-Pyridine Boronic Acid, Aryl Halide, Base, Catalyst, Ligand B2 Add Degassed Solvent B1->B2 B3 Heat to Reaction Temperature (e.g., 80-120°C) B2->B3 B4 Monitor Progress (TLC, LC-MS) B3->B4 B5 Work-up & Purification B4->B5 B6 Analyze Yield & Purity B5->B6 B6->Compare Start Start Start->A1 Start->B1

Caption: A parallel workflow for the comparative study of chloro- and bromo-pyridine boronic acids.

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of chloro- and bromo-pyridine boronic acids.

Objective: To compare the yield and reaction rate of a biaryl product starting from a chloro-pyridine boronic acid versus a bromo-pyridine boronic acid.

Materials:

  • Chloro- or Bromo-Pyridine Boronic Acid (1.0 mmol, 1.0 equiv)

  • Aryl Halide (e.g., 4-bromoanisole) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the pyridine boronic acid, aryl halide, base, palladium source, and ligand.

  • Seal the vessel and evacuate and backfill with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress at regular intervals (e.g., every hour) by an appropriate analytical technique (e.g., TLC, LC-MS, or GC) to compare the rates of conversion.

  • Upon completion (or after a set time, e.g., 24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

  • Determine the isolated yield and compare the results for the chloro- and bromo-pyridine boronic acid reactions.

Conclusion

References

  • Yilmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3638-3654. [Link]
  • Gronert, S. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(20), 8249–8257. [Link]
  • Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]
  • Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

A Comparative Guide to the Purity Assessment of 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

3-Chloro-2-methoxypyridine-5-boronic acid is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures for active pharmaceutical ingredients (APIs).[1][2] The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the downstream synthetic process and the final drug product. Impurities, which can range from residual starting materials and solvents to by-products and degradation products, can have significant, often detrimental, pharmacological effects.[3][4]

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the underlying principles and rationale for method selection, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing a robust, multi-faceted analytical strategy that ensures the highest level of quality control.

An Orthogonal Approach to Purity Analysis

No single analytical technique can comprehensively determine the purity of a complex molecule like this compound. A robust assessment requires an orthogonal approach, employing multiple techniques that measure different physicochemical properties. This ensures that all potential impurities—organic, inorganic, volatile, and non-volatile—are identified and quantified. The primary methods we will compare are High-Performance Liquid Chromatography (HPLC) for organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assay, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Karl Fischer Titration for water content.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_methods Analytical Methods cluster_results Purity Profile Sample 3-Chloro-2-methoxypyridine- 5-boronic acid Sample HPLC HPLC-UV Sample->HPLC Dissolve in mobile phase qNMR ¹H qNMR Sample->qNMR Dissolve in deuterated solvent with internal std. GCMS Headspace GC-MS Sample->GCMS Weigh into headspace vial KF Karl Fischer Titration Sample->KF Add to KF solvent Organic_Impurities Organic Impurities (Related Substances) HPLC->Organic_Impurities Assay Purity Assay (% w/w) qNMR->Assay Volatiles Residual Solvents GCMS->Volatiles Water Water Content KF->Water Final_Report Comprehensive Purity Report Organic_Impurities->Final_Report Assay->Final_Report Volatiles->Final_Report Water->Final_Report

Figure 1: Comprehensive Purity Assessment Workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities

HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[5] Its high resolving power allows for the separation, detection, and quantification of structurally similar impurities that may be present in the boronic acid sample.

Causality Behind the Method

The choice of a Reversed-Phase HPLC (RP-HPLC) method with UV detection is deliberate.

  • Reversed-Phase (C18 Column): this compound is a moderately polar molecule. A hydrophobic C18 stationary phase provides sufficient retention, while a polar mobile phase (e.g., water/acetonitrile) allows for controlled elution. This setup is ideal for separating impurities with slight differences in polarity.

  • UV Detection: The pyridine ring in the molecule contains a chromophore that absorbs UV light, making UV detection a sensitive and straightforward choice. A photodiode array (PDA) detector is often preferred as it can provide spectral data to assess peak purity and help in the tentative identification of impurities.

  • Acidified Mobile Phase: Boronic acids can interact with free silanol groups on silica-based columns, leading to poor peak shape. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of these silanols, resulting in sharper, more symmetrical peaks. However, boronate esters can be susceptible to hydrolysis, and mobile phase pH must be optimized.[6]

Experimental Protocol: RP-HPLC for Related Substances
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Method Validation and Data Comparison

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[7][8]

Parameter Typical Acceptance Criteria Hypothetical Performance Data Rationale
Specificity No interference from blank/placebo at the analyte retention time.Peak purity angle < purity threshold.Ensures the signal is from the analyte only.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995Confirms a proportional response to concentration.[8]
Range 80-120% of test concentration.Validated from LOQ to 120%.Defines the concentration interval of reliability.[9]
Accuracy 98.0% - 102.0% recovery.99.5% - 101.2% recovery.Measures the closeness of results to the true value.[7]
Precision (RSD) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%.Repeatability = 0.5%; Intermediate = 0.8%.Demonstrates the method's consistency.[9]
LOD Signal-to-Noise Ratio of 3:1.0.01 µg/mLThe lowest amount of analyte that can be detected.
LOQ Signal-to-Noise Ratio of 10:1.0.03 µg/mLThe lowest amount of analyte that can be quantified reliably.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic methods that provide a relative purity based on peak area percentage, qNMR is a primary analytical method capable of determining the absolute purity (assay) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[10][11]

Causality Behind the Method

The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[10] This makes it an exceptionally powerful tool.

  • Internal Standard: A high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) is chosen that has sharp, well-resolved protons in a region of the ¹H NMR spectrum free from analyte or impurity signals.

  • Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being integrated) is crucial. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal integrals are truly quantitative.

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis if necessary.[10] This is particularly advantageous when working with scarce or expensive materials.

Experimental Protocol: ¹H qNMR for Assay
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30-60 seconds (must be determined empirically).

    • Number of Scans: 8-16.

  • Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity is calculated using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

qNMR vs. HPLC: A Comparative View

Recent studies have shown that qNMR can be a more cost-effective and faster alternative to HPLC for API quantification in certain applications, especially during early-phase development.[12]

Feature qNMR HPLC
Principle Absolute quantitation against a standard.Relative quantitation by area percent.
Reference Material Requires a certified internal standard.Requires a specific reference standard of the analyte for assay.
Speed Fast (15-20 min per sample).Slower (30-40 min per sample run).
Sensitivity Lower (typically >0.1%).Higher (can detect trace impurities <0.05%).
Information Provides structural and quantitative data.Provides quantitative and retention time data.
Solvent Usage Low (~0.75 mL per sample).High (1-1.5 L of mobile phase per sequence).

Specialized Techniques: Water Content and Volatile Impurities

Karl Fischer Titration: The Gold Standard for Water Content

Water is a common impurity in boronic acids and can significantly affect their reactivity and stability. Karl Fischer (KF) titration is the universally accepted method for the specific and accurate determination of water content.[13][14]

  • Principle: The method is based on the Bunsen reaction, where iodine oxidizes sulfur dioxide in the presence of water.[13] The endpoint is reached when all water is consumed, and excess iodine is detected, typically by a bipotentiometric sensor.

  • Why it's authoritative: Unlike "Loss on Drying," KF is specific to water and is not affected by the loss of other volatile components.[15]

  • Method Choice:

    • Volumetric KF: Best for samples with water content >0.1%. A titrant with a known concentration of iodine is added.

    • Coulometric KF: Ideal for trace amounts of water (<0.1%). Iodine is generated electrochemically in situ.[14] For a high-purity API intermediate, coulometry is generally the preferred method.

Experimental Protocol: Coulometric Karl Fischer
  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagents: Anode and cathode solutions appropriate for the instrument (e.g., Hydranal™-Coulomat AG).

  • Procedure:

    • Allow the titration cell to stabilize and titrate the residual moisture in the solvent to a dry endpoint.

    • Accurately weigh ~50-100 mg of the sample.

    • Introduce the sample directly into the titration cell.

    • The instrument automatically titrates the water and reports the content, typically in ppm or percent.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatiles

Residual solvents from the manufacturing process are a critical class of impurities that must be controlled.[3] GC-MS is the ideal technique for this analysis due to its ability to separate and identify volatile organic compounds.

  • Principle: The sample is heated in a sealed vial (headspace), and the vapor is injected into the GC. Compounds are separated based on their boiling points and polarity in a capillary column and then identified by their mass spectrum.

  • Why Headspace GC?: Direct injection of the boronic acid is not feasible due to its non-volatile nature. Headspace sampling ensures that only volatile components (i.e., residual solvents) are introduced into the system, protecting the instrument and simplifying the chromatogram.

  • Why MS Detection?: Mass spectrometry provides positive identification of the detected solvents by comparing their fragmentation patterns to a spectral library (e.g., NIST), which is a regulatory expectation.

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Vial Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample. Crimp seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80-100 °C.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 120 °C.

  • GC Parameters:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Parameters: Scan range 35-350 amu.

Method_Selection_Logic start Start Purity Analysis q1 What is the nature of the impurity? start->q1 q2 Is it a specific quantitation of water? q1->q2 Volatile m1 Use Headspace GC-MS q1->m1 Residual Solvent q3 Is it a non-volatile organic compound? q2->q3 No m2 Use Karl Fischer Titration q2->m2 Yes m3 Use HPLC for relative purity and trace analysis q3->m3 Yes m4 Use qNMR for absolute purity (assay) m3->m4 <-- Complementary -->

Figure 2: Decision Logic for Selecting the Appropriate Analytical Method.

Conclusion: An Integrated Strategy for Quality Assurance

The purity assessment of this compound demands a comprehensive and orthogonal analytical strategy. No single method is sufficient.

  • HPLC is indispensable for the separation and quantification of non-volatile organic impurities (related substances).

  • qNMR serves as a powerful, primary method for determining the absolute purity (assay), providing orthogonal validation to chromatographic results.

  • Headspace GC-MS is the definitive technique for identifying and quantifying residual solvents.

  • Karl Fischer Titration remains the unequivocal standard for measuring water content.

By integrating these four techniques, researchers and drug development professionals can build a complete purity profile, ensuring the quality and consistency of this critical building block. This rigorous approach not only satisfies regulatory requirements but also underpins the successful development of safe and effective pharmaceuticals.

References

  • Aguilera-Sáez, L. M., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • BenchChem. (2025). Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3.
  • Aguilera-Sáez, L. M., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Bohrium.
  • Hansen, E., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
  • Aguilera-Sáez, L. M., et al. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate.
  • Aguilera-Sáez, L. M., et al. (n.d.). Supporting Information: Pushing the frontiers: Boron-11 NMR as a Method for Quantitative Boron Analysis and its Application to Determine Boric Acid in Commercial Biocides.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate.
  • Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Southwest Research Institute. (2026). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D.
  • Kumar, A., et al. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Organic and Pharmaceutical Chemistry.
  • Wang, C., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed.
  • News-Medical.Net. (n.d.). Advantages and Limitations of Karl Fischer Titration.
  • METTLER TOLEDO. (n.d.). Karl Fischer Titration Guide to Water Determination.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • Galiano, D. A., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Patel, S., & Trivedi, P. (2023). Comparison between impurity in API and formulation: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Lee, S. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • ChemicalBook. (2025). This compound.
  • J&K Scientific. (n.d.). (5-Chloro-2-methoxypyridin-3-yl)boronic acid.

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A Comparative Guide to the Mass Spectrometry Analysis of 3-Chloro-2-methoxypyridine-5-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based analytical strategies for 3-Chloro-2-methoxypyridine-5-boronic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of methodologies, from direct analysis to derivatization techniques, supported by logical frameworks and practical insights to ensure reliable and reproducible results.

Introduction: The Significance of this compound Derivatives

This compound is a pivotal building block in modern synthetic chemistry, particularly in the realm of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the pyridinyl moiety into a diverse range of organic molecules, leading to the synthesis of novel compounds with significant therapeutic potential. The precise and accurate characterization of this key intermediate and its subsequent derivatives is paramount for ensuring the integrity of synthetic pathways and the quality of final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide will navigate the nuances of analyzing these compounds by mass spectrometry, addressing common challenges and presenting comparative data to aid in method selection and optimization.

Foundational Challenges in the Mass Spectrometry of Boronic Acids

The analysis of boronic acids by mass spectrometry is not without its intricacies. A primary challenge is the propensity of boronic acids to undergo dehydration to form cyclic boroxines, which are trimers of the boronic acid.[1] This can complicate spectral interpretation by presenting multiple species in the mass spectrum, often leading to a diminished signal for the parent molecule. Furthermore, the inherent polarity and thermal lability of boronic acids can influence the choice of ionization technique and chromatographic conditions.

Comparative Analysis of Ionization Techniques

The choice of ionization method is critical for the successful analysis of this compound and its derivatives. Here, we compare the most relevant techniques, highlighting their respective advantages and limitations for this class of compounds.

Ionization TechniquePrincipleSuitability for this compoundAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a liquid phase.Highly Suitable. Gentle ionization preserves the molecular ion; compatible with LC; amenable to both positive and negative ion modes.[1][2]Can be susceptible to matrix effects; boroxine formation can still be observed.
Atmospheric Pressure Chemical Ionization (APCI) A "soft" ionization method that uses a solvent-assisted chemical reaction to ionize the analyte.Suitable. Good for less polar derivatives; less susceptible to matrix effects than ESI.[3][4]Can induce more fragmentation than ESI; may not be as sensitive for the polar boronic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) Hard ionization technique following gas chromatographic separation.Requires Derivatization. Provides reproducible fragmentation patterns for structural elucidation.The analyte must be volatile and thermally stable, necessitating derivatization of the polar boronic acid group.

Expert Insight: For routine analysis and quantification of this compound, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice. Its ability to handle polar, non-volatile compounds directly from solution makes it superior to GC-MS for this application. Negative ion mode ESI is often preferred for boronic acids as it can readily deprotonate the hydroxyl groups.[5]

Direct Infusion ESI-MS vs. LC-MS: A Workflow Comparison

While direct infusion ESI-MS can provide rapid mass confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) offers significant advantages for complex matrices and quantitative analysis.

G cluster_0 Direct Infusion ESI-MS Workflow cluster_1 LC-MS Workflow A Sample Preparation (Dilution) B Direct Infusion into MS A->B C Mass Spectrum Acquisition B->C D Sample Preparation (Dilution & Filtration) E LC Separation D->E F ESI-MS Detection E->F G Chromatogram & Mass Spectrum F->G Fragmentation cluster_frags Major Fragment Ions parent This compound m/z 187/189 frag1 Loss of H₂O m/z 169/171 parent:f1->frag1:f0 -H₂O frag2 Loss of B(OH)₂ m/z 144/146 parent:f1->frag2:f0 -B(OH)₂ frag3 Loss of CH₃ & CO m/z 116/118 frag2:f1->frag3:f0 -CO, -CH₃

Sources

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Monitoring 3-Chloro-2-methoxypyridine-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, the ability to accurately monitor the consumption of starting materials and the formation of products is paramount. 3-Chloro-2-methoxypyridine-5-boronic acid is a key building block in the synthesis of numerous pharmaceutical intermediates. However, its analysis by High-Performance Liquid Chromatography (HPLC) presents unique challenges, primarily due to the inherent instability of the boronic acid functional group and its polar nature. This guide provides an in-depth comparison of various HPLC strategies, offering field-proven insights and detailed protocols to empower researchers in selecting and optimizing the most suitable analytical method for their specific needs.

The Analytical Conundrum: Challenges in Boronic Acid HPLC

The primary obstacle in the HPLC analysis of boronic acids, including this compound, and their corresponding esters (often used as more stable precursors), is their susceptibility to on-column degradation.[1][2][3][4][5] The Suzuki-Miyaura reaction itself is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds.[6] However, the very reactivity that makes boronic acids valuable in synthesis contributes to their analytical complexity.

Key challenges include:

  • On-Column Hydrolysis: Boronic esters, frequently used in synthesis due to their stability, can hydrolyze back to the more polar boronic acid on the stationary phase of the HPLC column under typical reversed-phase conditions.[2][3][4][5][7] This can lead to inaccurate quantification of the starting material.

  • Poor Retention of Boronic Acids: The polar nature of boronic acids often results in poor retention on conventional C18 reversed-phase columns, causing them to elute in or near the solvent front.[1]

  • Protodeboronation: Pyridine boronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under certain pH and temperature conditions.

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, further complicating the chromatographic profile.

This guide will compare three distinct reversed-phase HPLC methodologies designed to address these challenges: a standard Reversed-Phase (RP-HPLC) method, a fast UHPLC approach to minimize on-column degradation, and an Ion-Pair Chromatography (IPC) method to enhance the retention of the polar boronic acid.

Comparative Analysis of HPLC Methodologies

The following sections detail three distinct HPLC approaches for monitoring reactions involving this compound. The choice of method will depend on the specific reaction being monitored, the available instrumentation, and the primary analytical objective (e.g., speed, resolution of a specific impurity, or robust quantification).

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

This approach focuses on optimizing standard reversed-phase conditions to mitigate the challenges associated with boronic acid analysis. The key is the selection of a stationary phase with low silanol activity to reduce unwanted interactions and a mobile phase pH that balances analyte retention and stability.

Experimental Protocol:

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile[2][4][5]

Causality Behind Experimental Choices:

  • Stationary Phase: The Waters XTerra MS C18 column is chosen for its hybrid particle technology, which provides excellent stability across a wide pH range and exhibits lower silanol activity compared to traditional silica-based columns.[4][5] This minimizes interactions that can lead to peak tailing and on-column degradation.

  • Mobile Phase pH: A neutral pH of 7.0 is selected as a compromise. While acidic conditions can enhance retention of the pyridine moiety through protonation, they can also accelerate the hydrolysis of any corresponding boronic esters.[3] Conversely, highly basic mobile phases, while potentially beneficial for stability, may not be compatible with all silica-based columns.

  • Sample Diluent: Using an aprotic solvent like acetonitrile for sample preparation is crucial to prevent the hydrolysis of boronic esters before injection.[2][4][5]

Workflow for Optimized RP-HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in ACN inject Inject 5 µL prep->inject column XTerra MS C18 Column (pH 7.0 Mobile Phase) inject->column detect UV Detection (254 nm) column->detect integrate Integrate Peaks detect->integrate quantify Quantify Reactants & Products integrate->quantify

Caption: Workflow for the optimized RP-HPLC method.

Method 2: Fast Ultra-High-Performance Liquid Chromatography (UHPLC)

The principle behind this method is to significantly reduce the analysis time, thereby minimizing the opportunity for on-column degradation of the analyte.[1][3] This is achieved by using a sub-2 µm particle size column and a higher flow rate, which requires a UHPLC system capable of handling higher backpressures.

Experimental Protocol:

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% to 95% B over 3 minutes

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 1 µL

  • Sample Diluent: Acetonitrile

Causality Behind Experimental Choices:

  • Column and Particle Size: The sub-2 µm particle size of the Acquity BEH C18 column provides higher efficiency and allows for faster separations without a significant loss in resolution.

  • Reduced Run Time: The 3-minute gradient drastically reduces the residence time of the analyte on the column, which is a key factor in minimizing on-column hydrolysis.[3]

  • Mobile Phase: While a low pH mobile phase can promote hydrolysis, the rapid nature of the analysis mitigates this effect. The use of formic acid can also improve peak shape for the pyridine-containing analyte.

  • Higher Temperature: A slightly elevated column temperature can decrease mobile phase viscosity and improve peak efficiency, contributing to the speed of the analysis.

Workflow for Fast UHPLC Method

cluster_prep Sample Preparation cluster_uhplc UHPLC Analysis cluster_data Data Analysis prep Dissolve sample in ACN inject Inject 1 µL prep->inject column Acquity BEH C18 Column (Fast Gradient) inject->column detect UV Detection (254 nm) column->detect integrate Integrate Peaks detect->integrate quantify Quantify in < 5 min integrate->quantify

Caption: Workflow for the fast UHPLC method.

Method 3: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is specifically designed to improve the retention and peak shape of highly polar, ionizable compounds like boronic acids.[8] An ion-pairing reagent is added to the mobile phase, which forms a neutral complex with the ionized analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[9]

Experimental Protocol:

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 5 mM Tetrabutylammonium Hydroxide (TBAH), pH 7.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Water:Acetonitrile (90:10)

Causality Behind Experimental Choices:

  • Ion-Pairing Reagent: Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt that acts as an ion-pairing reagent for acidic analytes. At a pH of 7.5, the boronic acid will be at least partially deprotonated, allowing it to form an ion pair with the positively charged tetrabutylammonium ion.

  • Mobile Phase pH: The pH is adjusted to 7.5 to ensure the boronic acid is in its anionic form and can interact with the ion-pairing reagent.

  • Sample Diluent: A predominantly aqueous diluent is used to ensure the analyte is dissolved and ionized prior to injection, facilitating the ion-pairing mechanism.

  • Longer Gradient: A longer, shallower gradient may be necessary to resolve the ion-paired analyte from other reaction components.

Logical Relationship in Ion-Pair Chromatography

Analyte Boronic Acid (Anion) Ion_Pair Neutral Ion Pair Analyte->Ion_Pair forms IP_Reagent TBA+ (Cation) IP_Reagent->Ion_Pair forms Stationary_Phase C18 Stationary Phase Ion_Pair->Stationary_Phase interacts with Retention Increased Retention Stationary_Phase->Retention

Caption: Mechanism of increased retention in IP-RP-HPLC.

Performance Comparison

FeatureMethod 1: Optimized RP-HPLCMethod 2: Fast UHPLCMethod 3: IP-RP-HPLC
Primary Advantage Robust and widely applicableHigh throughput, minimizes on-column degradationExcellent retention for polar analytes
Instrumentation Standard HPLC systemUHPLC system requiredStandard HPLC system
Analysis Time ~20 minutes< 5 minutes~25-30 minutes
Resolution Good, may require optimizationGood for major componentsPotentially the best for complex mixtures
Key Challenge Potential for some on-column hydrolysisHigh backpressure, requires clean samplesMethod development can be complex, column equilibration time
Best Suited For Routine in-process controlHigh-throughput screening, reaction kineticsAnalysis of trace impurities, challenging separations

Conclusion

The selection of an appropriate HPLC method for monitoring reactions involving this compound is a critical decision that can significantly impact the accuracy and efficiency of the drug development process. There is no single "best" method; the optimal choice depends on the specific analytical goals and available resources.

  • For laboratories with standard HPLC equipment seeking a reliable workhorse method, the Optimized RP-HPLC approach offers a solid starting point.

  • When speed and high throughput are paramount, and on-column degradation is a significant concern, the Fast UHPLC method is the clear frontrunner, provided the necessary instrumentation is available.

  • For complex reaction mixtures where the resolution of the polar boronic acid from other polar components is challenging, Ion-Pair RP-HPLC provides a powerful tool to achieve the necessary separation, albeit with potentially more complex method development.

By understanding the underlying principles and the specific advantages and disadvantages of each of these methodologies, researchers can confidently select and implement a robust and reliable HPLC method for the successful monitoring of their Suzuki-Miyaura coupling reactions.

References

  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
  • Taylor & Francis Online. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Taylor & Francis Online. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • ARKAT USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.
  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Biaryl Pyridines from 3-Chloro-2-methoxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals underscores the importance of versatile building blocks that allow for the strategic derivatization of this heterocycle. 3-Chloro-2-methoxypyridine-5-boronic acid (CAS 942438-89-3) has emerged as a valuable reagent for the synthesis of complex pyridine-containing molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of the characterization of products synthesized from this boronic acid, a comparison with alternative synthetic strategies, and detailed experimental protocols grounded in established chemical principles.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like our boronic acid) with an organohalide. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

However, the reactivity of the organohalide is a critical factor, with the general trend being I > Br > OTf >> Cl. The activation of the C-Cl bond, as present in our starting material's coupling partners, is often challenging due to its strength. This necessitates the use of specialized catalyst systems, typically employing electron-rich and bulky phosphine ligands to facilitate the initial oxidative addition of the aryl chloride to the palladium center. The electron-donating nature of the methoxy group on the pyridine ring can further decrease the reactivity of a coupling partner at other positions, making the choice of catalyst and reaction conditions paramount for successful synthesis.

Proposed Experimental Protocol for Suzuki-Miyaura Coupling of this compound

The following protocol is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. It is based on established methods for the coupling of challenging chloropyridines.[1][2]

Reagents and Equipment:
  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times. This is crucial to prevent the degradation of the catalyst and phosphine ligand.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The addition of water can be beneficial for the solubility of the base and can influence the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base (K3PO4) - Catalyst (Pd(OAc)2) - Ligand (SPhos) setup Combine Reagents in Vial reagents->setup glassware Oven-dry Glassware glassware->setup inert Evacuate & Backfill with Inert Gas setup->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Comparative Performance Analysis

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Methoxy-6-phenylpyridazine85
24-Methylphenylboronic acid3-Methoxy-6-(4-methylphenyl)pyridazine92
34-Methoxyphenylboronic acid3-Methoxy-6-(4-methoxyphenyl)pyridazine90
44-Fluorophenylboronic acid3-Methoxy-6-(4-fluorophenyl)pyridazine78

Note: This data is for the coupling of 3-Chloro-6-methoxypyridazine and should be used as an estimation for the reactivity of this compound. Actual yields may vary.

Alternative Synthetic Strategy: The Bromo- to Boronic Acid Route

An alternative approach to synthesizing 2-methoxy-5-arylpyridines involves starting from a different halogenated pyridine, such as 5-bromo-2-methoxypyridine. This route requires an initial conversion of the bromide to a boronic acid, followed by a Suzuki-Miyaura coupling.

Two-Step Alternative Synthesis:
  • Synthesis of 2-Methoxypyridine-5-boronic acid: 5-Bromo-2-methoxypyridine can be converted to 2-Methoxypyridine-5-boronic acid via a lithium-halogen exchange followed by quenching with a borate ester. A published procedure reports a 75% yield for this transformation.[3]

  • Suzuki-Miyaura Coupling: The resulting 2-Methoxypyridine-5-boronic acid can then be coupled with an aryl halide.

FeatureRoute 1: this compound Route 2: 5-Bromo-2-methoxypyridine
Starting Material This compound5-Bromo-2-methoxypyridine
Number of Steps 1 (Suzuki Coupling)2 (Boronic acid synthesis + Suzuki Coupling)
Key Challenge Activation of the C-Cl bond in the coupling partner.Handling of organolithium reagents in the first step.
Expected Reactivity Generally lower reactivity of the aryl chloride coupling partner.Higher reactivity of the aryl bromide in the final coupling step.
Overall Efficiency Potentially more direct and atom-economical.May involve an extra purification step, but could be higher yielding in the coupling.

Characterization of Synthesized Products

The unambiguous characterization of the synthesized biaryl pyridine products is essential to confirm their identity and purity. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of both the pyridine and the coupled aryl group by their characteristic aromatic proton signals. The integration of these signals will correspond to the number of protons on each ring. The chemical shifts of the pyridine protons will be influenced by the newly introduced aryl substituent.

    • ¹³C NMR: Will show the correct number of carbon signals for the biaryl product. The chemical shifts of the pyridine carbons, particularly the carbon at the coupling position, will change significantly from the starting material.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the product, providing strong evidence for the successful coupling.

  • Melting Point (for solid compounds): A sharp melting point is a good indicator of the purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the molecule.

Logical Pathway of the Suzuki-Miyaura Reaction

G cluster_cycle Catalytic Cycle reactants Reactants: - this compound - Aryl Halide (Ar-X) oxidative_addition Oxidative Addition reactants->oxidative_addition catalyst_system Catalyst System: - Pd(0) Precursor - Phosphine Ligand (L) - Base pd0 Pd(0)L2 (Active Catalyst) catalyst_system->pd0 pd0->oxidative_addition with Ar-X pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation with Boronic Acid + Base pd_complex2 Ar-Pd(II)-Py(L2) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Biaryl Product (Ar-Py) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Matrix Fine Chemicals. (2-METHOXY-5-PHENYLPYRIDIN-3-YL)BORONIC ACID | CAS. [Link])

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The Researcher's Guide to Suzuki-Miyaura Cross-Coupling: A Yield Comparison of Catalysts for 3-Chloro-2-methoxypyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of complex heteroaromatic scaffolds is of paramount importance. Substituted pyridines, in particular, are privileged structures found in a multitude of biologically active molecules.[1] Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility in creating carbon-carbon bonds.[2] This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of a key building block, 3-Chloro-2-methoxypyridine-5-boronic acid, with aryl halides. While direct comparative studies on this specific boronic acid are not extensively documented, this guide synthesizes data from structurally analogous and similarly challenging chloropyridine couplings to provide researchers with a strong predictive framework for catalyst selection and reaction optimization.[3]

The primary challenge in the coupling of this compound lies in the inherent low reactivity of the chloropyridine moiety. The carbon-chlorine bond is significantly stronger than its bromine or iodine counterparts, making the oxidative addition step—often the rate-limiting step in the catalytic cycle—more arduous.[4] Furthermore, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to deactivation.[4] Consequently, the choice of an appropriate catalyst system, particularly the ligand, is critical to overcoming these hurdles and achieving high yields.

Comparative Analysis of Catalyst Performance

The efficacy of a Suzuki-Miyaura coupling is highly dependent on the catalyst system employed. For challenging substrates like this compound, traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] may offer moderate success, but more advanced systems are often required for optimal performance. Below is a comparative summary of catalyst systems and their expected yields when coupling with various aryl halides, based on data from analogous chloropyridine substrates.

Catalyst System (Palladium Precursor + Ligand)Aryl Halide Coupling PartnerTypical Yield Range (%)Key Considerations & Rationale
Pd(OAc)₂ + SPhos Aryl Bromides & Chlorides85 - 98%SPhos is a bulky, electron-rich biaryl phosphine ligand known to accelerate the oxidative addition of aryl chlorides and promote high catalytic turnover.[5]
Pd₂(dba)₃ + XPhos Aryl Bromides & Chlorides80 - 95%Similar to SPhos, XPhos is another highly effective Buchwald ligand for coupling unreactive aryl chlorides due to its steric bulk and electron-donating properties.
Pd(PPh₃)₄ Aryl Bromides70 - 90%A classical, versatile catalyst that can be effective for more reactive aryl bromides but may struggle with less reactive aryl chlorides, often requiring higher temperatures and longer reaction times.[6][7]
Pd(OAc)₂ + RuPhos Aryl Bromides & Chlorides88 - 99%RuPhos is another Buchwald ligand that has shown excellent performance in the coupling of heteroaryl chlorides, often providing high yields under milder conditions.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[8]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X (Ln) B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

A generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is a robust starting point for achieving high yields with a variety of aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄

For rapid reaction optimization and synthesis, microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (0.5 mmol)

  • Aryl halide (0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (1.0 mmol)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the aryl halide, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the 1,4-Dioxane/H₂O solvent mixture and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-30 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.[3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base B Add to Dry Schlenk Flask A->B C Degas Flask (Vacuum/Inert Gas Cycles) B->C D Add Degassed Solvent C->D E Heat & Stir (e.g., 100°C, 12-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Dilute & Wash (EtOAc, H2O, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel chemical entities. While traditional catalysts may provide moderate yields, the use of advanced catalyst systems featuring bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos is highly recommended to overcome the inherent low reactivity of the chloropyridine substrate. By carefully selecting the catalyst system and optimizing the reaction conditions as outlined in this guide, researchers can significantly improve reaction efficiency and achieve high yields of the desired biaryl products.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • BenchChem. (2025). The Strategic Application of 2-Chloropyridine-3-boronic acid in the Synthesis of Substituted Pyridines: A Methodological Guide. BenchChem.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Yasmin, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
  • ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. ResearchGate.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • ResearchGate. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
  • Chemical Review and Letters. (2024).
  • PubMed Central. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central.
  • MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. BenchChem.
  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-chloro-toluene with benzene boronic acid catalyzed by an in situ catalytic system (Mes = mesityl). ResearchGate.
  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate.
  • BenchChem. (2025). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem.
  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. ResearchGate.
  • ResearchGate. (n.d.). Catalyst Recycling Experiments for Cross‐Coupling of 4‐Chlorotoluene.... ResearchGate.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • ResearchGate. (n.d.). Cross-coupling of 4-chlorotoluene with phenylboronic acid in the.... ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. BenchChem.
  • TCI Chemicals. (2024).
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... ResearchGate.

Sources

The Researcher's Guide to 3-Chloro-2-methoxypyridine-5-boronic Acid and Its Pinacol Ester in Suzuki-Miyaura Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an in-depth, objective comparison of 3-chloro-2-methoxypyridine-5-boronic acid and its pinacol ester derivative, focusing on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is grounded in established chemical principles and supported by proposed experimental data to aid in the rational selection of the appropriate reagent for your synthetic challenges.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between this compound and its pinacol ester lies in a fundamental trade-off between reactivity and stability.[1][2]

This compound is generally the more reactive species in Suzuki-Miyaura couplings.[3][4] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this high reactivity comes at the cost of reduced stability. Boronic acids, particularly heteroaryl derivatives, are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.[1][2]

This compound pinacol ester , on the other hand, offers significantly greater stability.[1][5][6] The pinacol group effectively "protects" the boronic acid moiety, making the compound less prone to degradation.[5] Pinacol esters are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][6] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[7] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a possible pathway.[1][8]

Proposed Head-to-Head Comparison: A Data-Driven Approach

To provide a quantitative comparison, we propose a series of Suzuki-Miyaura coupling reactions between this compound or its pinacol ester and a model aryl bromide, 4-bromoanisole.

Experimental Design

The following experimental setup is designed to provide a direct comparison of the two boron reagents under identical conditions.

Reaction Scheme:

A model Suzuki-Miyaura reaction for comparison.

Table 1: Proposed Experimental Conditions for Comparative Study

ParameterCondition 1Condition 2
Boron Reagent This compoundThis compound pinacol ester
Aryl Halide 4-Bromoanisole (1.0 equiv)4-Bromoanisole (1.0 equiv)
Palladium Catalyst Pd(dppf)Cl2 (2 mol%)Pd(dppf)Cl2 (2 mol%)
Base K2CO3 (2.0 equiv)K2CO3 (2.0 equiv)
Solvent 1,4-Dioxane/H2O (4:1)1,4-Dioxane/H2O (4:1)
Temperature 90 °C90 °C
Reaction Time Monitored at 1, 2, 4, 8, and 24 hoursMonitored at 1, 2, 4, 8, and 24 hours
Expected Outcomes and Data Analysis

The reactions would be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the reaction progress and yield of the desired product, 2-methoxy-3-(4-methoxyphenyl)pyridine-5-carbonitrile.

Table 2: Hypothetical Comparative Performance Data

Time (hours)Boronic Acid Yield (%)Pinacol Ester Yield (%)
14525
27550
49280
89593
2494 (slight decomposition)95

This hypothetical data illustrates the expected trend: the boronic acid reacts faster initially, but the pinacol ester can achieve a comparable or even slightly higher final yield due to its greater stability over extended reaction times.

Key Considerations for Reagent Selection

The choice between the boronic acid and its pinacol ester for a specific application depends on several factors:

  • Reaction Scale and Time: For rapid, small-scale syntheses, the higher reactivity of the boronic acid may be advantageous. For longer reactions or larger-scale processes where stability is crucial, the pinacol ester is often the better choice.

  • Purity Requirements: Pinacol esters are generally easier to purify by chromatography, which can be a significant advantage when high purity of the final product is required.[1]

  • Storage and Handling: The superior shelf-life and ease of handling of pinacol esters make them more practical for routine use and for building compound libraries.[5][6]

  • Cost: While the initial cost of the pinacol ester may be higher, its stability and potentially higher and more consistent yields can make it more cost-effective in the long run, especially when considering the cost of failed or low-yielding reactions.

Experimental Protocols

Synthesis of this compound pinacol ester

The pinacol ester can be readily synthesized from the corresponding boronic acid.

Synthesis of the pinacol ester from the boronic acid.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equiv), pinacol (1.1 equiv), and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for different substrates.

General workflow for the Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and its pinacol ester is a strategic one that should be made based on the specific requirements of the synthesis. The boronic acid offers higher reactivity, which can be advantageous for rapid reactions. However, for applications demanding high stability, reproducibility, and ease of handling, the pinacol ester is the superior choice. By understanding the inherent trade-offs and considering the experimental data, researchers can make an informed decision to optimize their synthetic outcomes.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions | Organic Letters - ACS Publications.
  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv.
  • 3-pyridylboronic acid - Organic Syntheses Procedure.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate.
  • Masking Boronic Acids for Suzuki Coupling - YouTube.

Sources

A Senior Application Scientist's Guide to 3-Chloro-2-methoxypyridine-5-boronic acid: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the strategic incorporation of substituted pyridine moieties is a cornerstone of modern molecular design. Among the vast arsenal of synthetic building blocks, 3-Chloro-2-methoxypyridine-5-boronic acid has emerged as a particularly valuable reagent. Its unique constellation of functional groups—a reactive boronic acid, a strategically positioned chlorine atom, and an electron-donating methoxy group—offers a powerful handle for the construction of complex, biologically active molecules. This guide provides an in-depth technical overview of the applications of this compound, with a focus on its pivotal role in Suzuki-Miyaura cross-coupling reactions and its utility in the synthesis of high-value compounds. We will delve into comparative analyses with other pyridyl boronic acids, provide detailed experimental protocols, and present case studies that underscore its significance in contemporary chemical synthesis.

The Strategic Advantage of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemicals, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern of this compound (CAS 942438-89-3) imparts a unique set of properties that make it a highly sought-after intermediate.[1][2] The boronic acid functionality serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust and widely utilized method for the formation of carbon-carbon bonds.[1] The chlorine atom at the 3-position can act as a further point of diversification or can influence the electronic properties of the resulting coupled product. The 2-methoxy group, being electron-donating, can modulate the reactivity of the pyridine ring and influence the conformation of the final molecule.

This strategic combination of functionalities makes this compound a key intermediate in the synthesis of a range of bioactive molecules, particularly in the development of kinase inhibitors for oncology and inflammation-related therapeutic areas, as well as in the creation of novel agrochemicals with enhanced efficacy.[1][3]

Synthesis of this compound: A Practical Approach

While this compound is commercially available, an understanding of its synthesis is crucial for process development and optimization. A common synthetic route involves the lithiation of a suitable precursor followed by quenching with a borate ester. The following protocol is a representative method adapted from procedures for structurally similar pyridine boronic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chloro-5-bromo-2-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-Chloro-5-bromo-2-methoxypyridine and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise via a syringe pump, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • To the resulting solution, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1N hydrochloric acid at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

At the Heart of Innovation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of applications for this compound. This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides, offering a modular and efficient approach to complex molecule synthesis.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (R-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (in this case, this compound) is activated by a base, forming a boronate species. This species then undergoes transmetalation with the Pd(II) complex, transferring the pyridyl group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-X (Aryl Halide) R-X->Oxidative_Addition R-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Boronic_Acid 3-Chloro-2-methoxypyridine -5-boronic acid Base Base (e.g., K2CO3) Boronic_Acid->Base Base->Transmetalation R-Pd(II)-R' Ar-Pd(II)-Py Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Py (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Coupling: A Head-to-Head Analysis

The reactivity of pyridyl boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring.[4][5] A common challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and lower yields.[5]

This compound, with the boronic acid at the 5-position, generally exhibits good reactivity, comparable to other 5-substituted pyridyl boronic acids.[4] The electron-donating methoxy group at the 2-position can further enhance the electron density of the ring, potentially facilitating the transmetalation step.

Boronic Acid IsomerRelative ReactivityKey Considerations
This compound High The 5-position is generally favorable for Suzuki coupling. The 2-methoxy group is electron-donating, which can enhance reactivity.[4]
2-Chloropyridine-3-boronic acidModerate to HighThe boronic acid is adjacent to the chloro substituent, which can influence steric and electronic effects. Generally expected to be a competent coupling partner.[5]
2-Chloropyridine-4-boronic acidModerate to HighThe boronic acid is further from the chloro group compared to the 3-isomer, potentially leading to less complex steric interactions.[5]
2-Pyridylboronic acidLow to ModerateSuffers from the "2-pyridyl problem," leading to potential catalyst inhibition and lower yields.[5]

Note: The yields are highly dependent on the specific coupling partner, catalyst, base, and solvent system used. The information in this table is a generalized comparison based on established principles of pyridyl boronic acid reactivity.

Case Study 1: Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many approved kinase inhibitors. The strategic functionalization of this ring is a key strategy for optimizing potency and selectivity. This compound serves as a crucial building block in the synthesis of novel kinase inhibitors, allowing for the introduction of a substituted pyridine moiety that can interact with the kinase active site.

While specific, publicly available data on kinase inhibitors synthesized directly from this compound is limited, numerous patents describe the use of structurally similar building blocks in the synthesis of potent kinase inhibitors. For instance, substituted pyridyl boronic acids are frequently used in the synthesis of inhibitors targeting kinases such as ALK5.[6]

Representative Experimental Protocol: Suzuki Coupling for Kinase Inhibitor Scaffolds

Materials:

  • This compound

  • Aryl or heteroaryl bromide (e.g., a brominated core of a kinase inhibitor)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.2 eq.), the aryl or heteroaryl bromide (1.0 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup and Purification Combine_Reactants Combine boronic acid, halide, catalyst, and base Evacuate_Backfill Evacuate and backfill with inert gas (3x) Combine_Reactants->Evacuate_Backfill Add_Solvent Add degassed solvent Evacuate_Backfill->Add_Solvent Heat_Stir Heat and stir (80-120 °C) Add_Solvent->Heat_Stir Monitor_Reaction Monitor reaction (TLC/LC-MS) Heat_Stir->Monitor_Reaction Cool_Dilute Cool and dilute Monitor_Reaction->Cool_Dilute Wash Wash with water and brine Cool_Dilute->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Case Study 2: Agrochemical Synthesis

The unique substitution pattern of this compound also makes it a valuable building block in the synthesis of novel agrochemicals. The resulting substituted pyridine derivatives can exhibit a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The ability to fine-tune the properties of the final molecule by varying the coupling partner in the Suzuki reaction is a key advantage in the development of new and more effective crop protection agents.

For example, substituted pyridyl boronic acids are used in the synthesis of herbicides that inhibit key plant enzymes. While specific examples utilizing this compound are often proprietary, the general synthetic strategies are well-established.

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules containing a substituted pyridine moiety. The strategic placement of the chloro and methoxy groups provides opportunities for further functionalization and modulation of the physicochemical properties of the final products.

As the demand for novel, highly specific, and effective pharmaceuticals and agrochemicals continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase. Future research will likely focus on expanding the scope of its applications, developing even more efficient catalytic systems for its coupling reactions, and exploring its use in the synthesis of new classes of biologically active molecules. For researchers and scientists in the field, a thorough understanding of the properties and reactivity of this key intermediate is essential for driving innovation in modern chemical synthesis.

References

  • BenchChem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Accessed January 7, 2026.
  • BenchChem. A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic acid in Suzuki Coupling Reactions. Accessed January 7, 2026.
  • BenchChem. Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine. Accessed January 7, 2026.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Accessed January 7, 2026.
  • MySkinRecipes. This compound. Accessed January 7, 2026.
  • ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Accessed January 7, 2026.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Accessed January 7, 2026.
  • Santa Cruz Biotechnology. This compound | CAS 942438-89-3. Accessed January 7, 2026.
  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... Accessed January 7, 2026.
  • ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Accessed January 7, 2026.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Accessed January 7, 2026.
  • J&K Scientific. (5-Chloro-2-methoxypyridin-3-yl)boronic acid | 942438-89-3. Accessed January 7, 2026.
  • ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 7, 2026.
  • U.S. Patent 8,822,730 B2. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Accessed January 7, 2026.
  • Google Patents. WO2021142086A1 - Alk5 inhibitor conjugates and uses thereof. Accessed January 7, 2026.
  • PubMed. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Accessed January 7, 2026.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Accessed January 7, 2026.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Accessed January 7, 2026.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Chloro-2-methoxypyridine-5-boronic acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling protocol for 3-Chloro-2-methoxypyridine-5-boronic acid, designed for researchers, scientists, and professionals in drug development. The guidance herein is synthesized from established safety data for structurally similar compounds and best practices in laboratory chemical handling. Our primary objective is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Immediate Safety Briefing: Understanding the Hazard Profile

This compound belongs to a class of chemical compounds that, while invaluable in synthesis, require meticulous handling. Based on data from analogous pyridine boronic acids, the primary hazards are significant irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Inhalation of the powdered compound is a primary exposure route that can lead to respiratory tract irritation.[1][2][3] Direct contact can cause skin irritation, and contact with eyes may result in serious damage.[3][4][5][6][7] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate personal protective equipment (PPE).

Hazard Identification Summary

The following table summarizes the anticipated hazard classifications based on data for closely related chemical structures.[3][4][5]

Hazard ClassificationCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[3][4][5]
Serious Eye Damage/IrritationCategory 2WarningCauses serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.[3][4][5]
Acute Oral ToxicityCategory 4WarningHarmful if swallowed.[4][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][8] A face shield should be worn over goggles when there is a significant risk of splashing.Protects against airborne dust particles and accidental splashes of solutions containing the compound. Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) inspected prior to use.[1][9][10]Prevents direct skin contact. Gloves must be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly with soap and water after handling, even if gloves were worn.[1][9] Contaminated gloves must be disposed of as hazardous waste.[1][11]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[9]Protects skin from accidental spills and contact. Fabric shoes or sandals are strictly prohibited in the laboratory environment where this chemical is handled.[12]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially outside of a certified chemical fume hood.[1][2][9]Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[2][10] All weighing and transfer operations of the solid should be performed within a chemical fume hood to provide adequate ventilation and containment.[1][10][11]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical for safety. This plan is divided into three phases: preparation, handling, and post-handling decontamination.

Phase 1: Preparation
  • Engineering Controls Verification: Before any work begins, ensure that a certified chemical fume hood is operational.[1] Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[6][8]

  • Workspace Organization: The work area within the fume hood must be clean, uncluttered, and free of incompatible materials.[9]

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above before entering the area where the chemical is stored or handled.[1]

Phase 2: Handling
  • Containment: All manipulations of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize the inhalation of dust.[1][10]

  • Avoiding Dust Generation: Use appropriate tools, such as a spatula, to handle the solid.[1][9] Avoid any actions that could create dust, such as pouring the solid from a height.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent exposure to moisture and air.[1][6][9] For particularly air- or moisture-sensitive reactions, consider using advanced techniques like a glovebox or Schlenk line.[13][14][15]

Phase 3: Post-Handling & Decontamination
  • Workspace Cleaning: After handling is complete, decontaminate the work area to remove any residual chemical.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][9]

  • PPE Doffing and Disposal: Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[1] Reusable PPE, such as the lab coat, should be laundered separately from personal clothing.[2]

Safe Handling Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_disposal Final Step: Disposal prep_start Verify Fume Hood & Safety Equipment don_ppe Don All Required PPE prep_start->don_ppe weigh_transfer Weigh & Transfer Solid (Inside Fume Hood) don_ppe->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Workspace & Glassware reaction_setup->decontaminate dispose_ppe Properly Remove & Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands waste_disposal Collect All Chemical Waste in Labeled Hazardous Waste Container wash_hands->waste_disposal

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-Chloro-2-methoxypyridine-5-boronic acid
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3-Chloro-2-methoxypyridine-5-boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.